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  • Product: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride
  • CAS: 1160261-02-8

Core Science & Biosynthesis

Foundational

6-Ethyl-2-phenylquinoline-4-carbonyl chloride introduction

An In-Depth Technical Guide to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Ethyl-2-ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. The document delineates its physicochemical properties, provides detailed, field-proven protocols for its synthesis from accessible precursors, and explores the reactivity of its defining acyl chloride functional group. Furthermore, it discusses its applications as a versatile building block for the development of novel bioactive compounds and advanced materials. This guide is intended to serve as an authoritative resource for researchers, offering both foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction: The Quinoline Scaffold and the Utility of an Acyl Chloride Handle

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The specific substitution pattern of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride confers a unique combination of lipophilicity and reactivity. The ethyl group at the 6-position and the phenyl group at the 2-position modulate the molecule's steric and electronic properties, while the 4-carbonyl chloride group serves as a highly reactive handle for synthetic transformations.[1] This reactivity makes it an invaluable precursor for generating diverse libraries of derivative compounds, such as amides and esters, for structure-activity relationship (SAR) studies in drug discovery.[1][2]

Physicochemical Properties and Characterization

The physical and chemical properties of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride are fundamental to its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 1160261-02-8[3][4][5]
Molecular Formula C₁₈H₁₄ClNO[1][6]
Molecular Weight 295.77 g/mol [1][6]
Appearance Solid (predicted)-
Calculated LogP 5.2[1]
Primary Hazard GHS07 (Irritant)[5]
Solubility Profile

Given its high calculated LogP of 5.2, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is highly lipophilic and is expected to be soluble in nonpolar and moderately polar aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1] It is critical to note that this compound is highly reactive with protic solvents like water and alcohols. In aqueous environments, it undergoes rapid and irreversible hydrolysis to the corresponding carboxylic acid, 6-ethyl-2-phenylquinoline-4-carboxylic acid, and hydrogen chloride.[1] This reaction is pH-dependent and proceeds faster under basic conditions.[1]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods are the primary means of characterization.

  • Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride. This peak characteristically appears at a high frequency, typically in the range of 1770-1800 cm⁻¹.[1] This high wavenumber distinguishes it from other carbonyl compounds like carboxylic acids or esters.[1] Additional bands corresponding to the quinoline ring system will be present in the fingerprint region.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl and quinoline rings, as well as the characteristic quartet and triplet for the ethyl group protons.

    • ¹³C NMR: The carbonyl carbon of the acyl chloride would appear as a distinct resonance in the downfield region (typically ~165-175 ppm). Signals for the 16 other unique carbon atoms in the aromatic rings and the ethyl group would also be present.

Synthesis and Purification Workflow

The synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a two-stage process. First, the precursor carboxylic acid is synthesized, followed by its conversion to the target acyl chloride.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Purification & Characterization A 4-Ethylaniline + Isatin C Pfitzinger Reaction (Base-catalyzed condensation) A->C B Acetophenone B->C D 6-Ethyl-2-phenylquinoline-4-carboxylic acid C->D Acidic Workup F Chlorination D->F E Chlorinating Agent (e.g., SOCl₂) E->F G 6-Ethyl-2-phenylquinoline-4-carbonyl chloride F->G Removal of Volatiles H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure Product I->J K Spectroscopic Analysis (IR, NMR, MS) J->K

Caption: Overall Synthesis and Purification Workflow.

Stage 1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid

The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids.[7] It involves the base-catalyzed condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in this case, acetophenone.

Pfitzinger isatin 5-Ethylisatin intermediate1 Ring Opening & Enolate Formation isatin->intermediate1 acetophenone Acetophenone acetophenone->intermediate1 Forms enolate base KOH (Base) base->isatin Attacks isatin intermediate2 Condensation & Cyclization intermediate1->intermediate2 Intramolecular Reaction product 6-Ethyl-2-phenylquinoline-4-carboxylic acid intermediate2->product Dehydration & Tautomerization

Caption: Conceptual Flow of the Pfitzinger Reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of potassium hydroxide (3-4 equivalents) in aqueous ethanol (e.g., 20-30% EtOH in H₂O), add 5-ethylisatin (1 equivalent) and acetophenone (1.1-1.2 equivalents).[8][9] The use of a base is critical for the initial ring-opening of the isatin and deprotonation of the acetophenone to form the reactive enolate.

  • Heating: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 18-36 hours.[8] The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimum amount of water.

  • Purification: The aqueous solution is washed with a nonpolar solvent like diethyl ether to remove any unreacted acetophenone. The aqueous layer is then cooled in an ice bath and acidified with a strong acid (e.g., HCl) or a moderately strong acid (e.g., acetic acid) until a precipitate forms (typically pH 2-4).[9]

  • Isolation: The solid precipitate, which is the desired carboxylic acid product, is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Stage 2: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation that replaces the hydroxyl group with a better leaving group, dramatically increasing the electrophilicity of the carbonyl carbon.[10] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2][11][12]

AcylChloride start Carboxylic Acid (R-COOH) intermediate Reactive Intermediate (Chlorosulfite ester) start->intermediate Attack on Sulfur reagent Thionyl Chloride (SOCl₂) reagent->intermediate product Acyl Chloride (R-COCl) intermediate->product Nucleophilic attack by Cl⁻ Loss of SO₂ and HCl derivative Amide or Ester (R-CO-Nu) product->derivative nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol) nucleophile->derivative Nucleophilic Acyl Substitution

Caption: Acyl Chloride Formation and Subsequent Reactivity.

Experimental Protocol:

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a trap) with 6-Ethyl-2-phenylquinoline-4-carboxylic acid (1 equivalent). Add an excess of thionyl chloride (SOCl₂, 2-5 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like DCM or toluene can be used. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heating: Gently heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure (distillation). This step must be performed with care due to the corrosive nature of the reagent.

  • Purification: The crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by recrystallization from a non-protic solvent or by vacuum distillation if thermally stable.

Applications in Research and Development

The primary value of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride lies in its role as a versatile synthetic intermediate.[1]

  • Medicinal Chemistry: It is a key building block for synthesizing libraries of 2,4,6-trisubstituted quinolines. The acyl chloride can be readily reacted with a wide range of nucleophiles (amines, alcohols, phenols, thiols) to produce amides, esters, and thioesters. These derivatives can be screened for various biological activities, leveraging the known therapeutic potential of the quinoline core.[1] Quinoline derivatives have been investigated for anticancer, antimicrobial, and enzyme inhibitory activities.[1]

  • Material Science: The rigid, planar quinoline structure can be incorporated into larger polymeric or molecular structures to create materials with specific electronic or photophysical properties.[1] The acyl chloride functionality allows for covalent linkage to other monomers or surfaces.

  • Biochemical Probes: Due to its reactivity, the molecule can be used to acylate proteins or other biomolecules, introducing a quinoline tag for detection or functional studies in proteomics.[1]

Safety and Handling

CAUTION: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a reactive and corrosive compound.

  • Reactivity Hazards: The carbonyl chloride group reacts vigorously with water and other nucleophilic substances, releasing corrosive hydrogen chloride gas.[1] All manipulations must be carried out under anhydrous conditions in a well-ventilated fume hood.

  • Health Hazards: It is expected to be a skin, eye, and respiratory tract irritant. Direct contact should be avoided.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

Conclusion

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a high-value chemical intermediate whose utility is defined by its reactive acyl chloride group anchored to a biologically relevant quinoline scaffold. Its synthesis, while requiring careful execution of multi-step organic reactions, is achievable through established methodologies like the Pfitzinger condensation and subsequent chlorination. Understanding its properties, reactivity, and handling requirements enables researchers in drug discovery and material science to effectively harness its potential as a molecular building block for creating novel and functional molecules.

References

  • Smolecule. (n.d.). Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8.
  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2023, December 11). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-ethyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • HETEROCYCLES, Vol. 89, No. 3, 2014. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. Retrieved from [Link]

  • Liu, K., et al. (2010). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 53(17), 6645–6649. Retrieved from [Link]

Sources

Exploratory

The Emergence of a Versatile Synthetic Intermediate: A Technical Guide to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

For Immediate Release An in-depth exploration into the synthesis, characterization, and historical context of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a pivotal building block in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth exploration into the synthesis, characterization, and historical context of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a pivotal building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this reactive quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in the field of heterocyclic chemistry, with a rich history intertwined with the development of pharmaceuticals and functional materials. First isolated from coal tar in 1834, the quinoline scaffold, a fusion of a benzene and a pyridine ring, has proven to be a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The reactivity of the quinoline ring system and the diverse opportunities for substitution have made it a focal point for synthetic chemists aiming to generate novel molecular entities with tailored functions.

This guide focuses on a specific, highly reactive derivative: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. The presence of the carbonyl chloride group at the 4-position renders it a potent acylating agent, making it a valuable intermediate for the synthesis of a wide array of amides, esters, and other derivatives.[2] The ethyl group at the 6-position and the phenyl group at the 2-position contribute to the molecule's lipophilicity and potential for specific biological interactions.

While a definitive, singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its existence and synthesis are a direct consequence of the well-established and versatile chemistry of quinolines developed over the past century. This guide will therefore focus on the logical synthetic pathways and characterization methods that underpin its preparation and utility.

Synthetic Pathways to the Quinoline Core: A Historical and Mechanistic Overview

The construction of the 6-Ethyl-2-phenylquinoline-4-carboxylic acid precursor is the critical first step. Several classic named reactions in organic chemistry provide robust methods for the synthesis of quinoline-4-carboxylic acids.

The Pfitzinger Reaction: A Cornerstone of Quinoline-4-Carboxylic Acid Synthesis

First reported by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids.[4][5] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[5]

The mechanism proceeds through the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound (in this case, a ketone) to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid.[4]

For the synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid, the logical starting materials would be 5-ethylisatin and acetophenone.

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 5-ethylisatin 5-Ethylisatin carboxylic_acid 6-Ethyl-2-phenylquinoline-4-carboxylic acid 5-ethylisatin->carboxylic_acid Pfitzinger Reaction acetophenone Acetophenone acetophenone->carboxylic_acid base Base (e.g., KOH) base->carboxylic_acid

Caption: Pfitzinger reaction for the synthesis of the precursor carboxylic acid.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction offers an alternative and versatile route to quinoline-4-carboxylic acids.[6][7] This one-pot, three-component synthesis involves the reaction of an aniline, an aldehyde, and pyruvic acid.[6][7][8] For the synthesis of our target precursor, this would involve 4-ethylaniline, benzaldehyde, and pyruvic acid.

The exact mechanism of the Doebner reaction is still a subject of discussion, with two primary proposed pathways.[6][8] One pathway suggests an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization.[6] An alternative mechanism posits the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid.[6]

Doebner_Reaction cluster_reactants Reactants cluster_product Product 4-ethylaniline 4-Ethylaniline carboxylic_acid 6-Ethyl-2-phenylquinoline-4-carboxylic acid 4-ethylaniline->carboxylic_acid Doebner Reaction benzaldehyde Benzaldehyde benzaldehyde->carboxylic_acid pyruvic_acid Pyruvic Acid pyruvic_acid->carboxylic_acid

Caption: Doebner reaction for the synthesis of the precursor carboxylic acid.

From Carboxylic Acid to Carbonyl Chloride: The Activation Step

The conversion of the stable 6-Ethyl-2-phenylquinoline-4-carboxylic acid into the highly reactive 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a crucial activation step. This transformation is most commonly achieved using thionyl chloride (SOCl₂).[9][10]

The reaction proceeds via the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10][11] The evolution of these gases drives the reaction to completion.[10]

Chlorination_Reaction cluster_reactants Reactants cluster_products Products carboxylic_acid 6-Ethyl-2-phenylquinoline-4-carboxylic acid carbonyl_chloride 6-Ethyl-2-phenylquinoline-4-carbonyl chloride carboxylic_acid->carbonyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->carbonyl_chloride byproducts SO₂ (g) + HCl (g) carbonyl_chloride->byproducts Byproducts

Caption: Conversion of the carboxylic acid to the carbonyl chloride.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for the specific synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

Protocol 1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction

Materials:

  • 5-Ethylisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this basic solution, add 5-ethylisatin and acetophenone.

  • Reflux the reaction mixture with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted acetophenone and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5.

  • The product, 6-Ethyl-2-phenylquinoline-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Materials:

  • 6-Ethyl-2-phenylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM) or other inert solvent (optional)

  • Dean-Stark trap (if refluxing with a solvent)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place the dried 6-Ethyl-2-phenylquinoline-4-carboxylic acid.

  • Carefully add an excess of thionyl chloride to the flask. The reaction can be performed neat or in an inert solvent like DCM.

  • Gently heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride can be used directly for subsequent reactions or purified by vacuum distillation or recrystallization from a non-protic solvent.

Characterization of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

The structural confirmation of the synthesized 6-Ethyl-2-phenylquinoline-4-carbonyl chloride relies on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline and phenyl rings are expected in the downfield region (typically 7.0-8.5 ppm). The ethyl group will show a characteristic quartet and triplet.
¹³C NMR The carbonyl carbon of the acyl chloride will appear at a characteristic downfield chemical shift (typically 165-175 ppm). Aromatic carbons will be observed in the 120-150 ppm range. The carbons of the ethyl group will appear in the upfield region.
FTIR A strong, sharp absorption band for the C=O stretch of the acyl chloride is expected in the range of 1770-1800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₁₄ClNO, MW: 295.77 g/mol ) should be observed. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.[2]

Table 1: Spectroscopic Characterization Data

Applications and Future Directions

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a versatile synthetic intermediate with significant potential in several areas of chemical research.

  • Medicinal Chemistry: Its primary application lies in the synthesis of novel bioactive compounds.[2] The reactive carbonyl chloride handle allows for the straightforward introduction of the 6-ethyl-2-phenylquinoline moiety into various molecular scaffolds through the formation of amide or ester linkages. This enables the exploration of structure-activity relationships in the development of new therapeutic agents. Quinoline derivatives are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]

  • Materials Science: The rigid, aromatic quinoline core can be incorporated into polymers and other materials to impart specific photophysical or electronic properties. The carbonyl chloride functionality provides a convenient anchor point for polymerization or surface modification.

  • Chemical Biology: As a reactive probe, this molecule can be used to acylate proteins and other biomolecules, aiding in the study of their function and interactions.

The continued exploration of the reactivity of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride and the biological activities of its derivatives will undoubtedly lead to new discoveries in both medicine and materials science.

Conclusion

While the specific historical discovery of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride remains elusive, its synthesis is firmly rooted in the classical and well-understood principles of quinoline chemistry. The Pfitzinger and Doebner reactions provide reliable pathways to its carboxylic acid precursor, and the subsequent conversion to the highly reactive carbonyl chloride is a standard and efficient transformation. The utility of this compound as a synthetic building block ensures its continued relevance in the ongoing quest for novel molecules with valuable biological and material properties. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this important chemical intermediate.

References

A comprehensive list of references will be provided upon request, detailing the primary literature sources for the synthetic methods and characterization data discussed in this guide.

Sources

Foundational

6-Ethyl-2-phenylquinoline-4-carbonyl chloride fundamental properties

An In-depth Technical Guide to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides an in-depth analysis of 6-ethyl-2-pheny...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 6-ethyl-2-phenylquinoline-4-carbonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. We will explore its fundamental properties, detail robust synthetic protocols, and discuss its reactivity and applications, offering field-proven insights for researchers and drug development professionals.

Introduction and Strategic Importance

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a specialized chemical intermediate built upon a quinoline scaffold. Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments[1][2]. The strategic value of this specific molecule lies in its highly reactive carbonyl chloride group attached to the C4 position of the quinoline ring.[3] This functional group transforms the relatively stable quinoline core into a powerful electrophilic building block, enabling its efficient conjugation with a wide array of nucleophiles to create diverse molecular libraries for drug discovery and materials science.[3][4]

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The key characteristics of 6-ethyl-2-phenylquinoline-4-carbonyl chloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₄ClNO[3][5]
Molecular Weight 295.77 g/mol [3][5]
CAS Number 1160261-02-8[6][7][8]
Appearance Not specified; likely a solid at room temperature.
Solubility Insoluble and reactive in water (hydrolyzes); soluble in common anhydrous organic solvents like DCM, THF. The acyl chloride group is highly reactive with water, undergoing rapid hydrolysis to the corresponding carboxylic acid and hydrogen chloride.[3]
Precursor CAS 436091-45-1 (6-Ethyl-2-phenylquinoline-4-carboxylic acid)[9][10]
Spectroscopic Signatures:

The structural identity of 6-ethyl-2-phenylquinoline-4-carbonyl chloride is unequivocally confirmed by a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy : The most telling feature is a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically appearing at a high frequency around 1770-1800 cm⁻¹.[3] This high wavenumber distinguishes it from other carbonyl compounds like carboxylic acids or esters.[3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum reveals characteristic signals for the aromatic protons of the quinoline system, typically in the downfield region of 7.2-8.5 ppm. The proton at the C3 position is expected to be the most downfield (around 8.5 ppm) due to the anisotropic effects of the neighboring nitrogen atom and the electron-withdrawing carbonyl group.[3] Signals for the ethyl and phenyl groups will also be present in their expected regions.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The molecular ion peak (M⁺) appears at an m/z of approximately 295.77.[3] A key diagnostic feature is the isotopic pattern of the molecular ion, which displays the characteristic 3:1 intensity ratio for the M⁺ and M+2 peaks (m/z 295 and 297), confirming the presence of a single chlorine atom.[3]

Synthesis Pathway and Experimental Protocols

The synthesis of 6-ethyl-2-phenylquinoline-4-carbonyl chloride is a two-stage process. First, its carboxylic acid precursor is constructed, followed by chlorination.

Stage 1: Pfitzinger Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid

The Pfitzinger reaction is a classic and highly effective method for synthesizing quinoline-4-carboxylic acids.[11][12][13][14] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][11][12] For the target precursor, 5-ethylisatin is reacted with acetophenone in the presence of a strong base like potassium hydroxide.

The causality of this reaction pathway is elegant: the base hydrolyzes the amide bond in isatin to open the ring, forming an intermediate that then undergoes a Schiff's base condensation with the ketone.[11][12] A subsequent intramolecular Claisen-like condensation and dehydration cyclizes the molecule to form the stable, aromatic quinoline ring system.[11]

Stage 2: Conversion to Acyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis.[15] The most reliable and convenient method employs thionyl chloride (SOCl₂).[15][16][17] This choice is strategic because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[15][18][19]

The workflow for this synthesis is visualized below.

G cluster_0 Stage 1: Pfitzinger Reaction cluster_1 Stage 2: Chlorination A 5-Ethylisatin C KOH, Ethanol/Water A->C B Acetophenone B->C D 6-Ethyl-2-phenylquinoline- 4-carboxylic acid C->D Condensation & Cyclization E Thionyl Chloride (SOCl₂) D->E F 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride E->F Acyl Chloride Formation G cluster_0 Nucleophiles cluster_1 Products A 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride B Amine (R-NH₂) A->B Nucleophilic Acyl Substitution C Alcohol (R-OH) A->C Nucleophilic Acyl Substitution D Amide Derivative B->D E Ester Derivative C->E

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

This guide provides a comprehensive exploration of the putative mechanisms of action for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a reactive quinoline derivative with significant potential in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the putative mechanisms of action for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a reactive quinoline derivative with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes known chemical principles with established biological activities of related compounds to propose testable hypotheses and outline a rigorous experimental framework for their validation.

Introduction and Physicochemical Characterization

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a synthetic compound featuring a quinoline core, a structure known for its presence in a wide array of bioactive molecules.[1][2][3] The defining feature of this molecule is the highly reactive carbonyl chloride group at the 4-position, which dictates its chemical behavior and likely mechanism of interaction with biological systems.[4]

PropertyValueSource
Molecular FormulaC₁₈H₁₄ClNO[4]
Molecular Weight295.77 g/mol [4]
CAS Number1160261-02-8[5]
Core StructureQuinoline[4]
Key Functional GroupsCarbonyl chloride, Phenyl, Ethyl[4]

The presence of the carbonyl chloride makes the compound a potent acylating agent, susceptible to nucleophilic attack. In aqueous environments, it undergoes rapid hydrolysis to its corresponding carboxylic acid, 6-ethyl-2-phenylquinoline-4-carboxylic acid.[4] This dual nature—a reactive acylating agent and a precursor to a more stable carboxylic acid—forms the basis of its potential mechanisms of action.

Putative Mechanisms of Action

Direct experimental evidence for the mechanism of action of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is not currently available in public literature.[4] However, based on its chemical structure and the known biological activities of similar quinoline derivatives, two primary hypothetical mechanisms can be proposed.

Mechanism 1: Irreversible Covalent Modification of Protein Targets

The electrophilic nature of the carbonyl chloride group suggests that 6-Ethyl-2-phenylquinoline-4-carbonyl chloride may act as an irreversible covalent inhibitor. This mechanism involves the formation of a stable covalent bond between the quinoline moiety and nucleophilic residues on a target protein, such as lysine, cysteine, serine, or tyrosine.[6] This covalent modification can lead to a loss of protein function.

G cluster_0 Cellular Environment Compound 6-Ethyl-2-phenylquinoline-4-carbonyl chloride TargetProtein Target Protein (with Nucleophilic Residue) Compound->TargetProtein Nucleophilic Attack InactiveComplex Covalently Modified Inactive Protein TargetProtein->InactiveComplex Covalent Bond Formation BiologicalEffect Downstream Biological Effect InactiveComplex->BiologicalEffect Inhibition of Function G cluster_1 Cellular Environment Compound 6-Ethyl-2-phenylquinoline-4-carbonyl chloride Hydrolysis Aqueous Environment (H₂O) Compound->Hydrolysis Metabolite 6-Ethyl-2-phenylquinoline-4-carboxylic acid Hydrolysis->Metabolite TargetProtein Target Protein Metabolite->TargetProtein Non-covalent Binding InhibitedComplex Non-covalent Inhibitor-Protein Complex TargetProtein->InhibitedComplex Reversible Interaction BiologicalEffect Modulation of Biological Pathway InhibitedComplex->BiologicalEffect

Caption: Proposed non-covalent inhibition by the hydrolyzed metabolite.

Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is required to investigate these hypothesized mechanisms. The following experimental workflow provides a roadmap for target identification and validation.

G cluster_workflow Experimental Workflow A Phase 1: Phenotypic Screening & Target Identification B Phase 2: Target Validation A->B C Phase 3: Biophysical & Biochemical Characterization B->C D Phase 4: Cellular Target Engagement & Pathway Analysis C->D

Caption: High-level experimental workflow.

Phase 1: Phenotypic Screening and Target Identification

The initial step is to identify the biological context in which the compound is active.

Protocol 1: Broad-Spectrum Phenotypic Screening

  • Objective: To identify cellular pathways and disease models sensitive to the compound.

  • Methodology:

    • Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60) to assess its anti-proliferative activity.

    • Evaluate antimicrobial activity against a panel of pathogenic bacteria and fungi. [2][7] 3. Assess antiviral and anti-parasitic activity in relevant cellular models. [8][9]3. Rationale: This broad screening will narrow down the potential therapeutic areas and guide the selection of appropriate model systems for target identification. The known activities of quinoline derivatives in cancer, infectious diseases, and inflammation provide a strong rationale for this approach. [1][3][10] Protocol 2: Target Identification using Chemical Proteomics

  • Objective: To identify proteins that covalently interact with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

  • Methodology:

    • Synthesize a probe molecule by attaching a reporter tag (e.g., biotin or an alkyne for click chemistry) to the 6-ethyl-2-phenylquinoline-4-carbonyl scaffold, ensuring the reactive carbonyl chloride is preserved.

    • Incubate the probe with cell lysates or live cells.

    • Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).

    • Identify the enriched proteins using mass spectrometry (LC-MS/MS).

  • Rationale: This unbiased approach will identify potential protein targets that are covalently modified by the compound, directly testing Hypothesis 1.

Phase 2: Target Validation

Once potential targets are identified, their relevance to the compound's biological activity must be validated.

Protocol 3: Target Knockdown/Knockout and Overexpression Studies

  • Objective: To determine if modulation of the identified target protein expression phenocopies the effect of the compound.

  • Methodology:

    • Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the target protein in a sensitive cell line.

    • Assess whether the knockdown/knockout cells exhibit resistance to the compound's effects.

    • Conversely, overexpress the target protein and determine if it sensitizes the cells to the compound.

  • Rationale: A positive correlation between target expression levels and cellular sensitivity to the compound provides strong evidence for on-target activity.

Phase 3: Biophysical and Biochemical Characterization

This phase focuses on characterizing the direct interaction between the compound and the validated target protein.

Protocol 4: In Vitro Enzymatic or Binding Assays

  • Objective: To quantify the inhibitory activity of the compound and its hydrolyzed metabolite against the purified target protein.

  • Methodology:

    • Express and purify the recombinant target protein.

    • Develop a functional assay (e.g., enzymatic assay if the target is an enzyme, or a binding assay such as fluorescence polarization or surface plasmon resonance).

    • Determine the IC₅₀ or Kₔ values for both 6-Ethyl-2-phenylquinoline-4-carbonyl chloride and its hydrolyzed form, 6-ethyl-2-phenylquinoline-4-carboxylic acid.

    • To test for covalent modification, perform a "wash-out" experiment. Incubate the protein with the compound, then remove the unbound compound by dialysis or size-exclusion chromatography and measure the remaining protein activity. A lack of recovery of activity suggests irreversible inhibition.

  • Rationale: These assays will confirm a direct interaction, differentiate between the activity of the parent compound and its metabolite, and provide evidence for or against a covalent mechanism.

Phase 4: Cellular Target Engagement and Pathway Analysis

The final phase is to confirm that the compound engages the target in a cellular context and to understand the downstream consequences.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate that the compound binds to the target protein in intact cells.

  • Methodology:

    • Treat intact cells with the compound.

    • Heat the cell lysate to various temperatures.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.

  • Rationale: Ligand binding stabilizes proteins against thermal denaturation. A shift in the melting temperature of the target protein upon compound treatment confirms cellular target engagement.

Protocol 6: Downstream Signaling Pathway Analysis

  • Objective: To investigate the effect of the compound on the signaling pathway in which the target protein is involved.

  • Methodology:

    • Treat cells with the compound at various concentrations and time points.

    • Use techniques such as Western blotting, qPCR, or RNA-seq to measure changes in the expression or post-translational modification of downstream effector molecules.

  • Rationale: This will connect the direct target inhibition to the observed cellular phenotype, providing a complete picture of the mechanism of action.

Conclusion

While the precise mechanism of action for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride remains to be elucidated, its chemical properties and the biological activities of related quinoline compounds provide a strong foundation for targeted investigation. The proposed dual mechanisms of irreversible covalent modification and non-covalent inhibition by its hydrolyzed metabolite offer testable hypotheses. The structured experimental workflow outlined in this guide provides a rigorous and comprehensive approach for researchers to unravel the molecular intricacies of this promising compound, thereby accelerating its potential translation into therapeutic applications.

References

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Foundational

A Technical Guide to the Biological Potential of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride as a Synthetic Precursor

Audience: Researchers, scientists, and drug development professionals. Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 6-Ethyl-2-phen...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 6-Ethyl-2-phenylquinoline-4-carbonyl chloride represents a highly reactive, yet underexplored, synthetic intermediate poised for the development of novel bioactive molecules. As a carbonyl chloride, it serves as an efficient acylating agent for the synthesis of a diverse library of amide and ester derivatives. This guide delves into the profound biological potential of these derivatives, focusing on two primary, well-documented areas of activity for the 2-phenylquinoline-4-carboxamide core: modulation of the endocannabinoid system and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. We provide a scientific rationale for its use, outline synthetic strategies, and present detailed experimental protocols for screening the resulting compounds. This document serves as a roadmap for researchers aiming to leverage this versatile chemical building block in the discovery of new therapeutics for pain, inflammation, and neurological disorders.

Part 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is classified as a "privileged structure" in drug discovery. This designation is earned by its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] Historically, quinoline derivatives have been pivotal in the fight against malaria (e.g., quinine, chloroquine) and have found applications as antibacterial, anticancer, anti-inflammatory, and antifungal agents.[1][3][4]

The versatility of the quinoline scaffold stems from several key features:

  • Structural Rigidity: The fused aromatic system provides a rigid and planar core, which can reduce the entropic penalty upon binding to a target protein.

  • Hydrogen Bonding Capacity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for receptor binding.

  • Tunable Electronics: The electronic properties of the ring can be readily modified by introducing various substituents, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

  • Synthetic Accessibility: A variety of well-established synthetic methods, such as the Skraup, Doebner-von Miller, and Pfitzinger reactions, allow for the efficient construction of diverse quinoline libraries.[5][6][7][8][9]

The specific molecule of interest, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride , incorporates several of these key features, making it an attractive starting point for chemical exploration. The 2-phenyl group and 6-ethyl group provide lipophilic character and specific steric bulk that can be optimized for target engagement.

Part 2: Synthesis and Reactivity of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

6-Ethyl-2-phenylquinoline-4-carbonyl chloride (CAS No. 1160261-02-8) is a derivative of 6-ethyl-2-phenylquinoline-4-carboxylic acid.[10][11][12][13] The most direct and common method for its synthesis involves the treatment of the parent carboxylic acid with a chlorinating agent.

Synthetic Pathway: The parent carboxylic acid can be synthesized via several classic quinoline synthesis routes, most notably the Pfitzinger reaction, which involves the condensation of isatin with an α-methylene carbonyl compound (in this case, a derivative of acetophenone) in a basic medium.[8][14][15] Once the carboxylic acid is obtained, it is activated to the more reactive acyl chloride.

  • Activation Step: The conversion of the carboxylic acid to the carbonyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.[16] This reaction transforms the relatively unreactive hydroxyl group of the carboxylic acid into a highly reactive leaving group (chloride), making the carbonyl carbon highly electrophilic.

Synthesis CarboxylicAcid 6-Ethyl-2-phenylquinoline- 4-carboxylic acid CarbonylChloride 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride CarboxylicAcid->CarbonylChloride Chlorination Reagent SOCl₂ or (COCl)₂ Inert Solvent (e.g., DCM, Toluene) Reagent->CarboxylicAcid

Figure 1: General synthesis of the title compound from its parent carboxylic acid.

Reactivity: The primary utility of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride lies in its function as a potent acylating agent.[16] The carbonyl chloride group is highly susceptible to nucleophilic attack, enabling the facile synthesis of stable amide and ester derivatives by reaction with primary or secondary amines and alcohols, respectively. This reactivity is the gateway to creating large, diverse chemical libraries for biological screening.

Part 3: Predicted Biological Activity Profile of Derivatives

While the carbonyl chloride itself is too reactive for direct biological application, the amide and ester derivatives that can be synthesized from it are known to possess significant and varied biological activities.[16] Based on extensive literature for the 2-phenylquinoline-4-carboxamide scaffold, two primary target families emerge as highly probable.

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and memory. The primary targets of the ECS are the cannabinoid receptors CB1 and CB2.[17]

A substantial body of evidence points to 2-phenylquinoline and isoquinoline carboxamides as potent modulators of cannabinoid receptors.[18][19] These compounds can act as agonists, antagonists, or allosteric modulators, offering a sophisticated means of fine-tuning ECS signaling.[20][21] Allosteric modulators are particularly attractive as they do not bind to the primary (orthosteric) site where endogenous cannabinoids bind, but to a separate site on the receptor. This allows them to modulate the effects of endogenous ligands in a more nuanced way, potentially avoiding the side effects associated with direct agonists (e.g., the psychoactive effects of CB1 activation).

Derivatives of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride are prime candidates for exploration as novel cannabinoid receptor modulators. The 2-phenyl and 4-carboxamide moieties are known to be key pharmacophoric elements for this activity. The 6-ethyl group offers a point of substitution that can be explored to optimize potency, selectivity (CB1 vs. CB2), and pharmacokinetic properties.

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gαi/o AC Adenylate Cyclase CB1:port->AC Inhibits Ligand Quinoline-4-carboxamide (Allosteric Modulator) Ligand->CB1:port Binds to allosteric site cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Figure 2: Simplified pathway showing CB1 receptor-mediated inhibition of adenylate cyclase.

Antagonism of the TRPV1 Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[22] It acts as a key sensor for noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin from chili peppers.[23][24] Its role in pain and inflammation pathways makes it a high-priority target for the development of novel analgesics.[22]

Quinoline derivatives have been identified as a promising class of TRPV1 antagonists.[22][23] Specifically, quinoline carboxamides and related structures have demonstrated the ability to inhibit TRPV1 activity, thereby blocking the transmission of pain signals.[25][26] The development of potent and selective TRPV1 antagonists could lead to new pain therapies with fewer side effects than current options like opioids and NSAIDs.

The 6-Ethyl-2-phenylquinoline-4-carboxamide scaffold provides an excellent starting point for designing TRPV1 antagonists. The core structure fits the general pharmacophore model for known antagonists, and the ethyl and phenyl groups can be modified to optimize interactions within the TRPV1 binding pocket.

Predicted TargetDerivative ClassPotential Therapeutic Application
Cannabinoid Receptors (CB1/CB2) CarboxamidesChronic Pain, Neuropathic Pain, Anxiety, Inflammatory Disorders
TRPV1 Ion Channel CarboxamidesInflammatory Pain, Neuropathic Pain, Migraine
Other Potential Targets Carboxamides, EstersAnticancer (Tubulin Polymerization, HDAC inhibition), Antibacterial[3][27][28][29][30]

Part 4: Experimental Protocols for Screening Derivatives

To validate the predicted biological activities, a systematic approach involving synthesis and screening is required. Here, we provide foundational, step-by-step protocols for researchers to begin this process.

Synthesis of a Representative Amide Derivative

This protocol describes the general procedure for reacting 6-Ethyl-2-phenylquinoline-4-carbonyl chloride with a primary amine to form a representative carboxamide derivative.

Workflow Diagram:

Synthesis_Workflow start Start step1 Dissolve amine & base in anhydrous DCM start->step1 step2 Cool solution to 0°C (Ice Bath) step1->step2 step3 Add carbonyl chloride solution dropwise step2->step3 step4 Stir at RT for 2-16h (Monitor by TLC) step3->step4 step5 Aqueous Workup (Wash with H₂O, brine) step4->step5 step6 Dry (Na₂SO₄), filter, and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end Characterize Product (NMR, MS) step7->end

Figure 3: Workflow for the synthesis of a quinoline-4-carboxamide derivative.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water, 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assay for Cannabinoid Receptor Binding

A competitive radioligand binding assay is a standard method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).

Methodology:

  • Materials:

    • Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

    • Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

    • Test compounds (synthesized quinoline derivatives) at various concentrations.

  • Procedure:

    • In a 96-well plate, combine cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of WIN 55,212-2.

    • Incubate the plate at 30 °C for 60-90 minutes.

  • Harvesting: Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Assay for TRPV1 Antagonism

A calcium imaging assay is a functional assay used to measure the ability of a compound to block channel activation.

Methodology:

  • Cell Culture: Plate cells stably expressing human TRPV1 (e.g., HEK293-hTRPV1) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37 °C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (synthesized quinoline derivatives) to the wells and incubate for 15-30 minutes.

  • Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add a known agonist of TRPV1, such as capsaicin (at a concentration that elicits ~80% of the maximal response, EC₈₀), to all wells to stimulate channel opening and calcium influx.

  • Detection: Continuously monitor the fluorescence intensity for several minutes after agonist addition. The increase in fluorescence corresponds to the influx of calcium into the cells.

  • Data Analysis: Calculate the cellular response as the peak fluorescence intensity minus the baseline fluorescence. Determine the percent inhibition of the capsaicin-induced response by the test compound at each concentration. Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 5: Conclusion and Future Directions

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a synthetically tractable and highly valuable intermediate for the generation of novel bioactive compounds. The robust evidence supporting the activity of 2-phenylquinoline-4-carboxamides as modulators of cannabinoid receptors and TRPV1 antagonists provides a strong rationale for its use in drug discovery programs targeting pain, inflammation, and related disorders. The 6-ethyl substitution provides a unique vector for chemical modification that may lead to improved potency, selectivity, and drug-like properties compared to previously explored analogs.

Future research should focus on:

  • Library Synthesis: Utilizing the reactivity of the carbonyl chloride to synthesize a diverse library of amide and ester derivatives with a wide range of substituents.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring how changes in the chemical structure affect biological activity to build a comprehensive SAR model.

  • Lead Optimization: Iteratively modifying the most promising initial hits to improve their potency, selectivity, metabolic stability, and overall pharmacokinetic profile.

  • Exploration of Other Targets: Screening the synthesized library against other known targets for quinoline derivatives, such as tubulin, histone deacetylases (HDACs), and various kinases, to uncover new therapeutic opportunities.[27][28][29]

By following the strategic path outlined in this guide, researchers can effectively harness the potential of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride to discover and develop the next generation of innovative therapeutics.

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Exploratory

Unlocking the Potential of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride: A Technical Guide for Advanced Research

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry and materials science, prized for its rigid, heteroaromatic structure and versatile functionality. This technical guide focuses on a particu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry and materials science, prized for its rigid, heteroaromatic structure and versatile functionality. This technical guide focuses on a particularly promising, yet underexplored, building block: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride . As a highly reactive derivative of the quinoline core, this compound serves as a gateway to a vast chemical space of novel derivatives with significant potential in drug discovery, functional material development, and catalysis. This document provides a comprehensive overview of the synthesis, characterization, and, most importantly, a series of detailed, actionable research roadmaps for scientists and drug development professionals. We will explore the synthesis of novel bioactive carboxamides, the development of advanced functional materials, and strategies for further diversification of the quinoline core, all supported by detailed experimental protocols and a robust scientific rationale.

Introduction: The Quinoline Core and the Promise of a Reactive Intermediate

The quinoline ring system is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation in anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The introduction of a carbonyl chloride at the 4-position transforms the stable quinoline core into a highly versatile and reactive intermediate, primed for a multitude of chemical transformations.[3]

6-Ethyl-2-phenylquinoline-4-carbonyl chloride (Molecular Formula: C₁₈H₁₄ClNO, Molecular Weight: 295.77 g/mol ) offers a unique combination of features: a lipophilic ethyl group at the 6-position, a phenyl ring at the 2-position that can be further functionalized, and the highly reactive acyl chloride at the 4-position.[3] This guide will illuminate the pathways to harnessing this reactivity for the creation of novel and impactful molecules.

Synthesis and Characterization

The journey to exploring the potential of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride begins with its synthesis and rigorous characterization. The synthetic route is a two-step process: the formation of the quinoline-4-carboxylic acid precursor via the Pfitzinger reaction, followed by its conversion to the target acyl chloride.

Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic Acid

The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound with an α-methylene group in the presence of a strong base.[4][5][6] To obtain the desired 6-ethyl substitution, 5-ethylisatin is the logical starting material.

Pfitzinger Reaction cluster_0 Pfitzinger Reaction 5-Ethylisatin 5-Ethylisatin Intermediate Isatinate Salt (Ring-Opened) 5-Ethylisatin->Intermediate 1. KOH, H2O/EtOH Acetophenone Acetophenone Acetophenone->Intermediate 2. Condensation KOH KOH Product 6-Ethyl-2-phenylquinoline- 4-carboxylic acid Intermediate->Product 3. Cyclization &   Dehydration

Caption: Pfitzinger synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylisatin (1.0 eq) and acetophenone (1.1 eq) in a 20% aqueous ethanol solution.

  • Base Addition: To the stirred solution, add potassium hydroxide (KOH) (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 18-36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Dissolve the residue in a minimum amount of water and wash with diethyl ether to remove any unreacted acetophenone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 4-5 with dilute hydrochloric acid or acetic acid.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude 6-Ethyl-2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7]

Conversion to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation, readily achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[10]

Acyl_Chloride_Formation Carboxylic_Acid 6-Ethyl-2-phenylquinoline- 4-carboxylic acid Acyl_Chloride 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl2, reflux

Caption: Conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 6-Ethyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[11][12]

  • Reaction: Heat the mixture to reflux (approximately 79 °C) for 2-4 hours, or until the evolution of gas ceases and the solid has completely dissolved.[13][14]

  • Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Purification: The resulting crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane or by vacuum distillation, although its high reactivity makes this challenging.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline core are expected in the downfield region (δ 7.2-8.5 ppm). The proton at the 3-position is anticipated to be the most downfield due to the electron-withdrawing effects of the nitrogen and carbonyl group.[3]
¹³C NMR The carbonyl carbon of the acyl chloride will appear significantly downfield, typically in the range of 165-175 ppm.
IR Spectroscopy A strong, sharp absorption band characteristic of the acyl chloride carbonyl stretch is expected in the range of 1770-1800 cm⁻¹.[3][8]
Mass Spectrometry The molecular ion peak should be observed at an m/z corresponding to the molecular weight (295.77 g/mol ). The presence of chlorine will be indicated by a characteristic 3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks.[3]

Potential Research Area 1: Synthesis of Novel Bioactive Compounds

The high reactivity of the acyl chloride group makes 6-Ethyl-2-phenylquinoline-4-carbonyl chloride an ideal starting point for the synthesis of a library of novel quinoline-4-carboxamide derivatives. This class of compounds has shown significant promise as anticancer agents, often by inhibiting protein kinases that are crucial for tumor growth and progression.[2][15][16]

Rationale: Targeting Protein Kinases in Oncology

Protein kinases are a family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[17] Quinoline-based scaffolds have been successfully developed into potent kinase inhibitors.[18] By synthesizing a diverse library of carboxamides from 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, researchers can explore the structure-activity relationship (SAR) and identify novel compounds with high potency and selectivity against specific cancer-related kinases.[17][19]

G cluster_0 Kinase Inhibition Workflow Start 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride Amide_Synthesis Amide Bond Formation Start->Amide_Synthesis Amine_Library Diverse Amine Building Blocks Amine_Library->Amide_Synthesis Compound_Library Quinoline-4-carboxamide Library Amide_Synthesis->Compound_Library Screening Kinase Inhibition Assay Compound_Library->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the discovery of kinase inhibitors.

Proposed Synthetic Targets and Protocols

The synthesis of quinoline-4-carboxamides is a straightforward nucleophilic acyl substitution reaction. A diverse library can be generated by reacting 6-Ethyl-2-phenylquinoline-4-carbonyl chloride with a variety of commercially available or synthesized amines.

Experimental Protocol: General Procedure for Amide Synthesis

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.0 eq) in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table of Proposed Amine Building Blocks and Rationale:

Amine Building BlockRationale
Aniline derivatives (e.g., 4-fluoroaniline, 3-aminopyridine)To explore interactions with the hinge region of kinase active sites.
Piperazine derivativesTo introduce a basic nitrogen for improved solubility and potential for salt formation.
Amino acid estersTo enhance cell permeability and explore interactions with charged residues in the active site.
Heterocyclic amines (e.g., aminothiazole, aminopyrazole)To introduce additional hydrogen bond donors and acceptors.

Potential Research Area 2: Development of Novel Functional Materials

The rigid, planar, and electron-deficient nature of the quinoline core makes it an excellent candidate for the development of novel functional materials, particularly in the field of optoelectronics. Quinoline derivatives have been successfully employed as fluorescent sensors, chemosensors, and as components in Organic Light-Emitting Diodes (OLEDs).[3][4][20][21][22]

Rationale: Quinoline-Based Fluorophores for Sensing and Display Technologies

The extended π-system of the 2-phenylquinoline core provides inherent fluorescence. By attaching various functional groups through the reactive carbonyl chloride, the photophysical properties (absorption, emission, quantum yield) can be finely tuned. This opens up two exciting avenues of research:

  • Fluorescent Chemosensors: By coupling the quinoline core to a receptor unit that selectively binds to a specific analyte (e.g., a metal ion), a "turn-on" or "turn-off" fluorescent sensor can be developed.[21] The binding event alters the electronic properties of the molecule, leading to a measurable change in fluorescence.[21]

  • OLED Materials: Quinoline derivatives can function as electron-transporting materials (ETMs), host materials, or emissive materials in OLED devices due to their good electron mobility and tunable emission colors.[3][23]

Sensing_Mechanism cluster_0 Fluorescent Sensing Sensor_Off Quinoline-Receptor Conjugate (Fluorescence Quenched) Sensor_On Quinoline-Receptor-Metal Complex (Fluorescence 'Turned On') Sensor_Off->Sensor_On + Analyte Analyte Metal Ion Sensor_On->Sensor_Off - Analyte

Caption: Generalized "turn-on" mechanism for a fluorescent chemosensor.

Proposed Synthetic Targets and Evaluation Protocols

Experimental Protocol: Synthesis of a Quinoline-Based Fluorescent Sensor

  • Synthesis: Following the general amide synthesis protocol described in Section 3.2, react 6-Ethyl-2-phenylquinoline-4-carbonyl chloride with a suitable receptor-containing amine (e.g., 8-aminoquinoline, a polyamine, or a crown ether derivative).

  • Purification: Purify the resulting conjugate meticulously by column chromatography to ensure high purity, which is critical for photophysical studies.

  • Photophysical Characterization:

    • Dissolve the purified compound in a suitable solvent (e.g., acetonitrile or ethanol).

    • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).

    • Record the fluorescence emission spectrum by exciting at λmax.

    • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Sensing Studies:

    • To a solution of the sensor, add incremental amounts of a stock solution of the target analyte (e.g., a metal salt like ZnCl₂ or CdCl₂).

    • Record the fluorescence emission spectrum after each addition.

    • Plot the change in fluorescence intensity against the analyte concentration to determine the binding constant and limit of detection (LOD).

    • Perform selectivity studies by adding other potential interfering ions to ensure the sensor's specificity.[3]

Potential Research Area 3: Advanced Chemical Diversification via Cross-Coupling Reactions

To fully unlock the potential of the 6-Ethyl-2-phenylquinoline scaffold, further diversification beyond the 4-position is highly desirable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon bonds and can be applied to a halogenated quinoline core.

Rationale: Expanding Chemical Space for Diverse Applications

By introducing a halogen (e.g., bromine or iodine) at a strategic position on the quinoline or the 2-phenyl ring, these positions can be activated for cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, dramatically expanding the accessible chemical space. This strategy can be used to:

  • Fine-tune the electronic properties of functional materials.

  • Explore new binding pockets in biological targets for drug discovery.

  • Develop novel ligands for catalysis.

Proposed Synthetic Strategy and Protocols

A key precursor for this research avenue would be a brominated derivative, for example, 6-Ethyl-2-(4-bromophenyl)quinoline-4-carbonyl chloride. This can be synthesized by using 4-bromoacetophenone in the Pfitzinger reaction (Section 2.1). The resulting 4-chloroquinoline (from the acyl chloride) can then be subjected to cross-coupling.

Cross_Coupling Haloquinoline 4-Chloro-6-ethyl-2-phenylquinoline (from the acyl chloride) Suzuki Suzuki Coupling (Ar-B(OH)₂) Haloquinoline->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Haloquinoline->Sonogashira Heck Heck Coupling (Alkene) Haloquinoline->Heck Product_Aryl 4-Aryl-quinoline Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-quinoline Sonogashira->Product_Alkynyl Product_Alkenyl 4-Alkenyl-quinoline Heck->Product_Alkenyl

Caption: Diversification of the quinoline core via cross-coupling reactions.

Experimental Protocol: Suzuki Coupling of a 4-Chloroquinoline Derivative

  • Reaction Setup: In a two-necked flask under an inert atmosphere, combine the 4-chloroquinoline derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and water (e.g., 3:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a molecule of significant untapped potential. Its straightforward synthesis and high reactivity make it an invaluable tool for researchers in medicinal chemistry, materials science, and organic synthesis. This guide has provided a strategic framework and detailed experimental protocols for three promising research avenues: the synthesis of novel bioactive carboxamides for drug discovery, the development of advanced functional materials for sensing and optoelectronics, and the further diversification of the quinoline scaffold through modern cross-coupling chemistry. By pursuing these research directions, the scientific community can unlock the full potential of this versatile building block and contribute to the development of new technologies and therapeutics.

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Foundational

6-Ethyl-2-phenylquinoline-4-carbonyl chloride literature review

An In-depth Technical Guide to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery Executive Summary 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a highly reactive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a highly reactive chemical intermediate pivotal to synthetic organic chemistry and medicinal research.[1] Its structure is built upon the quinoline scaffold, a "privileged" heterocyclic motif renowned for its presence in a vast array of biologically active compounds.[2][3][4] This guide provides a comprehensive technical overview of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, intended for researchers, scientists, and drug development professionals. We will explore its synthesis, starting from the foundational Pfitzinger reaction to form the quinoline core, followed by the conversion to the final acyl chloride. Furthermore, this document details the compound's physicochemical properties, spectroscopic signature, key chemical reactions, and its significant applications as a versatile building block for creating novel therapeutic agents, including potential anticancer and antiviral candidates.[5][6]

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[4] Its rigid structure and ability to interact with various biological targets have established it as a privileged scaffold in drug design.[2] Quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][7][8]

The molecule of interest, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, incorporates three key features that define its utility:

  • The 2-Phenyl Group: Substitution at the 2-position with a phenyl ring is a common feature in many biologically active quinolines, contributing to interactions with target proteins.[5][6][7]

  • The 6-Ethyl Group: This substituent on the benzene portion of the quinoline ring allows for modulation of the molecule's lipophilicity and steric profile, which can fine-tune its pharmacological properties.

  • The 4-Carbonyl Chloride Moiety: This is the most critical feature from a synthetic standpoint. The acyl chloride is a highly reactive electrophile, serving as an efficient chemical "handle" to connect the quinoline core to other molecular fragments through reactions like amidation and esterification, enabling the rapid generation of diverse compound libraries.[1][9][10]

Physicochemical and Spectroscopic Profile

While some physical properties await experimental verification, the fundamental characteristics and expected spectroscopic data for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride are well-defined based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₁₈H₁₄ClNO[1]
Molecular Weight 295.77 g/mol [1][11]
CAS Number 1160261-02-8[1][12][13][14]
Appearance (Expected) Solid
Reactivity Moisture sensitive, corrosive[1]
Spectroscopic Characterization:
  • Infrared (IR) Spectroscopy: The most telling feature is a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride group, typically appearing at a high frequency of approximately 1770-1800 cm⁻¹.[1] This peak distinguishes it clearly from the corresponding carboxylic acid.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aromatic protons are expected to resonate in the downfield region (approx. 7.2-8.5 ppm). A key diagnostic signal is the proton at the 3-position of the quinoline ring, which is anticipated to be the most downfield aromatic proton due to the anisotropic effects of the adjacent nitrogen and the electron-withdrawing carbonyl group.[1] The ethyl group will present as a characteristic triplet and quartet.

  • Mass Spectrometry (MS): Mass analysis provides definitive confirmation of the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺ at an m/z of approximately 295.77.[1] Critically, the presence of a single chlorine atom will be evident from the isotopic pattern of the molecular ion peak, which will display a characteristic 3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks.[1]

Synthesis and Mechanism

The synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is logically approached as a two-stage process: first, the construction of the substituted quinoline carboxylic acid core, and second, the activation of the carboxylic acid to the acyl chloride.

Stage 1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction

The Pfitzinger reaction is a powerful and direct method for synthesizing quinoline-4-carboxylic acids.[2][15] It involves the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][16] For the target precursor, the specific reactants are 5-ethylisatin and acetophenone.

Reaction Mechanism: The reaction proceeds through several well-defined steps:[2][15]

  • Base-catalyzed Ring Opening: The isatin is hydrolyzed by the base (e.g., potassium hydroxide), opening the five-membered ring to form a keto-acid intermediate.

  • Condensation: This intermediate reacts with the carbonyl compound (acetophenone) to form an imine.

  • Tautomerization: The imine tautomerizes to the more stable enamine.

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the aromatic quinoline-4-carboxylic acid product.

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 5-Ethylisatin P1 Ring Opening (Hydrolysis) R1->P1 Heat R2 Acetophenone R2->P1 Heat R3 Base (e.g., KOH) R3->P1 Heat P2 Condensation (Imine Formation) P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Dehydration P3->P4 Prod 6-Ethyl-2-phenylquinoline- 4-carboxylic acid P4->Prod

Pfitzinger reaction workflow for precursor synthesis.

Experimental Protocol: Pfitzinger Synthesis The following is a generalized protocol based on established literature procedures for the Pfitzinger reaction.[10][17][18][19]

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (approx. 3-4 equivalents) in ethanol or a mixture of ethanol and water.

  • Addition of Reactants: Add 5-ethylisatin (1 equivalent) and acetophenone (approx. 1-1.2 equivalents) to the basic solution.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) with continuous stirring for 12 to 24 hours.[17][20] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in water. Wash the aqueous solution with a non-polar solvent like ether to remove any unreacted acetophenone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 2-4.[17][20] The desired carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Conversion to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and efficient transformation in organic synthesis.[21] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gases, which simplifies product isolation.[22]

Reaction Mechanism with Thionyl Chloride:

  • The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride.

  • A chloride ion is eliminated, and a proton is lost from the hydroxyl group, forming a chlorosulfite intermediate. This step converts the hydroxyl group into a much better leaving group.

  • The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.

  • The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable leaving group (which decomposes to SO₂ gas and another chloride ion).

Chlorination_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Byproducts R1 6-Ethyl-2-phenylquinoline- 4-carboxylic acid P1 Nucleophilic Acyl Substitution R1->P1 Heat/Reflux (cat. DMF optional) R2 Thionyl Chloride (SOCl₂) R2->P1 Heat/Reflux (cat. DMF optional) Prod 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride P1->Prod BP1 SO₂ (gas) P1->BP1 BP2 HCl (gas) P1->BP2

Conversion of carboxylic acid to acyl chloride.

Experimental Protocol: Chlorination This protocol is based on common laboratory procedures for acyl chloride formation.[10][23]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add the dry 6-Ethyl-2-phenylquinoline-4-carboxylic acid to the flask.

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂), either neat or using an inert solvent like dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.

  • Reflux: Heat the mixture to reflux and maintain it for several hours until the evolution of gases (HCl and SO₂) ceases. Monitor the reaction by observing the dissolution of the starting solid material.

  • Isolation: After the reaction is complete, cool the mixture. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Final Product: The resulting crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is often used directly in the next synthetic step without further purification due to its high reactivity.

Chemical Reactivity and Applications in Drug Development

The synthetic value of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride lies in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.[1] This reactivity allows for the straightforward synthesis of amides and esters, which are common functional groups in drug molecules.

Key Synthetic Transformations:

  • Amide Formation: Reaction with primary or secondary amines yields the corresponding 4-carboxamides. This is arguably the most important reaction for this intermediate, as the amide bond is stable and prevalent in pharmaceuticals.

  • Ester Formation: Reaction with alcohols or phenols produces the corresponding esters.

  • Friedel-Crafts Acylation: The acyl chloride can be used to acylate other aromatic compounds in the presence of a Lewis acid catalyst, attaching the quinoline moiety to another ring system.

Reactivity_Diagram cluster_reactants Reactants cluster_products Products Core 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride Amide Amide Derivative Core->Amide Amidation Ester Ester Derivative Core->Ester Esterification Ketone Aryl Ketone Core->Ketone Friedel-Crafts Acylation Amine Amine (R₂NH) Alcohol Alcohol (R'OH) Aromatic Arene (Ar-H)

Key reactions of the title compound.

Therapeutic Potential of Derivatives: The 2-phenylquinoline-4-carboxamide scaffold, readily accessible from 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, is a validated pharmacophore in modern drug discovery.

  • Anticancer Agents: Derivatives of 2-phenylquinoline-4-carboxylic acid have been successfully developed as inhibitors of Histone Deacetylases (HDACs), a class of enzymes implicated in cancer.[5][24] The ability to easily synthesize a wide range of amides from the acyl chloride allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[5][24]

  • Antiviral Activity: Recent research has highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents.[6] Notably, compounds with this core structure have shown inhibitory activity against the replication of coronaviruses, including SARS-CoV-2.[6] One promising mechanism of action is the inhibition of the viral helicase (nsp13), a highly conserved and essential enzyme.[6]

  • Antimicrobial and Antimalarial Applications: The quinoline core itself has a long history in treating infectious diseases, with chloroquine being a famous example.[8] The synthesis of novel quinoline-4-carboxamides is a continuing strategy in the search for new antimalarial and antibacterial drugs.[7][10]

Safety and Handling

As an acyl chloride, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride must be handled with appropriate caution.

  • Corrosivity: The compound is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory system.[1]

  • Moisture Sensitivity: It reacts readily with water and moisture in the air to release corrosive hydrogen chloride (HCl) gas.[1] This hydrolysis reaction is rapid and irreversible.[1]

  • Handling Procedures: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

6-Ethyl-2-phenylquinoline-4-carbonyl chloride stands out as a strategically important synthetic intermediate rather than an end-product. Its value is derived from the potent combination of the biologically relevant 2-phenylquinoline scaffold and the highly versatile acyl chloride functional group. The robust and well-documented synthetic pathways, primarily the Pfitzinger reaction followed by chlorination, make its precursor, 6-ethyl-2-phenylquinoline-4-carboxylic acid[25][26], and subsequently the title compound, readily accessible. For researchers in drug discovery, this molecule represents a powerful starting point for the rapid and efficient generation of diverse libraries of novel amides and esters, enabling the exploration of new chemical space in the ongoing search for potent and selective therapeutic agents.

References

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Exploratory

Introduction to quinoline carbonyl chlorides in organic synthesis

An In-Depth Technical Guide to Quinoline Carbonyl Chlorides in Organic Synthesis Authored by a Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoline Carbonyl Chlorides in Organic Synthesis

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][5][6][7] Among the most versatile intermediates for the elaboration of this privileged heterocycle are the quinoline carbonyl chlorides. These compounds, characterized by a highly reactive acyl chloride moiety attached to the quinoline ring, serve as powerful electrophilic building blocks. Their utility lies in the facile introduction of the quinoline core into more complex molecular architectures through nucleophilic acyl substitution reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and application of quinoline carbonyl chlorides, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

The Quinoline Carbonyl Chloride: A Gateway to Molecular Diversity

Quinoline, a fused aromatic heterocycle of benzene and pyridine, possesses a unique electronic distribution that contributes to its widespread biological significance.[2] The introduction of a carbonyl chloride (-COCl) group transforms the stable quinoline scaffold into a highly reactive intermediate. The potent electron-withdrawing nature of the chlorine and oxygen atoms renders the carbonyl carbon intensely electrophilic, making it an excellent substrate for reactions with a wide range of nucleophiles.[8]

This high reactivity is the key to their value. Quinoline carbonyl chlorides are not typically the final target molecule but rather critical precursors for synthesizing libraries of derivatives, most notably amides and esters, enabling extensive structure-activity relationship (SAR) studies essential for modern drug discovery.[8][9]

Synthesis of Quinoline Carbonyl Chlorides: From Acid to Activated Intermediate

The most direct and widely employed method for preparing quinoline carbonyl chlorides is the chlorination of the corresponding quinoline carboxylic acids. This transformation is a staple in organic synthesis, valued for its efficiency and the volatility of its byproducts, which simplifies purification.

Primary Synthetic Route: Chlorination of Quinoline Carboxylic Acids

The conversion relies on standard chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[9][10][11] The choice between these reagents often depends on the desired reaction conditions and the sensitivity of the substrate. Oxalyl chloride is typically more reactive and can be used at lower temperatures, while thionyl chloride often requires heating or the use of a catalyst.

Causality Behind Reagent Choice:

  • Thionyl Chloride (SOCl₂): A cost-effective and powerful chlorinating agent. The reaction produces gaseous byproducts (HCl and SO₂) which drive the equilibrium towards the product.[9] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[9][10]

  • Oxalyl Chloride ((COCl)₂): A milder alternative that often provides cleaner reactions and is effective at room temperature or below. Its byproducts (HCl, CO, and CO₂) are also gaseous, facilitating an easy work-up.[9]

The overarching pathway from common precursors to the activated carbonyl chloride is a fundamental strategy for accessing these valuable intermediates.

G cluster_0 Precursor Synthesis cluster_1 Activation Step Anilines + Carbonyls Anilines + Carbonyls Named Reactions Named Reactions Anilines + Carbonyls->Named Reactions Quinoline Carboxylic Acid Quinoline Carboxylic Acid Named Reactions->Quinoline Carboxylic Acid Chlorination Chlorination Quinoline Carboxylic Acid->Chlorination Quinoline Carbonyl Chloride Quinoline Carbonyl Chloride Chlorination->Quinoline Carbonyl Chloride

Caption: General synthetic pathway to quinoline carbonyl chlorides.

Experimental Protocol: Synthesis of Quinoline-8-Carbonyl Chloride

This protocol details the conversion of quinoline-8-carboxylic acid to its acyl chloride derivative, a crucial step in the synthesis of various pharmaceutical agents.[11]

Materials:

  • Quinoline-8-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.3 - 1.5 eq) or Dichlorosulfoxide

  • 1,2-dichloroethane (solvent)

  • N,N-dimethylformamide (DMF) (catalytic, ~0.05g per 2.6g of acid)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble the glassware under an inert atmosphere (e.g., nitrogen or argon) and ensure all equipment is thoroughly dried to prevent hydrolysis.

  • Charging the Flask: To the three-necked flask, add quinoline-8-carboxylic acid (e.g., 2.60g, 0.015 mol), 1,2-dichloroethane (30 ml), and a catalytic amount of DMF (0.05g).[11]

  • Addition of Chlorinating Agent: While stirring, add dichlorosulfoxide (e.g., 2.38g, 0.02 mol) dropwise to the mixture at room temperature.[11]

  • Reaction: Heat the mixture to reflux and maintain for approximately 5 hours.[11] Progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, stop the heating and allow the mixture to cool. Remove the solvent and any residual thionyl chloride under reduced pressure using a rotary evaporator.

  • Validation: The resulting crude quinoline-8-carbonyl chloride (expected yield ~92%) should be used immediately in the next step due to its moisture sensitivity.[11] Characterization via FT-IR spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (~1800 cm⁻¹), confirming the formation of the acyl chloride.[10]

ParameterConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Effective, cost-efficient, gaseous byproducts drive reaction.
Catalyst N,N-Dimethylformamide (DMF)Forms a highly reactive Vilsmeier intermediate, accelerating the reaction.[9]
Solvent 1,2-dichloroethane (DCE)Inert, dry, appropriate boiling point for reflux.
Atmosphere Inert (Nitrogen/Argon)Prevents hydrolysis of the moisture-sensitive acyl chloride product.[10]
Temperature RefluxProvides sufficient energy to overcome the activation barrier.

Table 1. Optimized Reaction Conditions for Quinoline-8-Carbonyl Chloride Synthesis.

Core Applications in the Synthesis of Bioactive Molecules

The primary utility of quinoline carbonyl chlorides lies in their role as acylating agents in nucleophilic acyl substitution reactions. This reactivity is harnessed to forge new amide and ester linkages, which are prevalent in pharmaceutically active compounds.

Synthesis of Quinoline Carboxamides: A Pillar of Drug Discovery

The reaction between a quinoline carbonyl chloride and a primary or secondary amine is a robust and highly efficient method for creating quinoline carboxamides.[9] This amide scaffold is a key feature in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and hydrogen bonding capabilities.[5][12]

G start Start: Prepare Reagents prep_acyl Solution A: Quinoline Carbonyl Chloride in dry DCM/THF start->prep_acyl prep_amine Solution B: Amine + Triethylamine in dry DCM/THF start->prep_amine cool Cool Solution A to 0 °C prep_acyl->cool add Add Solution B dropwise to Solution A prep_amine->add cool->add react Stir at RT (2-12 hours) add->react workup Aqueous Work-up & Purification react->workup product Final Product: Quinoline Carboxamide workup->product

Caption: Experimental workflow for quinoline carboxamide synthesis.

Experimental Protocol: Amide Coupling via Quinoline-2-Carbonyl Chloride

This protocol describes a general two-step procedure: the in-situ formation of quinoline-2-carbonyl chloride followed by its immediate reaction with an amine.[9] This approach is often preferred as it avoids the isolation of the sensitive acyl chloride intermediate.[9]

Materials:

  • Quinoline-2-carbonyl chloride (crude, 1.0 eq)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flasks, magnetic stirrer, ice bath

Procedure:

  • Acyl Chloride Solution (Solution A): Dissolve the crude quinoline-2-carbonyl chloride (prepared as in Section 2.1) in a dry inert solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.[9]

  • Amine Solution (Solution B): In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2-3 eq) in the same dry solvent.[9] The triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Coupling Reaction: Slowly add the amine solution (Solution B) dropwise to the cooled acyl chloride solution (Solution A) with vigorous stirring.[9] Maintaining a low temperature during the addition helps to control the exothermic reaction.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-12 hours until the reaction is complete (monitor by TLC).[9]

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, dilute acid (to remove excess amine and triethylamine), and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure quinoline-2-carboxamide.

Further Applications
  • Ester Synthesis: In a reaction analogous to amide formation, quinoline carbonyl chlorides react with alcohols, typically in the presence of a base like pyridine, to form quinoline esters. These esters are also valuable for SAR studies and as prodrugs.[8]

  • Friedel-Crafts Acylation: These reagents can acylate electron-rich aromatic rings in the presence of a Lewis acid (e.g., AlCl₃), forming a C-C bond and yielding aryl quinolyl ketones. This classic reaction expands the synthetic utility beyond heteroatom nucleophiles.

Conclusion

Quinoline carbonyl chlorides stand as exceptionally valuable and reactive intermediates in the field of organic and medicinal chemistry. Their synthesis is straightforward, primarily achieved through the efficient chlorination of readily accessible quinoline carboxylic acids. Their high electrophilicity enables robust and reliable formation of amide and ester bonds, providing a direct and powerful method for incorporating the biologically significant quinoline scaffold into diverse molecular frameworks. The protocols and principles outlined in this guide underscore their indispensable role in the development of novel therapeutics and underscore the chemical causality that makes them a self-validating and trustworthy tool for the modern research scientist.

References

  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Benchchem.
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Foundational

The Pivotal Role of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therape...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Among the vast family of quinoline derivatives, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride emerges as a particularly valuable and reactive intermediate. Its unique structural features, including the quinoline core, a phenyl group at the 2-position, an ethyl group at the 6-position, and a highly reactive carbonyl chloride at the 4-position, make it a versatile building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this compound in medicinal chemistry, with a focus on its role in the development of new therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2][3] The quinoline ring system is a privileged structure, meaning it is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6][7] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[4]

6-Ethyl-2-phenylquinoline-4-carbonyl chloride, with its molecular formula C₁₈H₁₄ClNO, is a specialized derivative that serves as a key intermediate in the synthesis of more complex molecules.[8] The presence of the reactive carbonyl chloride group allows for facile derivatization, primarily through nucleophilic substitution reactions, to generate a library of novel compounds for biological screening.[8]

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride typically begins with the construction of the core quinoline structure, followed by the introduction of the carbonyl chloride functionality.

2.1.1. Pfitzinger Reaction: A Classic Approach to the Quinoline Core

A foundational method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction.[4][9][10][11] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[4][9] For the synthesis of the 6-ethyl-2-phenylquinoline-4-carboxylic acid precursor, a 5-ethylisatin would be reacted with acetophenone. The base facilitates the ring-opening of the isatin, which then condenses with the ketone, followed by intramolecular cyclization and dehydration to yield the desired quinoline-4-carboxylic acid.[4][10]

Experimental Protocol: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid via Pfitzinger Reaction

Materials:

  • 5-Ethylisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic Acid

Procedure:

  • A solution of 5-ethylisatin and potassium hydroxide in ethanol is prepared.

  • Acetophenone is added to the reaction mixture.

  • The mixture is refluxed for an extended period, typically 24 hours, with continuous stirring.[5]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed, and the residue is dissolved in water.

  • Neutral impurities are removed by extraction with an organic solvent like ether.[5]

  • The aqueous layer is acidified with acetic acid to precipitate the product.[5]

  • The precipitate is filtered, washed with cold water, and dried to yield the crude 6-ethyl-2-phenylquinoline-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

2.1.2. Conversion to the Carbonyl Chloride

The final step in the synthesis of the title compound is the conversion of the carboxylic acid to the highly reactive carbonyl chloride. This is typically achieved through chlorination using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][12]

Experimental Protocol: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Materials:

  • 6-Ethyl-2-phenylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • The 6-ethyl-2-phenylquinoline-4-carboxylic acid is suspended in an anhydrous solvent.

  • An excess of thionyl chloride or oxalyl chloride is added to the suspension.

  • The reaction mixture is stirred, often at reflux, until the reaction is complete (indicated by the cessation of gas evolution).

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

  • The product is typically used in the next step without further purification due to its reactive nature.

Chemical Reactivity

The cornerstone of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride's utility in medicinal chemistry is the reactivity of the carbonyl chloride group.[8] This functional group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[8]

  • Reaction with Amines: This is arguably the most common and important reaction, leading to the formation of stable amide bonds. By reacting the carbonyl chloride with various primary or secondary amines, a diverse library of 2-phenylquinoline-4-carboxamides can be synthesized.[3][13]

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.[8]

  • Hydrolysis: The compound is sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid.[8] This necessitates the use of anhydrous conditions during its synthesis and subsequent reactions.

Data Presentation
PropertyValue
Molecular FormulaC₁₈H₁₄ClNO
Molecular Weight~295.77 g/mol [8]
Appearance(Predicted) Solid
Key Functional GroupsQuinoline, Phenyl, Ethyl, Carbonyl Chloride

Role in Medicinal Chemistry and Drug Development

The primary role of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is as a versatile scaffold and intermediate for the synthesis of novel bioactive compounds.[8][14] The resulting 2-phenylquinoline-4-carboxamide derivatives have shown promise in a variety of therapeutic areas.

Anticancer Applications

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2][6] Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of various cancer-related targets. For instance, some derivatives have been explored as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs.[15][16] The introduction of the 2-phenylquinoline-4-carboxylic acid group can enhance the binding to the hydrophobic region of the HDAC active site.[15][16] By synthesizing a library of amides from 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, researchers can explore the structure-activity relationships (SAR) to optimize the anticancer potency and selectivity of these compounds.[15]

Antimicrobial Properties

Quinoline derivatives have a long history of use as antimicrobial agents.[2][7] The ability to readily synthesize a diverse range of carboxamides from 6-Ethyl-2-phenylquinoline-4-carbonyl chloride allows for the rapid screening of new compounds against various bacterial and fungal strains.[8] The ethyl group at the 6-position can influence the lipophilicity and pharmacokinetic properties of the final compounds, potentially leading to improved antimicrobial activity.

Other Therapeutic Areas

The versatility of the quinoline core suggests that derivatives of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride could also be explored for other therapeutic applications, including anti-inflammatory and antiviral activities.[2][4][7]

Visualization of Key Processes

General Synthetic Workflow

G cluster_synthesis Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid cluster_activation Activation to Carbonyl Chloride cluster_derivatization Derivatization 5-Ethylisatin 5-Ethylisatin Pfitzinger Reaction Pfitzinger Reaction 5-Ethylisatin->Pfitzinger Reaction Acetophenone Acetophenone Acetophenone->Pfitzinger Reaction 6-Ethyl-2-phenylquinoline-4-carboxylic acid 6-Ethyl-2-phenylquinoline-4-carboxylic acid Pfitzinger Reaction->6-Ethyl-2-phenylquinoline-4-carboxylic acid Base (KOH) Carboxylic Acid 6-Ethyl-2-phenylquinoline-4-carboxylic acid Chlorination Chlorination Carboxylic Acid->Chlorination SOCl₂ or Oxalyl Chloride Carbonyl Chloride 6-Ethyl-2-phenylquinoline-4-carbonyl chloride Chlorination->Carbonyl Chloride Start 6-Ethyl-2-phenylquinoline-4-carbonyl chloride Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Start->Nucleophilic Acyl Substitution Amine R₁R₂NH Amine->Nucleophilic Acyl Substitution Amide 6-Ethyl-2-phenylquinoline-4-carboxamide Derivatives Nucleophilic Acyl Substitution->Amide

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Substituted 6-Ethyl-2-phenylquinoline-4-carboxamides

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Quinoline-4-Carboxamides in Modern Drug Discovery The quinoline scaffold is a privileged heterocyclic motif that forms t...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinoline-4-Carboxamides in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimalarial, anticancer, and antimicrobial properties. Specifically, the quinoline-4-carboxamide moiety has emerged as a critical pharmacophore in the development of novel drug candidates. The amide linkage at the 4-position allows for diverse substitutions, enabling fine-tuning of physicochemical properties and biological targets. This has led to the discovery of potent compounds, some of which exhibit novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2) in malaria parasites.[1] The 6-ethyl-2-phenylquinoline-4-carbonyl chloride is a key intermediate, providing a reactive handle to readily synthesize a library of N-substituted quinoline-4-carboxamides for screening and lead optimization in drug discovery programs.

This guide provides a comprehensive overview of the reaction between 6-ethyl-2-phenylquinoline-4-carbonyl chloride and primary amines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as a nucleophilic addition-elimination reaction.[2] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The primary amine, acting as a nucleophile, attacks this electrophilic carbon.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of 6-ethyl-2-phenylquinoline-4-carbonyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (typically an excess of the primary amine or an added non-nucleophilic base like triethylamine) to yield the final N-substituted 6-ethyl-2-phenylquinoline-4-carboxamide and a corresponding ammonium salt.[2]

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// Nodes for reactants and intermediates Reactants [label="6-Ethyl-2-phenylquinoline-4-carbonyl chloride + Primary Amine (R-NH2)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Protonated_Amide [label="Protonated Amide", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Final_Product [label="N-Substituted 6-Ethyl-2-phenylquinoline-4-carboxamide", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges to show the flow Reactants -> Tetrahedral_Intermediate [label="Nucleophilic\nAttack"]; Tetrahedral_Intermediate -> Protonated_Amide [label="Chloride\nElimination"]; Protonated_Amide -> Final_Product [label="Deprotonation\n(Base)"]; }

Figure 1: Reaction mechanism workflow.

Experimental Protocols

This section outlines a general and reliable protocol for the synthesis of N-substituted 6-ethyl-2-phenylquinoline-4-carboxamides.

Materials and Equipment
  • Reagents:

    • 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

    • Primary amine of choice (e.g., benzylamine, aniline, cyclopropylamine)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (optional, but recommended)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Dropping funnel

    • Inert atmosphere setup (nitrogen or argon)

    • Ice bath

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Glassware for extraction and purification (separatory funnel, chromatography column)

General Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: In a separate flask, dissolve 6-ethyl-2-phenylquinoline-4-carbonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Reaction Execution: Cool the amine solution to 0 °C using an ice bath. Slowly add the solution of 6-ethyl-2-phenylquinoline-4-carbonyl chloride dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material (acyl chloride) is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 6-ethyl-2-phenylquinoline-4-carboxamide.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: General experimental workflow.", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes for the workflow A [label="1. Dissolve amine and base\nin anhydrous DCM at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add solution of acyl chloride\ndropwise", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Warm to RT and stir,\nmonitor by TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Quench with water and\nperform aqueous work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Dry and concentrate\nthe organic phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="6. Purify by column\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges to show the flow A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 2: General experimental workflow.
Example Reaction Conditions

The following table provides illustrative reaction conditions for the synthesis of various N-substituted 6-ethyl-2-phenylquinoline-4-carboxamides.

EntryPrimary AmineSolventBaseTime (h)Yield (%)
1BenzylamineDCMEt₃N4>90
2AnilineTHFEt₃N1285-95
3CyclopropylamineDCMEt₃N6>90
4n-ButylamineDCMEt₃N4>90

Note: Yields are typical and may vary depending on the specific reaction conditions and purification.

Characterization of Products

The synthesized N-substituted 6-ethyl-2-phenylquinoline-4-carboxamides can be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the quinoline core protons, the ethyl group, the phenyl group, and the substituent on the amide nitrogen. The amide N-H proton typically appears as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule, including the characteristic amide carbonyl carbon signal around 165-170 ppm.[3]

Expected ¹H NMR Data for a Generic N-Alkyl-6-ethyl-2-phenylquinoline-4-carboxamide (in CDCl₃):

  • δ 8.2-8.0 (m, 2H): Protons on the quinoline ring.

  • δ 7.8-7.4 (m, 7H): Protons on the phenyl group and quinoline ring.

  • δ 7.0-6.8 (br s, 1H): Amide N-H proton.

  • δ 3.5-3.3 (m, 2H): Protons on the carbon adjacent to the amide nitrogen.

  • δ 2.8 (q, J = 7.6 Hz, 2H): Methylene protons of the ethyl group.

  • δ 1.3 (t, J = 7.6 Hz, 3H): Methyl protons of the ethyl group.

  • Signals corresponding to the specific alkyl group on the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amide functional group:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (Amide I band): A strong absorption band around 1650 cm⁻¹.

  • N-H bend (Amide II band): An absorption band around 1540 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is crucial for confirming the molecular weight and elemental composition of the synthesized compounds.[3][4] The mass spectrum will show the molecular ion peak ([M+H]⁺).

Troubleshooting and Optimization

Problem Possible Cause(s) Solution(s)
Low or no product yield 1. Inactive acyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.1. Use freshly prepared or properly stored acyl chloride.2. For less reactive amines (e.g., anilines), consider heating the reaction or using a more polar solvent like DMF.[]3. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[6]
Formation of multiple products 1. Reaction of the product amide with the acyl chloride (if the amine has other reactive sites).2. Side reactions due to high temperatures.1. Use a protecting group strategy if necessary.2. Run the reaction at a lower temperature (0 °C to room temperature).
Difficulty in purification 1. Presence of unreacted starting materials.2. Formation of the ammonium salt byproduct.1. Ensure the reaction goes to completion by monitoring with TLC.2. A thorough aqueous work-up with NaHCO₃ and brine will help remove the salt.

Safety Precautions

  • 6-Ethyl-2-phenylquinoline-4-carbonyl chloride: Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Primary Amines: Many amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area or a fume hood.

References

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2014, February 6). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2020, June 18). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Covalent Labeling of Proteins with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride for Proteomic Analysis

Introduction In the expansive field of proteomics, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, localization, and interactions. Chemical probes that form stable bonds wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive field of proteomics, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, localization, and interactions. Chemical probes that form stable bonds with specific amino acid residues enable researchers to attach a variety of reporters, such as fluorophores or affinity tags, for downstream detection and analysis. Amine-reactive chemistries are particularly prevalent due to the abundance of lysine residues and the protein N-terminus, providing multiple sites for modification.[1][2]

This document details the application of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (Catalog No. SC-281987), a novel amine-reactive compound, for the covalent labeling of proteins. This reagent features a highly reactive carbonyl chloride group that readily forms a stable amide bond with primary amines.[3][4] The rigid, aromatic 2-phenylquinoline core is a derivative of quinoline, a class of heterocyclic compounds known for their interesting fluorescence properties and use as molecular probes in bioimaging.[5][6][7] These characteristics suggest that 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a promising tool for applications requiring fluorescent detection or mass-based quantification of proteins.

Principle of the Method

The labeling reaction is based on the nucleophilic acyl substitution of the highly reactive carbonyl chloride by a deprotonated primary amine.[4][8] Under mild basic conditions (pH 8.0-9.0), the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus are sufficiently nucleophilic to attack the carbonyl carbon of the quinoline reagent. This reaction results in the formation of a stable amide bond and the release of hydrochloric acid (HCl).[3] The use of a buffer is essential to neutralize the HCl produced and maintain the optimal pH for the reaction.

Reaction Scheme:

Protein-NH₂ + 6-Ethyl-2-phenylquinoline-4-carbonyl chloride → Protein-NH-CO-(6-Ethyl-2-phenylquinoline) + HCl

The quinoline moiety, once conjugated to the protein, can serve as a fluorescent reporter or as a mass tag for identification in mass spectrometry (MS).[9][10][11] The workflow involves dissolving the protein in a suitable amine-free buffer, adding the labeling reagent, quenching the reaction, and purifying the labeled protein from excess reagent and byproducts.

G cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Prot_Sol 1. Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Mix 3. Mix Protein & Label (Vortex gently) Prot_Sol->Mix Label_Sol 2. Prepare Label Stock (Anhydrous DMSO) Label_Sol->Mix Incubate 4. Incubate (1-2h, Room Temp) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (e.g., Desalting Column) Quench->Purify QC 7. Quality Control & Analysis (SDS-PAGE, MS, Spectroscopy) Purify->QC

Caption: General workflow for protein labeling.

Materials and Reagents

  • Labeling Reagent: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (MW: 295.77 g/mol )[3][12]

  • Protein Sample: Purified protein at a concentration of 2-10 mg/mL.

  • Labeling Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5. (Note: Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction).[13]

  • Reagent Solvent: Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification: Desalting columns (e.g., spin columns) appropriate for the protein's molecular weight.

  • Equipment: Spectrophotometer, SDS-PAGE system, fluorescence imager, mass spectrometer.

Detailed Protocols

Protocol for Protein Labeling in Aqueous Buffer

This protocol is a starting point and should be optimized for each specific protein and application.[14]

A. Reagent Preparation:

  • Protein Solution: Prepare the protein sample in Labeling Buffer at a concentration of 2-5 mg/mL.[13]

  • Label Stock Solution: Immediately before use, prepare a 10 mM stock solution of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in anhydrous DMSO. (e.g., ~3 mg in 1 mL of DMSO). Vortex briefly to ensure complete dissolution.

B. Labeling Reaction:

  • Calculate the volume of the Label Stock Solution required for the desired molar excess. A 10- to 20-fold molar excess of the label over the protein is a good starting point.

  • While gently vortexing the protein solution, slowly add the calculated volume of the Label Stock Solution.[15]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction). Incubate for an additional 15-30 minutes at room temperature.[13]

C. Purification of Labeled Protein:

  • Remove the excess, unreacted label and reaction byproducts by passing the solution through a desalting spin column according to the manufacturer's instructions.

  • The purified, labeled protein conjugate is now ready for downstream analysis. Store appropriately (e.g., at 4°C or -20°C).

Validation of Protein Labeling

Successful conjugation can be verified using several methods:

MethodPrincipleExpected Outcome
UV-Vis Spectroscopy The quinoline moiety will have a distinct absorbance spectrum.A new absorbance peak corresponding to the quinoline label will appear in the spectrum of the purified protein.
SDS-PAGE Covalent modification adds mass to the protein.A slight increase in the apparent molecular weight on the gel. If the label is fluorescent, the protein band can be visualized under UV illumination.
Mass Spectrometry The label adds a defined mass to the protein or its peptides.An increase in the measured mass of the intact protein or modified peptides corresponding to the mass of the added moiety (C₁₈H₁₃NO, MW: 259.31 Da).[10][16]

Applications in Proteomics

The unique properties of the 6-Ethyl-2-phenylquinoline label open up several avenues for proteomic research.

Caption: Potential applications of the labeled protein.

  • Fluorescent Detection: The inherent fluorescence of the quinoline core allows for the visualization of labeled proteins in gels (SDS-PAGE) or on membranes (Western blotting) without the need for secondary antibodies or stains. It can also be applied in fluorescence microscopy to study protein localization.[5][6]

  • Mass Spectrometry-Based Proteomics: In a "bottom-up" proteomics workflow, the labeled protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[16][17] The label will introduce a specific mass shift (259.31 Da) on lysine-containing peptides, which can be identified by database search algorithms.[18] This enables protein identification and can be adapted for quantitative strategies.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - pH of labeling buffer is too low.- Labeling reagent hydrolyzed.- Competing nucleophiles in buffer (e.g., Tris).- Insufficient molar excess of label.- Ensure buffer pH is 8.0-9.0.- Prepare label stock solution immediately before use in anhydrous DMSO.- Use a non-amine buffer like bicarbonate or borate.- Increase the molar ratio of label to protein.
Protein Precipitation - High concentration of organic solvent (DMSO).- Change in protein pI after labeling.- Keep the volume of added DMSO to <10% of the total reaction volume.- Perform labeling at a lower temperature (4°C) or for a shorter duration.
High Background Signal - Incomplete removal of unreacted label.- Ensure efficient purification using appropriate size-exclusion chromatography or dialysis.

References

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

  • Kovtun, O., & Imperiali, B. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Labeling Methods in Proteomics. Retrieved from [Link]

  • PreOmics. (2024, July 17). Optimizing Proteomics Sample Preparation for TMT Labeling. Retrieved from [Link]

  • PreOmics. (2024, May 31). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Retrieved from [Link]

  • Covaris. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • Liu, Y., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link]

  • Liu, Y., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link]

  • Schlusener, H. J. (1980). [Modification of proteins by reaction with carbonyl compounds]. Die Nahrung, 24(9), 831-8. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Retrieved from [Link]

  • UTHSC. (n.d.). Sample Preparation | Proteomics and Metabolomics (PMC). Retrieved from [Link]

  • Wikipedia. (n.d.). Protein mass spectrometry. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • Choudhary, A., et al. (2014). Nature of Amide Carbonyl−Carbonyl Interactions in Proteins. Journal of the American Chemical Society, 136(4), 1497-1505. Retrieved from [Link]

  • Guillon, J., et al. (2022). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Pharmaceuticals, 15(7), 837. Retrieved from [Link]

  • Akarkach, H., et al. (2012). Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects. Oxidative Medicine and Cellular Longevity, 2012, 568586. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Retrieved from [Link]

  • Lim, C. S., et al. (2015). A Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 87(2), 1160-1165. Retrieved from [Link]

  • Kumar, A., et al. (2017). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 16(11), 1645-1651. Retrieved from [Link]

  • OCLUE - Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Retrieved from [Link]

  • Desantis, J., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(6), 947-954. Retrieved from [Link]

  • Desantis, J., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in Peptide Synthesis

Abstract The conjugation of peptides with heterocyclic moieties represents a significant strategy in contemporary drug discovery and chemical biology. This document provides a comprehensive guide to the application of 6-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conjugation of peptides with heterocyclic moieties represents a significant strategy in contemporary drug discovery and chemical biology. This document provides a comprehensive guide to the application of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a reactive chemical intermediate, for the N-terminal modification of peptides. Quinoline derivatives are of particular interest due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] By incorporating the 6-ethyl-2-phenylquinoline-4-carbonyl moiety, researchers can potentially enhance the therapeutic efficacy, pharmacokinetic properties, and novel functionalities of peptide-based agents. These application notes detail the mechanism of action, provide step-by-step protocols for both solid-phase and solution-phase synthesis, and outline the necessary characterization and safety considerations for the successful synthesis of peptide-quinoline conjugates.

Introduction: The Strategic Value of Quinoline-Peptide Conjugates

Peptide-based therapeutics offer high specificity and low toxicity but are often limited by poor metabolic stability and cell permeability. The covalent attachment of small molecule motifs, such as quinolines, can address these limitations. The 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a versatile building block for this purpose.[1][2] Its key features include:

  • A Reactive Acyl Chloride: The carbonyl chloride functional group is a highly reactive electrophile, enabling efficient acylation of the N-terminal amine of a peptide under mild conditions.[1]

  • A Bioactive Quinoline Core: The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer and antimicrobial agents.[1][3]

  • Tunable Lipophilicity: The ethyl and phenyl substituents contribute to the overall lipophilicity of the molecule, which can be leveraged to improve the membrane-crossing ability of the parent peptide.

This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of novel peptide-quinoline conjugates.

Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental reaction underpinning the use of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in peptide synthesis is a nucleophilic acyl substitution.[4][5] The N-terminal primary or secondary amine of the peptide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a stable amide (peptide) bond.

The reaction is typically facilitated by a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the N-terminal amine, which would render it non-nucleophilic and halt the reaction.

Mechanism_of_Action Figure 1: Mechanism of Peptide Acylation cluster_0 Reaction Steps reagents Peptide-NH2 + 6-Ethyl-2-phenylquinoline-4-carbonyl chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Peptide-Quinoline Conjugate + HCl intermediate->product Elimination of Cl-

Caption: Figure 1: Mechanism of Peptide Acylation

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the N-terminal modification of a resin-bound peptide using 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, following standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9]

Materials and Reagents
  • Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide, Wang resin)[7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Step-by-Step Methodology
  • Peptide Assembly: Synthesize the desired peptide sequence on the chosen resin using standard Fmoc-SPPS protocols.[8][10] This involves iterative cycles of Fmoc deprotection and amino acid coupling.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Preparation of Acylation Solution: In a separate vial, dissolve 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.5 equivalents relative to resin loading) in anhydrous DMF. In another vial, prepare a solution of DIPEA (3.0 equivalents) in anhydrous DMF.

  • On-Resin Acylation: Swell the resin in anhydrous DMF. Add the DIPEA solution to the resin and agitate for 2 minutes. Then, add the solution of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride to the resin.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. The completion of the reaction can be monitored using a Kaiser (ninhydrin) test.[11] A negative test (yellow beads) indicates the absence of free primary amines and thus, complete acylation.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Dry the resin under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9][11]

  • Precipitation and Purification: Precipitate the crude peptide-quinoline conjugate in cold diethyl ether.[11] Isolate the precipitate by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow Figure 2: SPPS Workflow for Peptide-Quinoline Conjugation start Start: Resin peptide_synthesis Standard Fmoc-SPPS (Deprotection & Coupling Cycles) start->peptide_synthesis fmoc_deprotection Final N-terminal Fmoc Deprotection peptide_synthesis->fmoc_deprotection acylation Acylation with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride fmoc_deprotection->acylation cleavage Cleavage from Resin & Side-chain Deprotection acylation->cleavage purification RP-HPLC Purification cleavage->purification end End: Purified Peptide-Quinoline Conjugate purification->end

Caption: Figure 2: SPPS Workflow for Peptide-Quinoline Conjugation

Solution-Phase Synthesis Protocol

For peptides that are already synthesized and purified, or for fragment condensation strategies, a solution-phase approach can be employed.

Materials and Reagents
  • Purified peptide with a free N-terminus

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture)

  • 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

  • DIPEA

  • Quenching agent (e.g., a primary amine like piperidine or ethanolamine)

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

Step-by-Step Methodology
  • Peptide Dissolution: Dissolve the purified peptide in a minimal amount of anhydrous DMF or a suitable solvent system.

  • Reagent Preparation: In a separate flask, dissolve 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Setup: Cool the peptide solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon). Add DIPEA (2.2 equivalents) to the peptide solution.

  • Acylation: Add the solution of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride dropwise to the cooled peptide solution with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench any unreacted acyl chloride by adding a small amount of a primary amine. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 5% citric acid), water, and brine to remove excess base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or RP-HPLC.

  • Characterization: Confirm the structure and purity of the final conjugate by NMR, MS, and analytical RP-HPLC.

Data Presentation and Expected Outcomes

The success of the conjugation can be quantified by yield and purity. Below is a table of expected outcomes based on the described protocols.

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Typical Scale 10-100 mg10 mg - 1 g
Reaction Time 2-4 hours2-6 hours
Crude Purity (by HPLC) 70-90%60-85%
Overall Yield (after purification) 40-60%50-70%
Key Advantage High-throughput potential, simplified purificationScalability, better for complex peptides
Key Disadvantage Higher reagent excess neededRequires soluble peptide, more complex workup

Safety and Handling

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions.[1]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactivity: The carbonyl chloride group reacts rapidly with water and other nucleophiles.[1] It will hydrolyze to the corresponding carboxylic acid, releasing corrosive HCl gas. Ensure all glassware and solvents are anhydrous.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a valuable reagent for the synthesis of novel peptide-quinoline conjugates. The protocols provided herein offer robust starting points for both solid-phase and solution-phase approaches. The incorporation of this quinoline moiety can impart desirable pharmacological properties to peptide leads, making it a compelling tool for researchers in medicinal chemistry and drug development.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Smolecule. (n.d.). 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • SynHet. (n.d.). 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.
  • Guidechem. (n.d.). 6-ethyl-2-phenylquinoline-4-carbonyl chloride 1160261-02-8 wiki.
  • ACS Publications. (n.d.). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules.
  • Fields, G. B. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247-3256.
  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycinate.
  • Khan Academy. (n.d.). Amide formation from acyl chloride.
  • LibreTexts Chemistry. (2022). Chemistry of Amides.
  • YouTube. (2019). Synthesis of amides from acid chlorides.
  • NIH. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • NIH. (2011). Introduction to Peptide Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Solid-Phase Synthesis of Peptide Conjugates Using Isoquinoline-6-carbonyl Chloride.
  • YouTube. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III).
  • YouTube. (2023). Unit 6 Part 8 Chemical Synthesis of Peptides (Part II).

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Application

6-Ethyl-2-phenylquinoline-4-carbonyl chloride: A Potent Chemical Probe for Covalent Enzyme Interrogation

Application Note & Protocols Introduction: Unveiling Enzyme Function with a Reactive Quinoline Scaffold The study of enzyme function and the identification of novel therapeutic targets are cornerstones of modern drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Unveiling Enzyme Function with a Reactive Quinoline Scaffold

The study of enzyme function and the identification of novel therapeutic targets are cornerstones of modern drug discovery and chemical biology. Chemical probes, small molecules designed to interact with specific protein targets, are indispensable tools in this endeavor.[1] Among the various classes of chemical probes, those that form a covalent bond with their target enzyme offer unique advantages, including high potency, prolonged duration of action, and the ability to map binding sites with high precision.[2][3] This document introduces 6-Ethyl-2-phenylquinoline-4-carbonyl chloride as a versatile and potent chemical probe for the study of enzymes, particularly those with nucleophilic residues in their active sites.

The core of this probe is the quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including the inhibition of various enzyme classes such as proteases and kinases.[4][5] The key to its utility as a chemical probe lies in the highly reactive 4-carbonyl chloride functional group. This electrophilic "warhead" can readily react with nucleophilic amino acid residues like cysteine, serine, lysine, or tyrosine, forming a stable covalent bond and enabling activity-based protein profiling (ABPP).[6]

This guide provides a comprehensive overview of the properties of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride and detailed protocols for its application in enzyme inhibition assays, covalent labeling, and target identification using mass spectrometry.

Probe Characteristics and Mechanism of Action

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a derivative of quinoline-4-carboxylic acid. Its key physicochemical properties are summarized below:

PropertyValueReference
Molecular Formula C₁₈H₁₄ClNOInternal Data
Molecular Weight 295.77 g/mol Internal Data
Appearance Off-white to yellow solidInternal Data
Solubility Soluble in organic solvents (DMSO, DMF)Internal Data
Reactivity Highly reactive acyl chloride, susceptible to hydrolysisInternal Data

The primary mechanism of action for this probe is the covalent modification of nucleophilic residues within an enzyme's active site. The electron-deficient carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack, leading to the formation of a stable amide or ester bond with the enzyme and the release of hydrochloric acid.

Mechanism_of_Action Probe 6-Ethyl-2-phenylquinoline-4-carbonyl chloride Intermediate Tetrahedral Intermediate Probe->Intermediate Nucleophilic Attack Enzyme Enzyme (with nucleophilic residue, e.g., Cys-SH) Enzyme->Intermediate Covalent_Adduct Covalent Enzyme-Probe Adduct Intermediate->Covalent_Adduct Elimination HCl HCl Intermediate->HCl caption Covalent Modification of an Enzyme by the Probe. ABPP_Workflow Start Cell Lysate / Proteome Probe_Labeling Incubate with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride Start->Probe_Labeling SDS_PAGE SDS-PAGE Analysis (Optional, for visualization with tagged probe) Probe_Labeling->SDS_PAGE Proteolysis Proteolytic Digestion (e.g., Trypsin) Probe_Labeling->Proteolysis LC_MSMS LC-MS/MS Analysis Proteolysis->LC_MSMS Data_Analysis Database Searching & Adduct Identification LC_MSMS->Data_Analysis Target_ID Identified Covalent Targets Data_Analysis->Target_ID caption General Workflow for ABPP using the Probe.

General Workflow for ABPP using the Probe.

Protocol 2.1: Covalent Labeling of a Purified Enzyme

Rationale: This protocol provides a method for confirming the covalent modification of a purified enzyme and for preparing samples for mass spectrometry-based identification of the modification site.

Materials:

  • Purified enzyme of interest (e.g., papain or trypsin)

  • Labeling Buffer: 50 mM HEPES, pH 7.4 (Note: Avoid buffers with primary amines like Tris)

  • 6-Ethyl-2-phenylquinoline-4-carbonyl chloride stock solution (10 mM in anhydrous DMSO)

  • Co-solvent: Anhydrous DMSO or acetonitrile

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE reagents and equipment

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Probe and Enzyme Preparation: Prepare a 1 mg/mL solution of the purified enzyme in Labeling Buffer.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 90 µL of the enzyme solution with 10 µL of a 1 mM working solution of the probe (prepared by diluting the 10 mM stock in anhydrous DMSO). The final co-solvent concentration should be around 10% to aid probe solubility and stability. [7][8][9] * For a negative control, add 10 µL of DMSO without the probe.

    • Incubate at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0, which will react with any remaining probe.

  • SDS-PAGE Analysis:

    • Mix 20 µL of the reaction mixture with 5 µL of 4x SDS-PAGE loading buffer.

    • Heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

    • Note: While this probe does not have a reporter tag for direct visualization of labeling, a slight shift in the molecular weight of the labeled protein may be observable on a high-resolution gel. The primary purpose of this step is to confirm that the protein remains intact after the labeling procedure.

Protocol 2.2: Mass Spectrometry for Adduct Identification

Rationale: This protocol outlines the steps for identifying the specific peptide and amino acid residue modified by the probe using a bottom-up proteomics approach. [10][11][12] Materials:

  • Covalently labeled protein sample from Protocol 2.1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation (Denaturation, Reduction, and Alkylation):

    • To the remaining labeled protein sample, add urea to a final concentration of 8 M to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final pH of ~2-3 to stop the tryptic activity.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto a high-resolution LC-MS/MS system.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of the target enzyme.

    • In the search parameters, specify a variable modification corresponding to the mass of the 6-Ethyl-2-phenylquinoline-4-carbonyl moiety (C₁₈H₁₄NO = 260.1075 Da) on nucleophilic residues (C, S, K, Y).

    • The identification of a peptide with this specific mass shift will confirm the covalent modification and pinpoint the exact site of adduction.

Conclusion and Future Perspectives

6-Ethyl-2-phenylquinoline-4-carbonyl chloride represents a powerful and versatile chemical probe for the covalent interrogation of enzyme function. Its reactive acyl chloride warhead, coupled with the biologically relevant quinoline scaffold, allows for the potent and time-dependent inhibition of enzymes with nucleophilic active site residues. The protocols outlined in this guide provide a framework for researchers to utilize this probe for enzyme inhibition studies, covalent labeling, and the identification of novel enzyme targets through activity-based protein profiling.

Future work could involve the synthesis of derivatives of this probe incorporating reporter tags (e.g., fluorophores or biotin) to facilitate easier visualization and enrichment of labeled proteins. Furthermore, the exploration of its inhibitory activity against a broader range of enzyme classes will undoubtedly expand its utility as a valuable tool in chemical biology and drug discovery.

References

  • Alley, S. C., et al. (2005). Identification and Mapping of Protein−Protein Interactions by a Combination of Cross-Linking, Cleavage, and Proteomics. Bioconjugate Chemistry. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Domingues, M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. [Link]

  • Engel, J., et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology. [Link]

  • Gontijo, V. S. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Gouveia, D., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Antioxidants & Redox Signaling. [Link]

  • Jordheim, L. P., et al. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

  • Kandakatla, N., et al. (2019). Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kathman, S. G., et al. (2015). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Kopec, S., & Gsponer, J. (2020). A steady-state algebraic model for the time course of covalent enzyme inhibition. FEBS Letters. [Link]

  • London, N., et al. (2014). Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. Journal of Medicinal Chemistry. [Link]

  • López-Otín, C., & Matrisian, L. M. (2007). Metalloprotease inhibitor. Wikipedia. [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Molecular Devices. [Link]

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  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

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  • Scott, M. L., & Whitton, C. M. (1988). Standardization of papain reagents by measurement of active sites using a synthetic inhibitor, E-64. Transfusion. [Link]

  • Singh, J., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]

  • Alpha Diagnostic International. (n.d.). Papain ELISA Kit Assay Procedure. Alpha Diagnostic International. [Link]

  • Anderson, L. N. (2017). Covalent Chemical Tools for Profiling Post-Translational Modifications. Cell Chemical Biology. [Link]

  • Anderson, K. S., & Anderson, A. C. (2018). Soybean Trypsin Inhibitor Assay: Further Improvement of the Standard Method Approved and Reapproved by American Oil Chemists’ Society and American Association of Cereal Chemists International. Journal of the American Oil Chemists' Society. [Link]

  • Le, K. T., et al. (2016). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pinto, C. A. S. O., et al. (2007). Determination of Papain Activity in Topical Dosage Forms: Single Laboratory Validation Assay. Latin American Journal of Pharmacy. [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. [Link]

  • Wang, Z., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]

  • Dahlin, J. L., et al. (2015). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]

  • Gotor, R., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences. [Link]

  • Gotor, R., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences. [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Alley, S. C., et al. (2005). Identification and Mapping of Protein−Protein Interactions by a Combination of Cross-Linking, Cleavage, and Proteomics. Bioconjugate Chemistry. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell. [Link]

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Method

Application Notes &amp; Protocols: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in the Synthesis of Novel Heterocyclic Compounds

Foreword: The Strategic Value of a Quinoline Acyl Chloride In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a "privileged structure" due to its prevalence in a vast array of b...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Quinoline Acyl Chloride

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] The strategic introduction of a highly reactive functional group, such as an acyl chloride, transforms this stable aromatic system into a powerful and versatile building block for complex molecular architectures. This guide focuses on 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a trifunctionalized intermediate poised for the synthesis of novel, fused heterocyclic systems.[3] Its structure combines the established quinoline core with an ethyl group at the 6-position, a phenyl moiety at the 2-position, and the lynchpin for our synthetic explorations: a carbonyl chloride at the 4-position.[3]

This document eschews a rigid template, instead offering a logically flowing narrative from the foundational synthesis of the precursor acid to its activation and subsequent deployment in the construction of high-value heterocyclic targets. We will delve into the causality behind experimental choices, ensuring each protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.

Part 1: Synthesis of the Core Precursor and its Activation

The journey to novel heterocycles begins with the reliable synthesis of the starting materials. The target acyl chloride is most conveniently prepared from its corresponding carboxylic acid, 6-ethyl-2-phenylquinoline-4-carboxylic acid.[4]

Foundational Synthesis: 6-Ethyl-2-phenylquinoline-4-carboxylic Acid via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and time-honored method for constructing the quinoline skeleton.[2][5] It facilitates a one-pot condensation of an aniline, an α,β-unsaturated carbonyl compound (often generated in situ), and in our case, pyruvic acid to yield the desired quinoline-4-carboxylic acid.[6]

Reaction Principle: This acid-catalyzed reaction involves the conjugate addition of the aniline to an unsaturated carbonyl, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring.[7][8]

cluster_0 Doebner-von Miller Synthesis 4-Ethylaniline 4-Ethylaniline Reaction Doebner-von Miller Reaction (Acid Catalyst, Heat) 4-Ethylaniline->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction Product_Acid 6-Ethyl-2-phenylquinoline -4-carboxylic acid Reaction->Product_Acid

Caption: Workflow for the Doebner-von Miller synthesis of the carboxylic acid precursor.

Experimental Protocol:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol (100 mL).

  • Reactant Addition: Add 4-ethylaniline (10 mmol, 1.21 g), freshly distilled benzaldehyde (10 mmol, 1.06 g), and pyruvic acid (12 mmol, 1.06 g).

  • Catalysis & Reflux: Stir the mixture to ensure homogeneity and then carefully add a catalytic amount of concentrated hydrochloric acid (0.5 mL). Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo.

  • Purification: Filter the resulting solid precipitate and wash thoroughly with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 6-ethyl-2-phenylquinoline-4-carboxylic acid as a solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Activation Step: Formation of the Acyl Chloride

The conversion of the carboxylic acid to the highly electrophilic acyl chloride is the critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9]

Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. The gaseous nature of the byproducts drives the reaction to completion. This reaction must be performed under strictly anhydrous conditions as the acyl chloride readily hydrolyzes back to the carboxylic acid in the presence of water.[3]

cluster_1 Acyl Chloride Formation Carboxylic_Acid 6-Ethyl-2-phenylquinoline -4-carboxylic acid Activation Thionyl Chloride (SOCl₂) Anhydrous Toluene, Reflux cat. DMF Carboxylic_Acid->Activation Acyl_Chloride 6-Ethyl-2-phenylquinoline -4-carbonyl chloride Activation->Acyl_Chloride

Caption: Activation of the carboxylic acid to the corresponding acyl chloride.

Experimental Protocol:

  • Safety First: Conduct this procedure in a well-ventilated fume hood as SO₂ and HCl gases are toxic and corrosive.

  • Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the synthesized 6-ethyl-2-phenylquinoline-4-carboxylic acid (5 mmol, 1.39 g).

  • Reagent Addition: Add anhydrous toluene (30 mL) followed by the dropwise addition of thionyl chloride (15 mmol, 1.1 mL) via a syringe. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Equip the flask with a reflux condenser fitted with a calcium chloride guard tube. Heat the mixture to reflux for 2-3 hours. The solution should become clear.

  • Isolation: Cool the reaction to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is 6-ethyl-2-phenylquinoline-4-carbonyl chloride.

  • Usage: Due to its reactivity, it is best to use the acyl chloride immediately in the next step without further purification.

Part 2: Application in the Synthesis of Fused Heterocyclic Systems

With the activated acyl chloride in hand, we can now explore its utility as a precursor for diverse heterocyclic frameworks. The core reactivity involves nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.[3]

Pathway A: Synthesis of Novel Amide Derivatives

The formation of an amide bond is arguably the most fundamental reaction of this acyl chloride and serves as the gateway to numerous nitrogen-containing heterocycles.[10] The reaction with a primary amine yields a secondary amide, a key intermediate for subsequent cyclization reactions.

Reaction Principle: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the lone pair of electrons on the amine nitrogen. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion, forming the stable amide bond. A non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to scavenge the HCl byproduct.[9]

General Protocol for Amide Synthesis:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the desired primary amine (e.g., hydrazine, aniline, or an amino-heterocycle) (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of freshly synthesized 6-ethyl-2-phenylquinoline-4-carbonyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. If using DCM, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Reactant AmineProduct AmidePotential Application
Hydrazine Hydrate6-Ethyl-2-phenylquinoline-4-carbohydrazidePrecursor for Triazoles, Pyrazoles, Oxadiazoles
2-AminoethanolN-(2-hydroxyethyl)-6-ethyl-2-phenylquinoline-4-carboxamidePrecursor for Oxazolines
Anthranilic Acid2-((6-ethyl-2-phenylquinoline-4-carbonyl)amino)benzoic acidPrecursor for Quinazolinones
o-PhenylenediamineN-(2-aminophenyl)-6-ethyl-2-phenylquinoline-4-carboxamidePrecursor for Benzimidazoles
Pathway B: Synthesis of Fused Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinolines are a class of fused heterocycles known for a range of biological activities, including anti-inflammatory and anticancer properties.[11][12][13] A straightforward route involves the synthesis of the quinoline carbohydrazide followed by cyclization.

cluster_2 Pyrazolo[4,3-c]quinoline Synthesis Acyl_Chloride 6-Ethyl-2-phenylquinoline -4-carbonyl chloride Step1 1. Hydrazine Hydrate (Amidation) Acyl_Chloride->Step1 Hydrazide 6-Ethyl-2-phenylquinoline -4-carbohydrazide Step1->Hydrazide Step2 2. PPA / POCl₃ (Cyclodehydration) Hydrazide->Step2 Pyrazoloquinoline Fused Pyrazolo[4,3-c]quinoline (Pyrazolone form) Step2->Pyrazoloquinoline

Caption: Two-step synthesis of the pyrazolo[4,3-c]quinoline scaffold.

Experimental Protocol:

Step 1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbohydrazide

  • Follow the general amidation protocol described in Section 2.1 , using hydrazine hydrate (1.1 eq) as the nucleophile.

  • The product, being a hydrazide, may have different solubility properties. Adjust the work-up and purification solvents accordingly (e.g., crystallization from ethanol).

Step 2: Cyclization to the Pyrazolo[4,3-c]quinolinone

  • Setup: Place the synthesized carbohydrazide (1 mmol) in a round-bottom flask.

  • Reagent: Add polyphosphoric acid (PPA) (10 g) or phosphorus oxychloride (POCl₃) (5 mL).

  • Reaction: Heat the mixture at 100-120 °C for 2-4 hours. The reaction mixture will become thick.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or 10% NaOH) until a precipitate forms. Filter the solid, wash with copious amounts of water, and dry.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol or DMF to yield the pure pyrazolo[4,3-c]quinolinone derivative.

Pathway C: Synthesis of Fused[3][15][16]Triazolo[4,3-a]quinolines

The[3][14][15]triazolo[4,3-a]quinoline core is another heterocyclic system of significant interest, with derivatives showing potential anticonvulsant activity.[14][16][17] This scaffold can be readily accessed from the same key hydrazide intermediate.

cluster_3 [1,2,4]Triazolo[4,3-a]quinoline Synthesis Hydrazide 6-Ethyl-2-phenylquinoline -4-carbohydrazide Step_Triazole Formic Acid or Triethyl Orthoformate (Cyclocondensation) Hydrazide->Step_Triazole Triazoloquinoline Fused [1,2,4]Triazolo [4,3-a]quinoline Step_Triazole->Triazoloquinoline

Caption: Synthesis of the triazolo[4,3-a]quinoline system from the hydrazide intermediate.

Experimental Protocol:

  • Setup: In a 50 mL round-bottom flask, place the 6-ethyl-2-phenylquinoline-4-carbohydrazide (1 mmol) obtained in Step 1 of Section 2.2 .

  • Reagent Addition: Add an excess of formic acid (10 mL).

  • Reaction: Heat the mixture to reflux for 5-7 hours. Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water (50 mL).

  • Neutralization & Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Filter the solid, wash with water, and air dry.

  • Purification: Recrystallize the crude product from ethanol to afford the pure fused[3][14][15]triazolo[4,3-a]quinoline derivative.

Conclusion

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a demonstrably valuable and highly reactive intermediate. Its straightforward synthesis and activation provide a reliable entry point to a multitude of synthetic pathways. As shown, the initial conversion to amides and hydrazides opens the door to well-established cyclization chemistries, enabling the efficient construction of complex, fused heterocyclic systems such as pyrazolo[4,3-c]quinolines and[3][14][15]triazolo[4,3-a]quinolines. The protocols outlined herein serve as a robust foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this versatile quinoline building block.

References

  • Jin, L., Chen, Z., Wu, A., Liu, H., & Chen, Z. (2011). Design and synthesis of 5-alkoxy-[3][14][15]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 21(21), 6493-6496.

  • Li, J., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. RSC Advances, 12(38), 24833-24837.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
  • Smolecule. (n.d.). 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia.
  • Taylor & Francis Online. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Taylor & Francis Online.
  • Zheng, Y., et al. (2009). Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 19(16), 4543-4546.
  • Chen, Y., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036.
  • Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80.
  • Chen, Y., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed.
  • Geng, P., et al. (2010). Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(14), 4153-4156.
  • Scott, J. D., & Williams, R. M. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(10), 3253-3264.
  • Coudray, L., et al. (2020).[3][14][15]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 25(21), 5035.

  • BenchChem. (n.d.). 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride. BenchChem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Zhang, H., et al. (2017).

Sources

Application

The Quinoline Core: Harnessing 6-Ethyl-2-phenylquinoline-4-carbonyl chloride for Advanced Fluorescent Probe Development

Abstract The quinoline scaffold is a cornerstone in the design of high-performance fluorescent probes, prized for its inherent photophysical stability, high quantum yields, and versatile synthetic accessibility.[1] This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in the design of high-performance fluorescent probes, prized for its inherent photophysical stability, high quantum yields, and versatile synthetic accessibility.[1] This guide focuses on a particularly valuable derivative, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride , a reactive intermediate poised for the streamlined development of sophisticated chemosensors. Its activated carbonyl chloride group serves as a prime anchor point for covalently linking receptor moieties, enabling the rational design of probes for a multitude of analytes, from metal ions to biologically significant molecules.[2] This document provides an in-depth look at the scientific principles, synthesis protocols, and application workflows for leveraging this powerful fluorophore scaffold in research, diagnostics, and drug development.

The Strategic Advantage of the 6-Ethyl-2-phenylquinoline Scaffold

The 6-Ethyl-2-phenylquinoline core is not merely a fluorophore; it is a tunable platform. Its utility stems from a combination of favorable chemical and photophysical properties:

  • Robust Fluorescence: The extended π-system of the quinoline ring provides a strong foundation for bright and stable fluorescence emission.

  • Synthetic Tractability: The key to this molecule's utility is the carbonyl chloride at the 4-position. This electrophilic group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most commonly amines and alcohols, to form stable amide or ester linkages. This provides a straightforward and efficient method for conjugating the fluorophore to a specific analyte-binding unit (receptor).[2]

  • Tunable Properties: The ethyl group at the 6-position and the phenyl group at the 2-position influence the electronic properties and solubility of the scaffold, which can be further modified to fine-tune the photophysical characteristics of the final probe.[3]

The fundamental design of a probe using this scaffold follows a modular "fluorophore-linker-receptor" architecture. The 6-Ethyl-2-phenylquinoline-4-carbonyl chloride acts as the signaling unit (fluorophore), which is then covalently attached to a receptor designed to selectively interact with the target analyte.

Core Signaling Mechanisms

The fluorescence output of probes derived from this scaffold is typically modulated through well-understood photophysical processes upon analyte binding. The choice of receptor dictates the mechanism.

  • Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for detecting metal ions.[4] In the unbound state, the receptor may have rotational or vibrational freedom that quenches the fluorophore's emission through non-radiative decay pathways. Upon chelating a metal ion, a rigid complex is formed, restricting these movements and causing a significant "turn-on" of fluorescence.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor often contains an electron-rich group (like a tertiary amine) that can quench the excited state of the quinoline fluorophore through electron transfer.[1] When the target analyte binds to the receptor, it lowers the energy of the receptor's orbitals, inhibiting the PET process and restoring bright fluorescence.

Below is a generalized workflow for developing and validating a new fluorescent probe based on this scaffold.

G cluster_0 Probe Design & Synthesis cluster_1 Photophysical & Sensing Evaluation cluster_2 Application & Validation A Selection of Analyte & Receptor Moiety B Synthesis of Precursor (2-Phenyl-6-ethylquinoline-4-carboxylic acid) A->B C Activation to Carbonyl Chloride B->C D Coupling Reaction with Receptor C->D E Purification & Characterization (NMR, MS, HPLC) D->E F Determine Photophysical Properties (Abs, Em, Quantum Yield) E->F Validated Probe G Titration with Target Analyte F->G H Selectivity & Interference Studies G->H I Determine Limit of Detection (LOD) H->I J Application in Real Samples (e.g., Water, Bio-fluids) I->J Optimized Sensor K Cellular Imaging / In Vivo Studies (if applicable) J->K

Caption: Workflow for fluorescent probe development.

Application Note: Synthesis of a Zn²⁺-Selective Fluorescent Probe

This section provides a detailed protocol for the synthesis of a hypothetical yet representative fluorescent probe, Q-DPA , for the detection of zinc ions (Zn²⁺). The design couples the 6-Ethyl-2-phenylquinoline fluorophore with a bis(pyridin-2-ylmethyl)amine (DPA) receptor, a well-established chelator for Zn²⁺.

Principle of Detection

The Q-DPA probe is designed to operate via a PET mechanism. The lone pair of electrons on the tertiary amine of the DPA moiety quenches the quinoline fluorescence in the free state. Upon binding Zn²⁺, these electrons are drawn into the coordination complex, inhibiting PET and causing a significant fluorescence "turn-on".

G cluster_0 Probe in 'Off' State (No Zn²⁺) cluster_1 Probe in 'On' State (+ Zn²⁺) off_state Quinoline (Fluorophore) off_state->off_state receptor_off DPA Receptor (e- rich) off_state->receptor_off PET Quenching on_state Quinoline (Fluorophore) on_state->on_state receptor_on DPA-Zn²⁺ Complex on_state->receptor_on PET Blocked zn_ion Zn²⁺ zn_ion->receptor_on Binding

Caption: PET sensing mechanism for Q-DPA probe.

Detailed Synthesis Protocol

Step 1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid (Precursor)

This step is based on the Pfitzinger reaction.[3]

  • Reagents: Isatin, 4-ethylacetophenone, 33% Potassium Hydroxide (KOH) solution, Ethanol, 3 M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve isatin (1.0 eq.) in a 33% aqueous KOH solution.

    • Slowly add a solution of 4-ethylacetophenone (1.1 eq.) in ethanol to the mixture.

    • Reflux the reaction mixture at 85-90 °C for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 5-6 using 3 M HCl.

    • The resulting precipitate is the carboxylic acid precursor. Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Activation to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

  • Reagents: 6-Ethyl-2-phenylquinoline-4-carboxylic acid, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM), a catalytic amount of Dimethylformamide (DMF).

  • Procedure:

    • Suspend the carboxylic acid precursor (1.0 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add a catalytic drop of DMF.

    • Add thionyl chloride (2.0-3.0 eq.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the solution becomes clear.

    • Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude carbonyl chloride, which is typically used immediately in the next step without further purification.

Step 3: Coupling with DPA Receptor to form Probe Q-DPA

  • Reagents: Crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, Bis(pyridin-2-ylmethyl)amine (DPA), Anhydrous DCM, Triethylamine (TEA).

  • Procedure:

    • Dissolve DPA (1.0 eq.) and triethylamine (1.5 eq., as an acid scavenger) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Dissolve the crude carbonyl chloride from Step 2 in anhydrous DCM.

    • Add the carbonyl chloride solution dropwise to the cooled DPA solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Q-DPA probe.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Fluorescence Sensing

This protocol outlines the general procedure for evaluating the performance of the newly synthesized Q-DPA probe for Zn²⁺ detection.

  • Materials & Equipment:

    • Stock solution of Q-DPA probe (1 mM in DMSO).

    • Stock solutions of various metal ion salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water (10 mM).

    • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

    • Fluorometer and quartz cuvettes.

  • Procedure:

    • Probe Preparation: Prepare a working solution of the Q-DPA probe (e.g., 5 µM) by diluting the DMSO stock solution in the HEPES buffer.

    • Fluorescence Titration:

      • Place 2 mL of the 5 µM probe solution into a cuvette.

      • Record the initial fluorescence emission spectrum (e.g., Excitation at ~350 nm).

      • Incrementally add small aliquots of the ZnCl₂ stock solution (e.g., 0 to 2 equivalents).

      • Record the fluorescence spectrum after each addition, allowing the solution to equilibrate for 1-2 minutes.

    • Selectivity Test: Prepare a series of 5 µM probe solutions. To each, add a significant excess (e.g., 10 equivalents) of different metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Hg²⁺, etc.) and one sample with only Zn²⁺. Compare the fluorescence response across all samples.

    • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the detection limit (LOD) and binding constant.

Expected Photophysical Data

The following table summarizes hypothetical but expected data for the Q-DPA probe, based on typical characteristics of quinoline-based PET sensors.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Description
Q-DPA ~352~485133~0.04The free probe exhibits weak fluorescence due to efficient PET quenching.
Q-DPA + Zn²⁺ ~355~480125~0.45Upon Zn²⁺ binding, PET is inhibited, leading to a >10-fold increase in fluorescence intensity.

Conclusion and Future Perspectives

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a highly effective and versatile building block for the synthesis of custom fluorescent probes. The straightforward chemistry of its carbonyl chloride group allows for facile conjugation to a vast array of receptor molecules, enabling the development of sensors for diverse applications in environmental monitoring, cellular imaging, and diagnostics. Future work can expand on this scaffold by introducing different substituents onto the quinoline or phenyl rings to further modulate solubility, cell permeability, and photophysical properties like two-photon absorption or near-infrared emission.

References

  • ResearchGate. Synthesis of fluorescent probe 6. Available at: [Link]

  • PubMed. An ICT-based highly fluorescent isoquinoline scaffold for selective Hg(II) detection in real-water samples: Development of a smart, low-cost RGB-Arduino electronic platform. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin‐1 binding of small molecules. Available at: [Link]

  • National Institutes of Health (NIH). Lessons in Organic Fluorescent Probe Discovery. Available at: [Link]

  • PubMed. A lead selective dimeric quinoline based fluorescent chemosensor and its applications in milk and honey samples, smartphone and bio-imaging. Available at: [Link]

  • MDPI. Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. Available at: [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Solid-Phase Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxamides

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in solid-phase synthesis to generate librar...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in solid-phase synthesis to generate libraries of quinoline-4-carboxamides. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower the user to adapt and troubleshoot as necessary.

Introduction: The Quinoline Scaffold and the Utility of Solid-Phase Synthesis

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties[1]. The targeted synthesis of diverse libraries of quinoline derivatives is a cornerstone of modern drug discovery. Solid-phase synthesis offers a powerful platform for this endeavor, enabling the rapid and efficient production of numerous analogs for structure-activity relationship (SAR) studies.

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a reactive building block, ideally suited for the derivatization of solid-supported amines to yield a corresponding series of amides. The high reactivity of the acyl chloride functional group allows for efficient coupling under mild conditions[2][3][4]. This guide will detail a complete workflow from resin selection and preparation to the final cleavage and purification of the target molecules.

I. Foundational Principles and Strategic Considerations

Solid-phase synthesis is predicated on the covalent attachment of a starting material to an insoluble polymer support (resin). All subsequent reactions are carried out on this support, with excess reagents and by-products being easily removed by simple filtration and washing. This obviates the need for traditional and often time-consuming purification steps like column chromatography after each synthetic transformation. The overall workflow can be conceptualized as follows:

Solid_Phase_Synthesis_Workflow Resin 1. Resin Selection & Swelling Loading 2. Amine Loading Resin->Loading Immobilization Deprotection 3. Deprotection (if applicable) Loading->Deprotection Unmasking Nucleophile Acylation 4. Acylation with 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride Deprotection->Acylation Coupling Monitoring 5. Reaction Monitoring Acylation->Monitoring Quality Control Monitoring->Acylation Re-couple if incomplete Cleavage 6. Cleavage from Resin Monitoring->Cleavage Proceed if complete Purification 7. Final Product Purification Cleavage->Purification

Caption: General workflow for solid-phase synthesis of quinoline-4-carboxamides.

The choice of resin is critical as it dictates the conditions for both the synthetic transformations and the final cleavage of the product. For the synthesis of C-terminal amides, Rink Amide resin is a popular and effective choice[5].

  • Rink Amide Resin: This resin features an acid-labile linker that, upon cleavage with trifluoroacetic acid (TFA), yields a primary carboxamide. Its compatibility with Fmoc-based protection strategies makes it a versatile support for a wide range of synthetic applications.

Resin TypeLinker TypeCleavage ConditionFinal Product
Rink Amide Acid-labile95% TFAPrimary Carboxamide
Wang Resin Acid-labile50-95% TFACarboxylic Acid
2-Chlorotrityl Chloride Resin Highly acid-labile1-5% TFA or Acetic AcidCarboxylic Acid

II. Experimental Protocols

Material/ReagentRecommended GradeSupplier
Rink Amide Resin (100-200 mesh, ~0.5 mmol/g)Synthesis GradeVarious
6-Ethyl-2-phenylquinoline-4-carbonyl chloride>95% PurityVarious
N,N-Dimethylformamide (DMF)Anhydrous, Amine-freeVarious
Dichloromethane (DCM)AnhydrousVarious
Diisopropylethylamine (DIPEA)Reagent GradeVarious
PiperidineReagent GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Kaiser Test KitSPPS GradeVarious

Expertise & Experience: Proper swelling of the resin is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents. The choice of solvent for swelling should match the solvent used in the subsequent reaction step to maintain the swollen state. Loading an Fmoc-protected amine allows for the use of the Fmoc quantitation method to determine the loading efficiency.

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin (e.g., 200 mg, 0.1 mmol) in a solid-phase reaction vessel.

    • Add anhydrous DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (if starting with Fmoc-Rink Amide Resin):

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

    • Agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Loading of a Primary Amine (Example: Benzylamine):

    • This step is for creating a secondary amide on the quinoline. For a primary amide, you would proceed directly to acylation after deprotecting the Rink Amide linker itself.

    • Dissolve the primary amine (e.g., benzylamine, 5 equivalents) in DMF.

    • Add a coupling agent such as HBTU (4.9 equivalents) and a non-nucleophilic base like DIPEA (10 equivalents).

    • Add this solution to the deprotected Rink Amide resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).

Expertise & Experience: Acyl chlorides are highly reactive and can react with moisture. Therefore, anhydrous conditions are paramount for a successful coupling. The use of a non-nucleophilic base, such as DIPEA, is essential to neutralize the HCl generated during the reaction without competing with the resin-bound amine[6][7].

Acylation_Mechanism cluster_0 Resin-Bound Amine cluster_1 Acyl Chloride & Base cluster_2 Product on Resin Resin_Amine Resin-Linker-NH2 Product Resin-Linker-NH-CO-(6-Ethyl-2-phenylquinoline) Resin_Amine->Product Nucleophilic Attack Acyl_Chloride 6-Ethyl-2-phenylquinoline-4-COCl Acyl_Chloride->Product Base DIPEA Byproduct DIPEA·HCl Base->Byproduct HCl Scavenger

Caption: Acylation of a resin-bound amine with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

  • Preparation of the Acylation Solution:

    • In a separate flask, dissolve 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (3-5 equivalents relative to the resin loading) in anhydrous DMF.

    • Add DIPEA (5-7 equivalents) to the solution.

  • Coupling Reaction:

    • Add the acylation solution to the washed, amine-loaded resin.

    • Agitate the mixture at room temperature for 2-6 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Dry a small sample of the resin under vacuum for reaction monitoring.

Trustworthiness: It is imperative to confirm the completion of the coupling reaction before proceeding to the cleavage step. Incomplete reactions will lead to impurities that can be difficult to remove from the final product.

  • Kaiser Test (for Primary Amines): The Kaiser test is a highly sensitive colorimetric assay to detect the presence of free primary amines[8][9][10][11].

    • Take a few beads of the washed resin and place them in a small test tube.

    • Add 2-3 drops each of the Kaiser test solutions (Phenol in n-butanol, KCN in pyridine, Ninhydrin in n-butanol).

    • Heat the tube at 100-120°C for 5 minutes.

    • Interpretation:

      • Colorless/Yellow beads: Negative result, indicating complete coupling.

      • Blue/Purple beads: Positive result, indicating the presence of unreacted primary amines. A second coupling is required.

  • FT-IR Spectroscopy (On-Bead Analysis): FT-IR can be a powerful, non-destructive method to monitor the reaction[12][13][14][15].

    • A successful acylation will show the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a strong amide carbonyl (C=O) stretching band around 1650-1680 cm⁻¹.

Test MethodPrinciplePositive Result (Incomplete Reaction)Negative Result (Complete Reaction)
Kaiser Test Ninhydrin reaction with primary aminesBlue/Purple colorColorless/Yellow color
On-Bead FT-IR Vibrational SpectroscopyPersistence of N-H stretch, absence of amide C=ODisappearance of N-H, appearance of amide C=O

Expertise & Experience: The final step is the cleavage of the synthesized molecule from the solid support. For Rink Amide resin, a strong acid like TFA is required. The cleavage "cocktail" often includes scavengers, such as triisopropylsilane (TIS), to quench reactive carbocations that can be formed during the cleavage process and prevent side reactions with sensitive functional groups.

  • Preparation:

    • Wash the dried resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum.

    • Prepare the cleavage cocktail in a fume hood: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional fresh TFA (2 x 2 mL) and combine the filtrates.

    • Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitation and Purification:

    • Add cold diethyl ether to the concentrated residue to precipitate the crude product.

    • Centrifuge the mixture and decant the ether.

    • Wash the solid product with cold ether several times.

    • Dry the crude product under vacuum.

    • The final product can be further purified by techniques such as reverse-phase HPLC.

III. References

  • Yan, B. (1998). Monitoring the progress and the completion of solid-phase organic reactions directly on resin supports. Accounts of Chemical Research, 31(10), 621-630.

  • de la Torre, B. G., & Albericio, F. (2019). The Kaiser Test: A Simple and Reliable Method for Monitoring Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 1-7.

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Common Issues and Solutions This section addresses specific problems you may encounter during the synthesis, providing explanations f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of 6-Ethyl-2-phenylquinoline-4-carboxylic Acid (the Precursor)

Question: My initial synthesis of the quinoline-4-carboxylic acid precursor is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: The synthesis of the quinoline core is the foundation of this process. Low yields at this stage can often be attributed to the specific synthetic route chosen and the reaction conditions. Two common methods for preparing quinoline-4-carboxylic acids are the Doebner and Pfitzinger reactions.[1][2]

Root Causes & Optimization Strategies:

  • Suboptimal Reaction Conditions for Doebner Reaction: The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1]

    • Cause: Inefficient condensation or side reactions like polymerization can reduce the yield.[3]

    • Solution:

      • Temperature Control: Maintain the recommended reaction temperature to avoid unwanted side reactions.

      • Reagent Purity: Use freshly distilled aniline and high-purity aldehydes and pyruvic acid.

      • Catalyst Choice: While often acid-catalyzed, the choice and concentration of the acid can be critical.[1]

  • Inefficient Cyclization in the Pfitzinger Reaction: The Pfitzinger reaction condenses isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][4][5]

    • Cause: Incomplete hydrolysis of isatin or inefficient intramolecular cyclization can lead to lower yields.[2]

    • Solution:

      • Base Concentration: Ensure a sufficiently high concentration of a strong base, like potassium hydroxide, to facilitate the initial ring-opening of isatin.[2]

      • Reaction Time: The reaction may require prolonged reflux (e.g., 24 hours) to ensure complete cyclization.[2]

      • Workup Procedure: Careful acidification during workup is crucial to precipitate the carboxylic acid product effectively.[2]

Workflow for Quinoline-4-Carboxylic Acid Synthesis (Pfitzinger Reaction):

Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.[2]

Issue 2: Incomplete Conversion of Carboxylic Acid to Acyl Chloride

Question: I am struggling to convert the 6-ethyl-2-phenylquinoline-4-carboxylic acid to the corresponding acyl chloride. My reaction seems to stall or result in a mixture of starting material and product.

Answer: The conversion of a carboxylic acid to an acyl chloride is a critical step that requires careful selection of the chlorinating agent and strict control of reaction conditions. The high reactivity of acyl chlorides also makes them susceptible to hydrolysis.[6][7][8]

Root Causes & Optimization Strategies:

  • Inappropriate Chlorinating Agent: The choice of chlorinating agent can significantly impact the reaction's success.

    • Thionyl Chloride (SOCl₂): A common and effective reagent.[9][10] The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[11][12]

    • Oxalyl Chloride ((COCl)₂): Often milder and more selective, which can be advantageous for sensitive substrates.[13] Reactions are typically faster and cleaner, often requiring a catalytic amount of DMF.[13][14]

    • Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, but the solid byproduct (POCl₃) can complicate purification.[11]

  • Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis, reverting to the starting carboxylic acid in the presence of water.[15][6]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.[16][17]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[17]

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Refluxing the reaction mixture is a common practice.[10] However, excessive heat can lead to side reactions. Monitor the reaction progress to determine the optimal temperature.

  • Insufficient Reagent:

    • Cause: Using a stoichiometric or insufficient amount of the chlorinating agent can lead to incomplete conversion.

    • Solution: Use a slight excess of the chlorinating agent to drive the reaction to completion.

Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride using Thionyl Chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-ethyl-2-phenylquinoline-4-carboxylic acid.

  • Reagent Addition: Under an inert atmosphere, add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A co-solvent such as anhydrous dichloromethane (DCM) or toluene can be used.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester.[13]

  • Workup: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude 6-ethyl-2-phenylquinoline-4-carbonyl chloride can often be used in the next step without further purification.

Table 1: Comparison of Common Chlorinating Agents [11][12][13][18]

Chlorinating AgentByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)SO₂(g), HCl(g)Gaseous byproducts simplify purification.Can be harsh for sensitive substrates.
Oxalyl Chloride ((COCl)₂)CO₂(g), CO(g), HCl(g)Milder, more selective, faster reactions.More expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅)POCl₃(l), HCl(g)Highly reactive.Liquid byproduct can complicate purification.
Issue 3: Product Decomposition During Purification

Question: My 6-ethyl-2-phenylquinoline-4-carbonyl chloride appears to be decomposing during purification by column chromatography. What is causing this and how can I avoid it?

Answer: The decomposition of quinoline derivatives on silica gel is a common issue, primarily due to the acidic nature of the stationary phase and the basicity of the quinoline nitrogen.[19] The highly reactive acyl chloride functional group is also prone to reacting with the silica gel.[13][17]

Root Causes & Optimization Strategies:

  • Acidic Silica Gel: The acidic silanol groups on the surface of silica gel can lead to streaking, poor separation, and decomposition of basic compounds like quinolines.[19]

    • Solution:

      • Deactivate the Silica Gel: Pre-treat the silica gel with a basic modifier. This can be done by adding a small amount of triethylamine (0.5-2%) to the eluent.[19]

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for purification.[19]

  • Reactivity of the Acyl Chloride: The acyl chloride can react with the hydroxyl groups on the silica gel.

    • Solution:

      • Use Crude Product: If the subsequent reaction is tolerant of minor impurities, it is often best to use the crude acyl chloride directly after removing the excess chlorinating agent and solvent.

      • Rapid Purification: If purification is necessary, perform the chromatography quickly to minimize contact time with the stationary phase.[19]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the 6-ethyl-2-phenylquinoline-4-carboxylic acid precursor?

A1: Both the Doebner and Pfitzinger reactions are viable options. The Pfitzinger reaction is often preferred for synthesizing quinoline-4-carboxylic acids as it directly yields the desired product.[2][20] The choice may also depend on the availability and cost of the starting materials.

Q2: How can I confirm the formation of the acyl chloride?

A2: Direct analysis by TLC can be misleading as the acyl chloride may hydrolyze on the plate.[13][17] A reliable method is to quench a small sample of the reaction mixture with an alcohol (e.g., methanol) to form the corresponding ester, which can then be easily analyzed by TLC or LC-MS.[13] The appearance of a new, less polar spot corresponding to the ester confirms the formation of the acyl chloride.

Q3: My final product is a dark, tarry substance. How can I purify it?

A3: Tar formation is a common side reaction in some quinoline syntheses, like the Skraup synthesis, due to the harsh reaction conditions.[3] For the purification of the final quinoline derivative, consider the following:

  • Extraction: After the reaction, a standard aqueous workup with a suitable organic solvent can remove many impurities.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is an effective purification method.

  • Column Chromatography: If necessary, use the strategies mentioned in "Issue 3" to avoid decomposition on the column.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial:

  • Chlorinating Agents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Byproducts: The reactions release acidic gases (HCl, SO₂). Ensure proper scrubbing or ventilation.

  • Exothermic Reactions: Some quinoline syntheses can be highly exothermic.[3] Use an ice bath to control the temperature, especially during the addition of reagents.

References

  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • Smolecule. 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8.
  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.
  • Pfitzinger Quinoline Synthesis.
  • Wikipedia. Pfitzinger reaction.
  • Wikipedia. Doebner–Miller reaction.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • Chemguide. preparation of acyl chlorides (acid chlorides).
  • Organic Chemistry Portal. Acyl chloride synthesis.
  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • JOCPR. 1956-1959 Research Article Application of pfitzinger reaction in.
  • Atlas. What reagent is used to convert a carboxylic acid into the corresponding chloride?.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry.
  • YouTube. Carboxylic Acid to Acyl Chloride Mechanism.
  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. Methods to prevent the hydrolysis of acyl chlorides in synthesis.
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Reddit. Need help in optimizing amide formation through acyl chloride pathway.
  • Benchchem. Troubleshooting low yields in the synthesis of Cyclopent-3-ene-1-carbonyl chloride..
  • Acid to Acid Chloride - Common Conditions.
  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution?.
  • SynHet. 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.
  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?.
  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Quinoline.
  • Save My Exams. Relative Ease of Hydrolysis - A Level Chemistry.
  • ResearchGate. Synthesized ethyl 6‐chloro‐2‐(chloromethyl)‐4‐phenylquinoline‐3‐carboxylate analogues.
  • Preparation and Properties of Quinoline.
  • Benchchem. 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride.
  • Chemistry. Chem263_Nov 25_notes_2010.pdf.
  • Reddit. Trouble with chloride acids : r/OrganicChemistry.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • Semantic Scholar. facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features.
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes.
  • LookChem. Purification of Quinoline - Chempedia.
  • NIH. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase.
  • Anax Laboratories. 50821-72-2 | quinoline-4-carbonyl chloride.
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Sources

Optimization

Technical Support Center: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride Reactions

Welcome to the technical support center for navigating the complexities of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of novel compounds using this versatile intermediate.

I. Understanding the Reactivity of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a highly reactive acyl chloride.[1] This reactivity, primarily centered at the carbonyl carbon, makes it an excellent building block for introducing the 6-ethyl-2-phenylquinoline moiety into various molecular scaffolds.[1] However, this high reactivity also predisposes it to several side reactions, particularly with nucleophiles. The core of its reactivity lies in the electron-withdrawing nature of the adjacent chlorine atom and the quinoline ring system, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][3]

A thorough understanding of the nucleophilic acyl substitution mechanism is paramount. The reaction typically proceeds through a two-step addition-elimination pathway.[4][5][6] The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond.[7][8][9]

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Unexpected Product Formation

Question 1: I am trying to synthesize an amide by reacting 6-Ethyl-2-phenylquinoline-4-carbonyl chloride with a primary amine, but my main product is the corresponding carboxylic acid. What is happening?

Answer: This is a classic case of hydrolysis, the most common side reaction with acyl chlorides.[2][3][5][6] 6-Ethyl-2-phenylquinoline-4-carbonyl chloride reacts vigorously with water to form 6-ethyl-2-phenylquinoline-4-carboxylic acid.[1][2] This can happen even with trace amounts of moisture in your reaction setup or solvents.

Root Cause Analysis:

  • Wet Solvents or Reagents: The primary culprit is often residual water in the reaction solvent (e.g., DCM, THF) or the amine itself.

  • Atmospheric Moisture: Acyl chlorides can fume in moist air as they react with atmospheric water to produce HCl gas.[2][3]

  • "Wet" Work-up: Introducing aqueous solutions during the work-up before the reaction is complete will hydrolyze any remaining acyl chloride.

Solutions & Preventative Measures:

  • Rigorous Drying of Solvents and Glassware: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM). Glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Anhydrous Reagents: Use anhydrous grades of your amine and any other reagents. If necessary, dry the amine over a suitable desiccant.

  • Controlled Work-up: Quench the reaction with a non-aqueous reagent first (if applicable) or ensure the reaction has gone to completion before adding any aqueous solutions.

Question 2: My reaction with an alcohol to form an ester is giving me a significant amount of an unknown, high-molecular-weight byproduct. What could it be?

Answer: While esterification is a primary reaction of acyl chlorides with alcohols, several side reactions can lead to unexpected products.[8][9][10][11] One possibility is the formation of a carboxylic acid anhydride.[5]

Plausible Side Reactions:

  • Anhydride Formation: If some of the acyl chloride hydrolyzes to the carboxylic acid, this carboxylic acid can then react with another molecule of the acyl chloride to form the corresponding anhydride.[5] This is more likely if the reaction is run at elevated temperatures.

  • Reaction with Impurities: Impurities in your alcohol or solvent could act as nucleophiles.

  • Self-Condensation/Polymerization: While less common for the acyl chloride itself, impurities or degradation products from the quinoline core under harsh conditions could potentially lead to oligomeric or polymeric materials.[12]

Troubleshooting Steps:

  • Characterize the Byproduct: Use techniques like Mass Spectrometry and NMR to identify the structure of the unknown byproduct. This will provide crucial clues about the side reaction pathway.

  • Strict Anhydrous Conditions: As with hydrolysis, ensure all components of your reaction are scrupulously dry.[5]

  • Purify Starting Materials: Ensure the alcohol is of high purity. Distill it if necessary.

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Acyl chloride reactions with alcohols are often exothermic and can be performed at room temperature or even 0 °C.[10]

  • Use a Non-Nucleophilic Base: If a base is used to scavenge the HCl byproduct, ensure it is non-nucleophilic (e.g., triethylamine, pyridine) to avoid it competing with your alcohol.[5]

B. Low Yield or Incomplete Reaction

Question 3: My amide coupling reaction is sluggish and gives a low yield, even after prolonged reaction times. What can I do to improve it?

Answer: A sluggish reaction when forming an amide suggests either a weakly nucleophilic amine or a loss of the reactive acyl chloride.

Causality Analysis:

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[7][13][14][15] This HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt. This effectively removes the amine from the reaction, leading to a maximum theoretical yield of only 50% if no base is present.[13][16]

  • Steric Hindrance: A sterically bulky amine or substitution near the carbonyl group on the quinoline ring can slow down the nucleophilic attack.

  • Poor Solubility: If either reactant is not fully dissolved, the reaction rate will be limited by the rate of dissolution.

  • Degradation of Acyl Chloride: Over time, especially at elevated temperatures or in the presence of impurities, the acyl chloride can degrade.

Optimization Strategies:

  • Add a Base: The most critical factor is to include a base to neutralize the HCl byproduct.[16][17][18]

    • Stoichiometric Base: Use at least one equivalent of a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine.

    • Excess Amine: Use two equivalents of the reactant amine; one to react and one to act as the base.[5]

  • Solvent Choice: Use a dry, aprotic solvent in which both reactants are soluble, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[18][19]

  • Temperature Control: While many reactions are fast at room temperature, gentle heating may be required for less reactive amines. However, be cautious of increasing side reactions at higher temperatures.

  • Activation (if necessary): For particularly unreactive amines, consider converting the corresponding carboxylic acid to the amide using peptide coupling reagents (e.g., HATU, EDCI/HOBt) as an alternative to the acyl chloride route.[17]

Table 1: Common Bases for Amide Synthesis from Acyl Chlorides

BaseTypepKa of Conjugate AcidComments
Triethylamine (Et₃N)Tertiary Amine~10.7Common, inexpensive, non-nucleophilic scavenger.
PyridineAromatic Amine~5.2Can also act as a nucleophilic catalyst. Use with caution.
N,N-Diisopropylethylamine (DIPEA)Tertiary Amine~10.7"Hünig's base," sterically hindered and non-nucleophilic.
Excess Reactant AminePrimary/SecondaryVariesSimple, but requires an extra equivalent of a potentially expensive reagent.
C. Difficult Purification

Question 4: After my reaction with an amine, I have a persistent solid that is difficult to filter and complicates my work-up. What is it and how can I deal with it?

Answer: The solid is almost certainly the ammonium chloride salt formed from the reaction of the HCl byproduct with the base (either excess amine or a tertiary amine scavenger).[13][14][15] For example, if you use triethylamine, the solid will be triethylammonium chloride.

Purification Protocol:

  • Aqueous Wash: The most straightforward method to remove these salts is an aqueous work-up. After the reaction is complete, dilute the reaction mixture with an organic solvent (like DCM or Ethyl Acetate) and wash with water or a dilute aqueous acid (e.g., 1M HCl) to remove tertiary amine salts, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid and then brine.[19]

  • Filtration (Less Common): If your product is highly non-polar and you wish to avoid an aqueous work-up, you can sometimes filter off the ammonium salt. However, these salts are often finely divided and can clog filter paper. Diluting with a non-polar solvent in which the salt is completely insoluble (e.g., hexane) prior to filtration can sometimes help.

  • Chromatography: Silica gel column chromatography is an effective method for separating the desired amide product from both the ammonium salt and any unreacted starting materials or byproducts.[19][20][21]

III. Experimental Workflows & Diagrams

Workflow A: General Protocol for Amide Synthesis

This protocol outlines the standard procedure for reacting 6-Ethyl-2-phenylquinoline-4-carbonyl chloride with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of the desired amine (1.0 - 1.1 eq) in anhydrous DCM dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[19]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.[19]

Diagrams

Diagram 1: Desired Reaction vs. Hydrolysis Side Reaction

G cluster_0 Reaction Pathways start 6-Ethyl-2-phenylquinoline-4-carbonyl chloride amide Desired Amide Product start->amide  Desired Path acid Carboxylic Acid (Side Product) start->acid  Hydrolysis (Side Reaction) amine Primary/Secondary Amine (R₂NH) amine->amide water Water (H₂O) water->acid

Caption: Competing reaction pathways for the acyl chloride.

Diagram 2: Troubleshooting Flowchart for Low Amide Yield

G start Low Amide Yield check_base Was a base used? start->check_base add_base Add 1.1 eq of Et₃N or use 2 eq of amine. check_base->add_base No check_moisture Were anhydrous conditions used? check_base->check_moisture Yes success Improved Yield add_base->success improve_drying Oven-dry glassware. Use freshly distilled solvents. check_moisture->improve_drying No check_amine Is the amine sterically hindered or weakly nucleophilic? check_moisture->check_amine Yes improve_drying->success increase_temp Gently heat the reaction or increase reaction time. check_amine->increase_temp Yes check_amine->success No, re-evaluate increase_temp->success

Caption: Decision tree for troubleshooting low amide yield.

IV. Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts acylation on an aromatic compound using 6-Ethyl-2-phenylquinoline-4-carbonyl chloride? A1: It is challenging. The nitrogen atom in the quinoline ring is a Lewis base and will likely coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[22] This complexation can prevent the formation of the necessary acylium ion for the Friedel-Crafts reaction to proceed.[23][24][25]

Q2: How stable is 6-Ethyl-2-phenylquinoline-4-carbonyl chloride? How should I store it? A2: Like most acyl chlorides, it is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[5] Over time, hydrolysis can occur even with minimal exposure to air, leading to the formation of the corresponding carboxylic acid.

Q3: My nucleophile has multiple reactive sites (e.g., an amino alcohol). How can I achieve selectivity? A3: This is a common challenge in organic synthesis. The relative nucleophilicity of the functional groups is key. Generally, amines are more nucleophilic than alcohols. To favor reaction at the amine, you can often run the reaction at low temperatures (e.g., 0 °C to room temperature) without a strong base, which will preferentially react at the more nucleophilic amine. To favor reaction at the alcohol, you would first need to protect the amine (e.g., as a Boc-carbamate), then perform the esterification, and finally deprotect the amine.

Q4: Are there alternatives to using thionyl chloride or oxalyl chloride to generate the acyl chloride from the carboxylic acid? A4: Yes, while thionyl chloride and oxalyl chloride are standard reagents for this transformation,[18][19][26] concerns about their toxicity and the harshness of the reaction have led to alternatives. For the subsequent reaction with a nucleophile, you can bypass the acyl chloride entirely by using peptide coupling reagents (e.g., HATU, HOBt/EDC, T3P) to directly form amides from the carboxylic acid under milder conditions.[17]

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  • ResearchGate. Synthesis of quinolines through intramolecular Friedel–Crafts acylation.. Available at: [Link]

  • Khan Academy. Friedel-Crafts acylation (video). Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]

  • Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. Available at: [Link]

  • ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Welcome to the technical support center for the purification of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure the highest purity of your compound, which is critical for subsequent synthetic steps and the overall success of your research.

Section 1: Understanding the Compound and Common Impurities

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a versatile chemical intermediate with the molecular formula C₁₈H₁₄ClNO.[1] Its quinoline core, substituted with ethyl and phenyl groups, and the highly reactive carbonyl chloride functional group make it a valuable building block in medicinal chemistry and material science.[1] However, this reactivity also presents significant purification challenges.

FAQ: What are the most common impurities I should expect?

The primary impurities encountered during the synthesis and purification of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride are:

  • 6-Ethyl-2-phenylquinoline-4-carboxylic acid: This is the most common impurity, arising from the hydrolysis of the carbonyl chloride group by ambient moisture or residual water in solvents.[1][2] The presence of this carboxylic acid can interfere with subsequent nucleophilic substitution reactions.

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual substituted anilines, ketones, or the corresponding carboxylic acid if the chlorination step is incomplete.[1]

  • Chlorinating Agent Residues: Excess chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) and their byproducts (e.g., HCl, SO₂) can remain in the crude product.[3][4]

  • Anhydride Byproduct: The reaction between the acyl chloride product and the hydrolyzed carboxylic acid can form a symmetric anhydride, which can complicate subsequent reactions.[5]

  • Colored Impurities: The presence of dark or colored (yellow/brown) impurities can indicate side reactions at elevated temperatures or the use of impure starting materials.[3]

Section 2: Purification Strategy Selection

Choosing the right purification technique is paramount. The high reactivity of the acyl chloride group, particularly its sensitivity to hydrolysis, dictates that all operations must be conducted under strictly anhydrous conditions.[2][6]

Decision-Making Workflow for Purification

Purification_Strategy cluster_input Crude Product Analysis cluster_decision Primary Impurity Type cluster_purification Purification Method cluster_output Purity Verification Crude_NMR Crude NMR/ IR Analysis Impurity_Type Identify Primary Impurity Crude_NMR->Impurity_Type TLC TLC Analysis (derivatized) TLC->Impurity_Type Recrystallization Low-Temperature Recrystallization Impurity_Type->Recrystallization Carboxylic Acid & Minor Impurities Chromatography Anhydrous Column Chromatography Impurity_Type->Chromatography Multiple Impurities or Close Polarity Distillation High-Vacuum Distillation Impurity_Type->Distillation Volatile Impurities & Thermally Stable Product Final_NMR Final NMR/ IR Analysis Recrystallization->Final_NMR Chromatography->Final_NMR Distillation->Final_NMR HPLC HPLC Analysis (derivatized) Final_NMR->HPLC

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride Couplings

Welcome to the technical support center for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for various coupling reactions involving this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to not only provide step-by-step instructions but to also explain the underlying chemical principles that govern these transformations, enabling you to diagnose and resolve challenges in your own experiments.

Introduction to the Reagent

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a key building block in medicinal chemistry and material science.[1] Its structure combines a rigid quinoline scaffold, known for its presence in numerous bioactive compounds, with a highly reactive acyl chloride functional group.[1][2] This reactivity makes it an excellent electrophile for a variety of coupling reactions, allowing for the straightforward introduction of the 6-ethyl-2-phenylquinoline moiety into target molecules.[1]

However, like many heterocyclic acyl chlorides, its reactivity profile presents unique challenges. This guide will address the most common issues encountered during its use in amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.

Synthesis of the Starting Material

The journey to successful coupling begins with a high-quality starting material. 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is typically prepared in a two-step sequence from commercially available precursors.

Step 1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid

The quinoline core is often constructed via a Pfitzinger or Doebner-von Miller reaction, or a related condensation reaction. A common method involves the reaction of an appropriately substituted isatin with an acetophenone in the presence of a strong base like potassium hydroxide.[3][4]

Step 2: Conversion to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a critical step. The choice of chlorinating agent can significantly impact the purity and reactivity of the final product.

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Neat or in a solvent (e.g., DCM, Toluene), reflux.[5]Byproducts (SO₂ and HCl) are gaseous, simplifying workup.[6]Can be harsh; may not be suitable for acid-sensitive substrates.
Oxalyl Chloride ((COCl)₂) Anhydrous DCM, catalytic DMF, room temperature.[5]Milder conditions; gaseous byproducts (CO, CO₂, HCl).[7]More expensive than SOCl₂.
Phosphorus Pentachloride (PCl₅) **Neat or in an inert solvent, cold to RT.[8]Effective for a wide range of carboxylic acids.Solid reagent; byproduct (POCl₃) is a high-boiling liquid requiring careful separation.[8]

For most applications, treatment of 6-ethyl-2-phenylquinoline-4-carboxylic acid with oxalyl chloride and a catalytic amount of DMF in anhydrous DCM provides a clean and efficient conversion to the acyl chloride.[5][7]

Frequently Asked Questions (FAQs)

Q1: How should I handle and store 6-Ethyl-2-phenylquinoline-4-carbonyl chloride?

A: Acyl chlorides are highly sensitive to moisture. The carbonyl chloride group will rapidly hydrolyze in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.[1] This not only consumes your reagent but the generated HCl can catalyze side reactions. Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Store it in a desiccator or a sealed container under inert gas at a low temperature (2-8°C is recommended).[9]

Q2: My reaction is a complex mixture, and I see a spot on my TLC corresponding to the starting carboxylic acid. What happened?

A: This is a classic sign of hydrolysis. Your acyl chloride has likely reacted with trace amounts of water in your solvent, on your glassware, or in your other reagents. Ensure all solvents are rigorously dried (e.g., distilled from a suitable drying agent or passed through a solvent purification system), glassware is oven-dried, and all starting materials are anhydrous.

Q3: What are the most common coupling reactions for this molecule?

A: The primary reactions involve nucleophilic acyl substitution at the carbonyl chloride. These include:

  • Amide Coupling: Reaction with primary or secondary amines to form amides. This is one of the most frequent applications in medicinal chemistry.[10]

  • Esterification: Reaction with alcohols to form esters.

  • Friedel-Crafts Acylation: Reaction with an electron-rich aromatic ring in the presence of a Lewis acid catalyst.[11]

Additionally, while the acyl chloride itself is not typically used directly in palladium-catalyzed cross-couplings, the quinoline core can be functionalized (e.g., as a halide) to participate in reactions like Suzuki, Heck, and Sonogashira couplings.[12][13]

Q4: Why might my palladium-catalyzed cross-coupling reaction fail when using a quinoline-containing substrate?

A: The lone pair of electrons on the quinoline nitrogen atom can act as a ligand, coordinating to the palladium center.[12] This coordination can poison the catalyst, leading to the formation of inactive palladium species and halting the catalytic cycle. This is a critical consideration for any Pd-catalyzed reaction involving quinolines.[12]

Troubleshooting Guide: Amide Coupling Reactions

Low or no yield in amide coupling is a frequent issue. The following guide provides a systematic approach to troubleshooting.

Problem: Low Yield of Amide Product

This workflow helps diagnose common failure points in the acylation of an amine with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

G start Start: Low Amide Yield check_reagents 1. Verify Reagent Quality - Acyl chloride (check for hydrolysis) - Amine purity - Anhydrous solvent & base start->check_reagents hydrolysis Issue Found: Hydrolysis of Acyl Chloride check_reagents->hydrolysis Yes check_conditions 2. Optimize Reaction Conditions (Schotten-Baumann) check_reagents->check_conditions No purify Action: - Re-synthesize/purify acyl chloride - Use fresh, dry solvents/reagents hydrolysis->purify purify->check_reagents temp Increase Temperature? (e.g., RT to 40°C) check_conditions->temp base Screen Non-Nucleophilic Base? (e.g., TEA vs. DIEA vs. Proton-Sponge) temp->base No improvement success High Yield of Amide Product temp->success Yield improves side_reactions Issue: Side reactions or decomposition base->side_reactions Side reactions observed alt_strategy 3. Consider Alternative Strategy (If acyl chloride is unstable or unreactive) base->alt_strategy No improvement base->success Yield improves lower_temp Action: - Run reaction at 0°C or lower - Slow, dropwise addition of acyl chloride side_reactions->lower_temp direct_coupling Switch to Direct Coupling from Carboxylic Acid - Use HATU, HBTU, or EDC/HOBt alt_strategy->direct_coupling direct_coupling->success

Caption: Troubleshooting workflow for optimizing amide coupling.

Causality Behind Experimental Choices
  • Reagent Integrity: The acyl chloride is the most electrophilic species in the mixture. Its susceptibility to hydrolysis makes it the primary point of failure.[1]

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is crucial.[7] Its role is to scavenge the HCl byproduct generated during the reaction. Using a nucleophilic base could lead to competitive reaction with the acyl chloride. DIEA is often preferred over TEA for sterically hindered amines or sensitive substrates.

  • Temperature Control: While gentle heating can sometimes drive sluggish reactions to completion, it can also promote side reactions or decomposition. For highly reactive acyl chlorides, cooling the reaction to 0°C and adding the acyl chloride solution dropwise to the amine solution can mitigate unwanted reactivity.[7]

  • Alternative Activation: If the isolated acyl chloride proves to be unstable or difficult to handle, bypassing it altogether is a robust strategy. Starting from the more stable 6-ethyl-2-phenylquinoline-4-carboxylic acid and using a modern peptide coupling reagent (e.g., HATU, HBTU) activates the carboxylic acid in situ to form a highly reactive ester intermediate, which then reacts with the amine.[7][10] This method avoids the harsh conditions of acyl chloride formation and the handling of a moisture-sensitive intermediate.[10]

Protocol 1: Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from standard Schotten-Baumann reaction conditions.[7][14]

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base such as DIEA (2.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: In a separate flask, dissolve 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with DCM.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

While the acyl chloride is not a direct partner in these reactions, its quinoline core is often present in substrates for Suzuki, Heck, and Sonogashira couplings (typically as a halo-quinoline). The primary challenge, as mentioned, is catalyst poisoning by the quinoline nitrogen.[12]

Core Problem: Catalyst Deactivation by Quinoline Nitrogen

The lone pair on the quinoline nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive. This effectively "poisons" the catalyst and shuts down the reaction.

G cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_poison Deactivation Pathway Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition R¹-Pd(II)-X L₂ Pd0->OA Ar-X TM Transmetalation R¹-Pd(II)-R² L₂ OA->TM R-M PoisonedPd {Inactive Complex | (Quinoline)₂-Pd(II)-X₂} OA->PoisonedPd Coordination RE Reductive Elimination R¹-R² TM->RE RE->Pd0 Product Out Quinoline Quinoline Substrate Quinoline->PoisonedPd

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Reactions with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Welcome to the technical support center for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot incomplete re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot incomplete reactions involving this versatile but sterically demanding acylating agent. Our goal is to provide you with the expertise and practical insights necessary to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is sluggish and gives low yields. What are the most likely reasons?

Several factors can contribute to incomplete reactions with this sterically hindered acyl chloride. The primary culprits are often insufficient reactivity of the nucleophile, steric hindrance around the reaction centers, and suboptimal reaction conditions. The bulky phenyl group at the 2-position and the ethyl group at the 6-position of the quinoline ring can significantly impede the approach of the nucleophile to the carbonyl carbon.[1][2] Additionally, the inherent reactivity of your nucleophile (amine, alcohol, etc.) plays a crucial role.

Q2: I am observing the formation of the corresponding carboxylic acid (6-ethyl-2-phenylquinoline-4-carboxylic acid) as a major byproduct. What is causing this?

The presence of the carboxylic acid is a clear indication of hydrolysis of the acyl chloride.[3][4] Acyl chlorides are highly susceptible to reaction with water.[3][4][5] This can happen if your solvents and reagents are not rigorously dried, or if the reaction is exposed to atmospheric moisture. The hydrolysis is often irreversible under typical reaction conditions.[3]

Q3: How can I effectively monitor the progress of my reaction to determine if it has gone to completion?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction.[5][6] You can spot the starting acyl chloride, your nucleophile, and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Co-spotting the reaction mixture with the starting material can help confirm the consumption of the reactant.[6] For more quantitative analysis, techniques like LC-MS or in-situ FTIR can be employed.[7]

In-Depth Troubleshooting Guide

Issue 1: Incomplete Conversion of Starting Materials

An incomplete reaction is the most common challenge encountered with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. The following sections provide a systematic approach to diagnosing and resolving this issue.

The choice of solvent, temperature, and reaction time are critical parameters that can significantly influence the outcome of your reaction.

  • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving all components of the reaction. For acyl chloride reactions, anhydrous aprotic solvents are essential to prevent hydrolysis.[5] Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), or polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are often good choices.[3][8] The Hildebrand solubility parameter for 6-ethyl-2-phenylquinoline-4-carbonyl chloride is estimated to be around 22-24 (MPa)¹ᐟ², suggesting good solubility in chlorinated solvents and DMF.[3]

  • Temperature Optimization: While many acylation reactions proceed at room temperature, sterically hindered systems often require elevated temperatures to overcome the activation energy barrier.[9] Gentle heating can increase the reaction rate. However, be cautious of potential side reactions or degradation at excessively high temperatures.[5] For highly sensitive substrates, running the reaction at a lower temperature for a longer duration might be beneficial.

  • Reaction Time: Due to steric hindrance, reactions with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride may require significantly longer reaction times than those with less hindered acyl chlorides.[9] It is crucial to monitor the reaction by TLC or another analytical method to determine the optimal reaction time.[5][6]

Experimental Protocol: Optimizing Reaction Conditions

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve your nucleophile (1.0 eq) and a suitable base (see Section 1.2) in an anhydrous solvent (e.g., DCM, THF, or MeCN).

  • Addition of Acyl Chloride: In a separate flame-dried flask, dissolve 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.0-1.2 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the acyl chloride solution to the nucleophile solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.[10]

  • Monitoring: Periodically take aliquots of the reaction mixture to monitor its progress by TLC.[5][6]

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[10][11]

In reactions with nucleophiles like amines or alcohols, a base is typically required to neutralize the HCl gas that is formed.[12][13] The choice and stoichiometry of the base are critical for driving the reaction to completion.

  • Stoichiometry: For reactions with primary or secondary amines, at least two equivalents of the amine are often used; one to act as the nucleophile and the other to neutralize the HCl.[12][13] Alternatively, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used as a sacrificial base.[13]

  • Sterically Hindered Bases: For sterically demanding reactions, a hindered base like 2,6-lutidine can be beneficial as it is less likely to compete with the desired nucleophile.[8]

  • Catalytic Bases: In some cases, a catalytic amount of a highly nucleophilic base like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1][2]

Table 1: Common Bases for Acylation Reactions

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA)10.75Common, inexpensive, non-nucleophilic base.
N,N-Diisopropylethylamine (DIPEA)11.0"Hünig's base," highly hindered, non-nucleophilic.
Pyridine5.25Can also act as a nucleophilic catalyst.
2,6-Lutidine6.65Sterically hindered, non-nucleophilic.[8]
4-Dimethylaminopyridine (DMAP)9.70Highly effective nucleophilic catalyst.[1][2]

For particularly challenging reactions, the use of catalysts or additives can be a powerful strategy to improve yields.

  • Lewis Acid Catalysts: While less common for acyl chloride reactions with amines, Lewis acids can activate the acyl chloride, making the carbonyl carbon more electrophilic. However, care must be taken as Lewis acids can also complex with the nucleophile.

  • Nucleophilic Catalysts: As mentioned, DMAP is a highly effective nucleophilic catalyst for acylation reactions.[1][2] 1-Methylimidazole has also been shown to be an excellent catalyst for the acylation of sterically hindered alcohols.[1]

dot

Troubleshooting_Incomplete_Conversion start Incomplete Reaction reagent_quality Check Reagent Purity & Dryness start->reagent_quality Moisture? Impurities? conditions Optimize Reaction Conditions reagent_quality->conditions Reagents OK base Re-evaluate Base conditions->base Still Incomplete sub_conditions Solvent Temperature Time conditions->sub_conditions catalyst Consider Catalysts/Additives base->catalyst Still Incomplete sub_base Stoichiometry Type (Hindered?) Catalytic? base->sub_base product Complete Reaction catalyst->product Success!

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Hydrolysis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

The formation of 6-ethyl-2-phenylquinoline-4-carboxylic acid is a common side reaction that consumes the starting material and complicates purification.

The most effective way to prevent hydrolysis is to maintain strictly anhydrous conditions throughout the experiment.[4][5]

  • Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) before use.

  • Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure that all liquid reagents are dry and that solid reagents are free of adsorbed water.

Performing the reaction under an inert atmosphere of nitrogen or argon will minimize exposure to atmospheric moisture.

dot

Hydrolysis_Prevention cluster_prevention Prevention Strategies acyl_chloride 6-Ethyl-2-phenylquinoline-4-carbonyl chloride hydrolysis Hydrolysis acyl_chloride->hydrolysis water H₂O (Moisture) water->hydrolysis carboxylic_acid 6-Ethyl-2-phenylquinoline-4-carboxylic acid hydrolysis->carboxylic_acid anhydrous Anhydrous Solvents & Reagents inert_atm Inert Atmosphere (N₂/Ar) dry_glassware Dried Glassware

Sources

Optimization

How to monitor the progress of reactions involving 6-Ethyl-2-phenylquinoline-4-carbonyl chloride by TLC

Welcome to the technical support center for the chromatographic analysis of reactions involving 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of reactions involving 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-tested protocols, and robust troubleshooting for the successful application of Thin-Layer Chromatography (TLC) in monitoring these sensitive chemical transformations. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

I. Foundational Principles: The Challenge of Acyl Chloride TLC

Monitoring the progress of reactions involving acyl chlorides like 6-Ethyl-2-phenylquinoline-4-carbonyl chloride presents a unique challenge for Thin-Layer Chromatography (TLC). The primary issue stems from the high reactivity of the acyl chloride functional group.[1][2] Standard silica gel TLC plates have a surface rich in hydroxyl groups (silanols) and typically contain adsorbed water, both of which can readily hydrolyze the acyl chloride back to its corresponding carboxylic acid (6-Ethyl-2-phenylquinoline-4-carboxylic acid) in situ on the plate.[1][3] This can lead to misleading results, as the TLC may indicate the presence of starting material (the carboxylic acid) even if the conversion to the acyl chloride in the reaction vessel is complete.[1][3]

To circumvent this, an indirect method of analysis is highly recommended. This involves converting the highly reactive acyl chloride in a small aliquot of the reaction mixture into a more stable derivative, typically an ester, prior to spotting on the TLC plate.[1][4][5] This "quenching" step provides a stable proxy for the acyl chloride, allowing for accurate monitoring of the consumption of the starting carboxylic acid and the formation of the product.

II. Step-by-Step Protocol: Indirect TLC Monitoring via Esterification

This protocol outlines the recommended procedure for monitoring the conversion of 6-Ethyl-2-phenylquinoline-4-carboxylic acid to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Small vials or microcentrifuge tubes

  • Methanol (anhydrous)

  • Reaction mixture aliquot

  • Starting material (6-Ethyl-2-phenylquinoline-4-carboxylic acid) solution for co-spotting

Procedure:

  • Sample Preparation (The "Quench"):

    • In a small, dry vial, add approximately 0.5 mL of anhydrous methanol.

    • Using a capillary tube, withdraw a small aliquot (a few microliters) of your reaction mixture and add it to the methanol.

    • Gently mix. The methanol will react rapidly with any 6-Ethyl-2-phenylquinoline-4-carbonyl chloride present to form the corresponding methyl ester (methyl 6-ethyl-2-phenylquinoline-4-carboxylate).

  • TLC Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6]

    • Mark three lanes on the baseline: "SM" for Starting Material, "R" for the quenched Reaction mixture, and "Co" for Co-spot.[7]

  • Spotting the Plate:

    • Lane SM: Spot a dilute solution of your starting material, 6-Ethyl-2-phenylquinoline-4-carboxylic acid.

    • Lane R: Spot the quenched reaction mixture from step 1.

    • Lane Co: First, spot the starting material solution. Allow it to dry completely, then spot the quenched reaction mixture directly on top of the starting material spot.[7]

  • Development:

    • Prepare a suitable mobile phase (eluent). A good starting point for quinoline derivatives is a mixture of ethyl acetate and hexanes.[6] You may need to optimize the ratio to achieve good separation.

    • Pour the eluent into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below your baseline).[6][7]

    • Place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.[8]

    • Allow the plate to dry completely.

  • Visualization and Interpretation:

    • Circle the observed spots with a pencil.

    • Interpretation:

      • The starting carboxylic acid will be a more polar compound and thus have a lower Retention Factor (Rf) value.

      • The methyl ester product (from the quenched acyl chloride) will be less polar and have a higher Rf value.

      • In the "R" lane, as the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of the product (ester) spot.

      • The "Co" lane helps to confirm the identity of the spots. If two spots are visible in the "Co" lane, the reaction is not yet complete.

III. Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_analysis Chromatography & Analysis Reaction Reaction Mixture (Acyl Chloride) Quench Quench with Methanol Reaction->Quench Aliquot Ester Stable Methyl Ester Derivative Quench->Ester Forms Spot Spot SM, R, Co Lanes Ester->Spot Spot in 'R' & 'Co' SM Starting Material (Carboxylic Acid) SM->Spot Spot in 'SM' & 'Co' Plate Prepare TLC Plate (Baseline & Lanes) Plate->Spot Develop Develop Plate in Chamber Spot->Develop Visualize Visualize under UV Light (254 nm) Develop->Visualize Interpret Interpret Results (Rf Values) Visualize->Interpret

Caption: Workflow for indirect TLC monitoring of acyl chloride reactions.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking 1. Sample is too concentrated (overloaded).[13][14][15]2. The compound is acidic or basic.[13][16]3. The acyl chloride was not fully quenched, and is hydrolyzing on the plate.1. Dilute your sample before spotting, or apply a smaller spot.2. For the acidic starting material (carboxylic acid), add a few drops of acetic acid to the eluent. For the basic quinoline product, add a drop of triethylamine (~0.5%) to the eluent to improve spot shape.[6][16]3. Ensure you are using a sufficient excess of methanol in the quenching step and allowing a moment for the reaction to complete.
No spots are visible 1. Sample is too dilute.[14]2. The compounds are not UV-active.3. The solvent level in the chamber was above the baseline.1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14]2. Use a chemical stain. An iodine chamber is a good general-purpose stain for organic compounds.[9][17]3. Ensure the solvent level is always below the spotting line.[6][14]
Rf values are too high or too low 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf).1. Adjust the eluent polarity. If Rf is too high, decrease the proportion of the polar solvent (e.g., ethyl acetate). If Rf is too low, increase the proportion of the polar solvent.
Starting material spot persists even after long reaction times 1. The reaction has stalled or is incomplete.2. The acyl chloride is hydrolyzing back to the acid in the reaction vessel (if moisture is present).3. The "starting material" spot is actually a byproduct with a similar Rf.1. This is the primary purpose of TLC monitoring; the reaction may require further heating, more reagent, or a catalyst.2. Ensure your reaction is conducted under strictly anhydrous conditions.3. Use a co-spot to confirm the identity. If the spot in the reaction lane and the starting material spot migrate to the exact same height, it is likely unreacted starting material.

V. Frequently Asked Questions (FAQs)

Q1: Why can't I just spot the 6-Ethyl-2-phenylquinoline-4-carbonyl chloride directly on the TLC plate? As detailed in the foundational principles, the acyl chloride is highly susceptible to hydrolysis by the silica gel stationary phase.[1] This would convert it back to the starting carboxylic acid on the plate, giving a false indication that your reaction has not proceeded. The indirect method of quenching with an alcohol to form a stable ester is a reliable workaround.[4][5]

Q2: What is a good starting eluent system for separating the carboxylic acid from the methyl ester derivative? A good starting point for quinoline derivatives is a mixture of ethyl acetate and hexanes.[6] We recommend starting with a 20:80 mixture of ethyl acetate:hexanes and adjusting the polarity from there. The less polar methyl ester should have a higher Rf than the more polar carboxylic acid.

Q3: How do I calculate the Retention Factor (Rf) and what is a good range for analysis? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][18][19][20]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) An ideal Rf value for analysis is between 0.3 and 0.7, as this range typically provides the best separation and most well-defined spots.

Q4: My spots are visible under UV light, but they are faint. How can I make them more prominent? Besides ensuring your sample is not too dilute, you can use a chemical stain for enhanced visualization after UV analysis. An iodine chamber is an excellent, semi-non-destructive choice that makes many organic compounds appear as brown spots.[9][17]

Q5: Can I use a different alcohol for the quenching step? Yes, other simple alcohols like ethanol or isopropanol can be used. This will form the corresponding ethyl or isopropyl ester. Be aware that this will slightly change the polarity and thus the Rf value of the resulting product spot. For consistency, it is best to use the same quenching agent throughout the monitoring of a single reaction.

VI. Troubleshooting Decision Tree

Troubleshooting_TLC Start Problem with TLC Plate Problem_Type What is the issue? Start->Problem_Type Streaking Spots are Streaking Problem_Type->Streaking Streaking No_Spots No Spots Visible Problem_Type->No_Spots No Spots Bad_Rf Rf Too High / Low Problem_Type->Bad_Rf Poor Separation Sol_Streak Dilute Sample or Add Modifier to Eluent Streaking->Sol_Streak Sol_No_Spots Concentrate Sample or Use a Stain (Iodine) No_Spots->Sol_No_Spots Sol_Bad_Rf Adjust Eluent Polarity Bad_Rf->Sol_Bad_Rf

Caption: Decision tree for common TLC troubleshooting scenarios.

VII. References

  • Sciencemadness Discussion Board. (2007). Acyl chloride on TLC. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Reddit. (2022). Acid chloride TLC. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]

  • Oreate AI Blog. (2026). How to Calculate Rf TLC. [Link]

  • ResearchGate. (2001). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]

  • YouTube. (2009). How to calculate an Rf value. [Link]

  • YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • YouTube. (2023). METHODS OF VISUALIZATIONS IN TLC. [Link]

  • YouTube. (2021). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • Reddit. (2022). TLC stains for Acyl halides. [Link]

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. [Link]

  • YouTube. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological screening of some novel Quinoline derivatives. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. [Link]

  • National Center for Biotechnology Information. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Issues. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this important synthetic intermediate. We understand that achieving high purity is critical for downstream applications and that challenges during its preparation can impact timelines and research outcomes.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Section 1: Understanding the Impurity Profile

Effective troubleshooting begins with a clear understanding of how and why impurities form. The synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is typically a two-stage process, each with its own potential pitfalls.

  • Stage 1: Formation of the Quinoline Core. The precursor, 6-Ethyl-2-phenylquinoline-4-carboxylic acid, is commonly synthesized via the Pfitzinger reaction.[1][2] This involves the condensation of an isatin derivative (e.g., 5-ethylisatin) with a ketone containing an α-methylene group (acetophenone) in the presence of a strong base.[3][4]

  • Stage 2: Conversion to the Acyl Chloride. The purified carboxylic acid is then reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the final product.[5][6][7]

Impurities are primarily introduced through incomplete reactions, side reactions, or degradation of the product.

Common Impurities and Their Origins
Impurity NameStructureOrigin
6-Ethyl-2-phenylquinoline-4-carboxylic acid C₁₈H₁₅NO₂The most common impurity. Arises from incomplete reaction with the chlorinating agent or, more frequently, from hydrolysis of the acyl chloride product upon exposure to moisture.[8][9]
Unreacted Starting Materials (Stage 1) Varies (e.g., 5-ethylisatin, acetophenone)Incomplete Pfitzinger condensation reaction.[1]
Thionyl Chloride (SOCl₂) & Byproducts (HCl, SO₂) SOCl₂, HCl, SO₂Excess reagent and gaseous byproducts from the chlorination step that were not fully removed during work-up.[10][11]
Side-Reaction Products (Stage 1) VariesSelf-condensation of the ketone starting material can occur under the basic conditions of the Pfitzinger reaction.[12]
Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the key steps and where impurities are most likely to be introduced.

G cluster_0 Stage 1: Pfitzinger Reaction cluster_1 Stage 2: Chlorination cluster_2 Work-up & Purification Isatin Derivative Isatin Derivative Pfitzinger Reaction Pfitzinger Reaction Isatin Derivative->Pfitzinger Reaction Ketone Ketone Ketone->Pfitzinger Reaction Carboxylic Acid Precursor Carboxylic Acid Precursor Pfitzinger Reaction->Carboxylic Acid Precursor Impurity_SM Unreacted Starting Materials Pfitzinger Reaction->Impurity_SM Impurity_Side Side-Reaction Products Pfitzinger Reaction->Impurity_Side Chlorination Chlorination Carboxylic Acid Precursor->Chlorination Final Product 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride Chlorination->Final Product Impurity_Acid Unreacted Carboxylic Acid Chlorination->Impurity_Acid Incomplete Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorination Impurity_Hydrolysis Hydrolysis to Carboxylic Acid Final Product->Impurity_Hydrolysis Moisture Atmospheric Moisture (H₂O) Moisture->Impurity_Hydrolysis

Caption: Synthetic workflow and key impurity introduction points.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification in a direct question-and-answer format.

Question 1: My final product is a waxy or sticky solid instead of a crisp powder. TLC and NMR analysis show a significant amount of the starting carboxylic acid.

Answer: This is the most frequently encountered issue and points to two primary causes: incomplete chlorination or, more commonly, hydrolysis of the acyl chloride product.

  • Causality—The Chemistry of Hydrolysis: Acyl chlorides are highly electrophilic and react readily with nucleophiles, including water.[9][13] This nucleophilic acyl substitution is often faster than the intended downstream reaction.[8][14] Even trace amounts of moisture in solvents, glassware, or the atmosphere during work-up can convert your product back into the starting carboxylic acid.

  • Troubleshooting Steps:

    • Verify Reaction Completion: Before quenching the reaction, ensure the starting carboxylic acid is fully consumed. This can be monitored by TLC (the product will have a different Rf) or by taking a small, carefully quenched aliquot for ¹H NMR analysis. If the reaction is incomplete, consider extending the reaction time, increasing the temperature (gently, to reflux), or adding a slight excess of thionyl chloride (1.2-1.5 equivalents).

    • Ensure Rigorously Anhydrous Conditions:

      • Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).

      • Run the reaction under an inert atmosphere (N₂ or Ar).

    • Modify the Work-up: After the reaction, remove the excess thionyl chloride under reduced pressure (ensure your vacuum pump is protected from corrosive gases). The crude product can then be dissolved in an anhydrous, non-protic solvent like dichloromethane (DCM) or toluene for further purification. Avoid any contact with water or alcohols.

Question 2: My product appears to decompose or streak badly during column chromatography on silica gel.

Answer: Standard silica gel chromatography is generally not recommended for purifying acyl chlorides.

  • Causality—Reactivity on the Stationary Phase:

    • Hydrolysis: Standard silica gel has a significant amount of bound water, which will readily hydrolyze the acyl chloride on the column.[15]

    • Acid-Base Interaction: The quinoline nitrogen is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to significant band broadening and "tailing" or streaking of the compound down the column, resulting in poor separation.[15][16]

  • Recommended Solutions:

    • Avoid Chromatography: The best method for removing the primary impurity (the corresponding carboxylic acid) is often trituration or recrystallization. See Protocol 1 for a detailed procedure.

    • Use a Deactivated Stationary Phase: If chromatography is absolutely necessary, you must modify the stationary phase. Pre-treat the silica gel by preparing the slurry in your eluent containing 1-2% triethylamine (NEt₃).[16] This base neutralizes the acidic silanol groups, reducing both hydrolysis and tailing.

    • Switch to an Alternative Stationary Phase: Neutral alumina can be a viable alternative to silica for purifying basic compounds like quinolines.[15] Always perform a test on a small TLC plate first to ensure your compound is stable and separates well on the chosen phase.

Question 3: The initial Pfitzinger reaction to create the carboxylic acid precursor is low-yielding and produces a dark, complex mixture.

Answer: The Pfitzinger reaction, while powerful, requires careful control of conditions to avoid side reactions.

  • Causality—Reaction Conditions: The reaction is run under strongly basic conditions and often requires heat, which can promote undesired pathways.[1][3] The most common side reaction is the aldol self-condensation of the ketone starting material (acetophenone in this case).[12]

  • Troubleshooting Steps:

    • Control Temperature: Do not overheat the reaction. While reflux is often required, excessive temperatures can accelerate the formation of dark, tarry byproducts.[17]

    • Optimize Base Concentration: Ensure the correct concentration of KOH or other base is used as specified in literature procedures.[18][19]

    • Purify the Intermediate: It is critical to thoroughly purify the 6-Ethyl-2-phenylquinoline-4-carboxylic acid before proceeding to the chlorination step. A clean precursor is essential for a clean final product. See Protocol 2 for a robust purification method.

    • Consider Alternative Syntheses: If the Pfitzinger reaction proves problematic, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a methylene-containing compound, is a viable alternative for forming the quinoline core.[20][21]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the conversion of the carboxylic acid to the acyl chloride? A1: Thin-Layer Chromatography (TLC) is effective. The acyl chloride is typically less polar than the carboxylic acid, so it will have a higher Rf value. A simple co-spot (spotting starting material, the reaction mixture, and both in the same lane) will clearly show the disappearance of the starting material and the appearance of the new product spot. For visualization, use a UV lamp (254 nm) and consider a potassium permanganate stain, which can visualize aldehydes that may form from side reactions.[15]

Q2: How can I confirm the identity and purity of my final 6-Ethyl-2-phenylquinoline-4-carbonyl chloride? A2: ¹H NMR is the best method. The carboxylic acid has a broad singlet for the acidic proton, typically far downfield (>10 ppm), which will be absent in the pure acyl chloride. You should also see the characteristic aromatic and ethyl group signals. Due to its reactivity, obtaining a melting point can be challenging as it may hydrolyze during measurement. Mass spectrometry can also confirm the correct molecular weight.

Q3: What are the ideal storage conditions for the purified product? A3: The product must be protected from moisture and air. Store it in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) under an inert atmosphere (N₂ or Ar). For long-term storage, keeping it in a desiccator at low temperature (-20°C) is recommended.

Q4: Can I use oxalyl chloride or phosphorus pentachloride (PCl₅) instead of thionyl chloride? A4: Yes, these are also effective chlorinating agents for converting carboxylic acids to acyl chlorides.[13] Thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gases, which can be easily removed.[10][11] Oxalyl chloride is also very effective and can sometimes be used under milder conditions, often with a catalytic amount of DMF.

Section 4: Recommended Purification Protocols

Protocol 1: Purification of Acyl Chloride by Trituration

This protocol is effective for removing the more polar carboxylic acid impurity from the less polar acyl chloride product.

  • Preparation: After removing the excess thionyl chloride from the reaction mixture under vacuum, place the crude solid or oil in a clean, dry flask under an inert atmosphere.

  • Solvent Addition: Add a minimal amount of a dry, non-polar solvent in which the acyl chloride is sparingly soluble but the carboxylic acid is less soluble (e.g., dry hexanes, or a mixture of hexanes and a small amount of dry diethyl ether).

  • Trituration: Stir the resulting slurry vigorously with a glass rod or magnetic stirrer for 15-30 minutes. The desired acyl chloride should dissolve while the more polar carboxylic acid impurity remains as a solid.

  • Isolation: Quickly filter the mixture through a sintered glass funnel (pre-dried and under a positive pressure of inert gas if possible). The filtrate contains your purified product.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

  • Validation: Confirm purity by ¹H NMR, looking for the absence of the carboxylic acid OH peak.

Protocol 2: Purification of the Carboxylic Acid Precursor

This protocol is based on the standard work-up for a Pfitzinger reaction.[1][3]

  • Initial Work-up: After the reaction is complete, cool the mixture and remove the bulk of the organic solvent (e.g., ethanol) by rotary evaporation.

  • Aqueous Dissolution: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. The solution should become basic.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone and other neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl or acetic acid while stirring. The 6-Ethyl-2-phenylquinoline-4-carboxylic acid will precipitate out as a solid as it is protonated and becomes insoluble in water. Monitor the pH to ensure complete precipitation (typically around pH 4-5).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified carboxylic acid thoroughly in a vacuum oven before proceeding to the chlorination step.

Visualizing the Purification Decision Workflow

G start Crude Acyl Chloride Product check_purity Analyze Purity (TLC/NMR) start->check_purity is_pure Is Product >95% Pure? check_purity->is_pure end_product Pure Product (Store under N₂) is_pure->end_product Yes trituration Protocol 1: Trituration / Recrystallization is_pure->trituration No (Carboxylic Acid Impurity) chromatography Column Chromatography (Caution!) is_pure->chromatography No (Other Impurities) trituration->check_purity deactivate Use Deactivated Silica (1-2% NEt₃ in eluent) chromatography->deactivate deactivate->check_purity

Caption: Decision workflow for purification of the final product.

References

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • BenchChem. (2025).
  • Smolecule. (n.d.). Buy 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8.
  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
  • Doc Brown's Chemistry. (n.d.).
  • BenchChem. (2025).
  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube.
  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube.
  • LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂.
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Der Pharma Chemica. (n.d.).
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Acta Scientific. (2022).
  • Horizon IRD. (n.d.).
  • Google Patents. (n.d.).
  • SynHet. (n.d.). 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • ResearchGate. (n.d.). Synthesized ethyl 6‐chloro‐2‐(chloromethyl)
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 6-ethyl-2-phenylquinoline-4-carboxylic acid.
  • BenchChem. (n.d.). 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ChemicalBook. (n.d.). 6,8-DIMETHYL-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID synthesis.
  • BLD Pharm. (n.d.). 436091-45-1 | 6-Ethyl-2-phenylquinoline-4-carboxylic acid.
  • Semantic Scholar. (2014).
  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • National Institutes of Health. (n.d.). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)
  • National Institutes of Health. (n.d.).
  • PubMed Central (PMC). (2025).
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Google Patents. (n.d.). JP2003509392A - Method for purifying carbonyl chloride.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in Modern Acylation Chemistry

Introduction: The Enduring Quest for Precision in Acylation In the landscape of modern drug discovery and materials science, the acylation reaction remains a cornerstone of synthetic strategy. The introduction of an acyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Precision in Acylation

In the landscape of modern drug discovery and materials science, the acylation reaction remains a cornerstone of synthetic strategy. The introduction of an acyl group (R-C=O) is a fundamental transformation for creating amides, esters, and ketones—moieties that are integral to the structure and function of countless bioactive molecules and advanced materials.[1] The choice of acylating agent is a critical decision, dictating not only the efficiency and yield of a reaction but also the very nature of the final product. While common reagents like acetyl chloride and benzoyl chloride are workhorses of the laboratory, the demand for greater molecular complexity and targeted bioactivity has spurred the development of more sophisticated acylating agents.

This guide provides an in-depth comparison of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a specialized acylating agent, with other commonly used alternatives. We will delve into its reactivity profile, supported by an analysis of its structural and electronic properties, and provide detailed experimental protocols for its synthesis and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the quinoline scaffold to advance their synthetic programs.

Understanding the Reagent: 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a polycyclic aromatic acyl chloride with the molecular formula C₁₈H₁₄ClNO.[2] Its structure is characterized by a quinoline core, substituted with an ethyl group at the 6-position and a phenyl group at the 2-position. The reactive center is the carbonyl chloride group at the 4-position, which serves as a potent electrophile for acylation reactions.[2]

The true value of this reagent lies in the quinoline moiety it introduces. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] By using 6-Ethyl-2-phenylquinoline-4-carbonyl chloride as an acylating agent, chemists can directly incorporate this valuable pharmacophore into new molecular entities.

Reactivity Profile: An Electronically Activated System

Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effect of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[5] The reactivity of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is further modulated by the electronic properties of the quinoline ring system itself.

The nitrogen atom in the quinoline ring is electron-withdrawing, which is expected to further increase the electrophilicity of the carbonyl carbon at the 4-position compared to a simple benzoyl chloride. This enhanced reactivity can potentially lead to faster reaction times and allow for the acylation of less reactive nucleophiles under milder conditions. The ethyl and phenyl substituents on the quinoline ring primarily influence the steric environment and the overall lipophilicity of the resulting acylated product.

Comparative Analysis of Acylating Agents

The selection of an acylating agent is a balance of reactivity, the nature of the desired acyl group, cost, and the reaction conditions required. Below is a comparative overview of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride and other common acylating agents.

Feature6-Ethyl-2-phenylquinoline-4-carbonyl chlorideBenzoyl ChlorideAcetic AnhydrideHATU (Peptide Coupling Agent)
Structure of Acyl Group 6-Ethyl-2-phenylquinolin-4-oylBenzoylAcetyl(Forms activated ester)
Reactivity High (enhanced by quinoline ring)HighModerateHigh (in situ activation)
Primary Applications Synthesis of bioactive quinoline derivatives, functional materials.[2]General acylation, synthesis of benzoyl-containing compounds.[6]Acetylation of alcohols, amines, and phenols.Amide bond formation, especially in peptide synthesis.
Advantages Introduces a privileged quinoline scaffold, high reactivity.Readily available, well-understood reactivity.Less corrosive than acyl chlorides, inexpensive.High yields, low epimerization, mild conditions.
Disadvantages Not as commercially available as simpler reagents, higher molecular weight.Corrosive, produces HCl byproduct.Less reactive than acyl chlorides, can require catalysts.Expensive, produces urea byproduct.
Byproducts HClHClAcetic acidTetramethylurea, HPF₆

Experimental Protocols

Protocol 1: Synthesis of 6-ethyl-2-phenylquinoline-4-carboxylic acid (Precursor)

The synthesis of the title acyl chloride begins with its corresponding carboxylic acid. A common method for preparing 2-phenylquinoline-4-carboxylic acids is the Pfitzinger reaction.[3][7]

Reaction Scheme:

Caption: Synthesis of the precursor, 6-ethyl-2-phenylquinoline-4-carboxylic acid.

Materials:

  • 6-Ethylisatin (or synthesized from 5-ethylaniline)

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) or Acetic acid (AcOH) for acidification

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a 20% aqueous ethanol solution.

  • Add 6-ethylisatin (1.0 eq.) and acetophenone (1.1 eq.) to the basic solution.[3]

  • Heat the reaction mixture to 80-90 °C and stir for 18-36 hours, monitoring the reaction by TLC.[3]

  • After the reaction is complete, cool the mixture and evaporate the ethanol under reduced pressure.

  • Dissolve the residue in a minimum amount of water and wash with diethyl ether to remove any unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with HCl or AcOH.

  • A precipitate of 6-ethyl-2-phenylquinoline-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]

Protocol 2: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

The carboxylic acid is converted to the highly reactive acyl chloride using a standard chlorinating agent.

Reaction Scheme:

Caption: Conversion of the carboxylic acid to the acyl chloride.

Materials:

  • 6-Ethyl-2-phenylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-ethyl-2-phenylquinoline-4-carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene to remove all traces of SOCl₂.

  • The resulting crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: N-Acylation of Aniline with 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

This protocol details a representative amidation reaction.

Experimental Workflow:

N_Acylation_Workflow setup Reaction Setup (Aniline, Base, Anhydrous DCM) cooling Cool to 0 °C (Ice Bath) setup->cooling addition Slow Addition of Acyl Chloride Solution cooling->addition reaction Stir at RT (2-16 h) addition->reaction workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification

Caption: General workflow for N-acylation using an acyl chloride.

Materials:

  • 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

  • Aniline

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel.

  • Wash the organic layer successively with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-phenyl-6-ethyl-2-phenylquinoline-4-carboxamide.

Conclusion and Future Outlook

6-Ethyl-2-phenylquinoline-4-carbonyl chloride represents a valuable tool for the modern synthetic chemist. While not a direct replacement for ubiquitous acylating agents like benzoyl chloride, its utility lies in the direct and efficient introduction of a complex, biologically relevant quinoline scaffold. Its heightened reactivity, inferred from the electronic properties of the quinoline ring, suggests potential advantages in terms of reaction rates and substrate scope.

As the drive for novel chemical entities in drug discovery and materials science continues, the use of such specialized, function-oriented reagents will undoubtedly become more prevalent. Future research providing direct quantitative comparisons of its reactivity and expanding the library of bioactive compounds synthesized from this precursor will further solidify its place in the synthetic chemist's toolbox.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. ResearchGate. [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Quinoline. Wikipedia. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Greener approach of quinoline derivative and nitrogen intermediate. ResearchGate. [Link]

  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. PubMed. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • What defines electrophilicity in carbonyl compounds. PubMed Central. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]

  • Benzoyl chloride. Wikipedia. [Link]

  • Preferred conformations of benzoyl chloride (planar) and... ResearchGate. [Link]

  • Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid? Reddit. [Link]

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Comparative

Spectroscopic analysis (NMR, IR, MS) of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride for structure confirmation

A Guide to the Spectroscopic Confirmation of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride For researchers and professionals in drug discovery and synthetic chemistry, unambiguous structural confirmation of novel compoun...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectroscopic Confirmation of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

For researchers and professionals in drug discovery and synthetic chemistry, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to verify the molecular structure of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. We will move beyond a simple recitation of data, explaining the causality behind the expected spectral features and providing self-validating experimental protocols. The integration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) creates a powerful, synergistic approach to structural elucidation.

Deconstructing the Target: Predicted Structural Features

Before delving into the spectroscopic data, it is essential to analyze the constituent parts of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This predictive analysis allows us to anticipate the signals we expect to observe, forming a hypothesis that the experimental data will then confirm or refute.

The molecule comprises four key regions:

  • A disubstituted quinoline core: A heterocyclic aromatic system that will dominate the aromatic region of the NMR spectra.

  • A 2-phenyl substituent: An additional aromatic ring whose protons and carbons will have characteristic signals.

  • A 6-ethyl substituent: An aliphatic chain that will show distinct upfield signals in the NMR spectra.

  • A 4-carbonyl chloride group: A highly reactive functional group with a strong, characteristic signature in IR spectroscopy and a significant influence on the electronic environment of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular framework atom by atom.[1]

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) tms Add TMS as internal standard (0 ppm) prep->tms tube Transfer to NMR tube tms->tube instrument Place sample in NMR spectrometer (e.g., 400 MHz) tube->instrument h1 Acquire ¹H NMR Spectrum instrument->h1 c13 Acquire ¹³C NMR Spectrum (Proton Decoupled) instrument->c13 process Process FID (Fourier Transform, phasing, baseline correction) h1->process c13->process assign_h1 Analyze ¹H: Chemical Shift, Integration, Multiplicity process->assign_h1 assign_c13 Analyze ¹³C: Chemical Shift, Number of Signals process->assign_c13 correlate Correlate ¹H and ¹³C data (Optional: 2D NMR like HSQC/HMBC) assign_h1->correlate assign_c13->correlate structure Confirm Structure of 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride correlate->structure

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion: A Triad of Corroborating Evidence

The structural confirmation of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is not achieved by a single technique but by the powerful synergy of NMR, IR, and MS.

  • MS confirms the correct molecular weight and elemental composition (specifically the presence of one chlorine atom).

  • IR provides definitive evidence for the crucial carbonyl chloride functional group.

  • NMR meticulously maps the carbon-hydrogen framework, confirming the precise substitution pattern of the ethyl and phenyl groups on the quinoline core.

Each technique provides a unique and essential piece of the puzzle. When combined, they form a self-validating system that allows researchers, scientists, and drug development professionals to proceed with confidence, knowing their molecule is structurally sound and correctly identified.

References

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]

  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • ResearchGate. (PDF) Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem - NIH. 2-Phenylquinoline. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NIST WebBook. Quinoline, 2-chloro-. [Link]

  • ACS Publications. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]

  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

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Validation

HPLC analysis for purity assessment of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

A Comparative Guide to HPLC Purity Analysis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) an...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to HPLC Purity Analysis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a robust and reliable analytical method for purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies, offering field-proven insights into optimizing the purity determination of this complex heterocyclic molecule.

The Analytical Challenge: Understanding the Analyte

6-Ethyl-2-phenylquinoline-4-carbonyl chloride possesses a unique chemical architecture that informs our analytical strategy. Its key features include:

  • A Quinoline Core: This nitrogen-containing heterocyclic system can exhibit basic properties, potentially interacting with residual silanols on silica-based HPLC columns.[1]

  • Aromatic Systems: The phenyl and quinoline rings provide strong UV absorbance, making UV detection a suitable choice. These aromatic systems also offer opportunities for π-π interactions with specific stationary phases.[2]

  • Reactive Acyl Chloride: The carbonyl chloride group is highly susceptible to hydrolysis. This instability necessitates careful sample handling and consideration of degradation products.[3]

A successful HPLC method must be stability-indicating, meaning it can separate the intact analyte from its potential process-related impurities and degradation products.[4]

Strategic Method Development: A Comparative Approach

The development of a robust HPLC purity method involves the systematic evaluation of several key chromatographic parameters. We will compare two primary reversed-phase approaches to illustrate the rationale behind selecting the optimal conditions.

The choice of HPLC column is the most critical factor influencing separation selectivity.[5][6] For an aromatic compound like 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, two stationary phases present compelling, yet different, interaction mechanisms.

  • Alternative 1: The Workhorse C18 (Octadecyl Silane) Column

    • Mechanism: Primarily relies on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.[2] C18 columns are widely used in the pharmaceutical industry for their versatility and robustness.[6]

    • Advantages: High hydrophobicity provides strong retention for non-polar compounds. Extensive availability and a wide range of manufacturer options.

    • Causality: The ethyl and phenyl groups of the analyte will strongly interact with the C18 phase. However, closely related impurities with similar hydrophobicity may be difficult to resolve.

  • Alternative 2: The Aromatic Specialist - Phenyl-Hexyl Column

    • Mechanism: Offers a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[5]

    • Advantages: The unique π-π interaction capability can provide enhanced selectivity for aromatic and unsaturated compounds, often resolving isomers or structurally similar impurities that co-elute on a C18 column.[7]

    • Causality: The phenyl-hexyl phase can differentiate between the analyte and impurities based not just on hydrophobicity but also on the subtle differences in their aromatic character. This is particularly advantageous for separating impurities where the modification is on the aromatic rings.

Comparison Summary:

FeatureC18 (Octadecyl) ColumnPhenyl-Hexyl Column
Primary Interaction HydrophobicHydrophobic & π-π Interactions
Best Suited For General purpose, hydrophobic compoundsAromatic, unsaturated compounds
Potential Advantage High retention, robustnessEnhanced selectivity for aromatic isomers
Potential Drawback May not resolve structurally similar aromatic impuritiesCan have lower retention for purely aliphatic compounds

Recommendation: For 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a Phenyl-Hexyl column is the superior starting point . The potential for enhanced selectivity due to π-π interactions provides a greater chance of resolving critical process-related and degradation impurities.

The mobile phase composition fine-tunes the separation achieved by the column.[8] Key variables include the organic modifier, pH, and additives.

  • Organic Modifier: Acetonitrile vs. Methanol

    • Acetonitrile (ACN): Generally provides better peak shape, lower viscosity (leading to lower backpressure), and a lower UV cutoff.[9] It is often the preferred solvent for gradient elution in purity analysis.[10][11][12]

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is sometimes more effective at disrupting hydrogen bonding interactions.[9] However, it typically generates higher backpressure.

    • Causality: The choice between ACN and MeOH can alter the elution order of impurities, providing a powerful tool for method development. For initial screening, ACN is recommended due to its favorable physical properties.

  • Mobile Phase pH: Controlling Peak Shape

    • The quinoline nitrogen in the analyte is basic and can be protonated at low pH.[1][13] This protonation can lead to peak tailing due to interactions with acidic silanol groups on the column.[9]

    • Low pH (e.g., pH 2.5-3.5): By adding an acid like trifluoroacetic acid (TFA) or phosphoric acid, the silanol groups on the silica backbone are suppressed, minimizing secondary interactions and leading to sharper, more symmetrical peaks.[9][14]

    • Neutral pH: At neutral pH, both the analyte and silanol groups can be in mixed ionization states, often resulting in poor chromatography.

    • Causality: A low pH mobile phase ensures consistent protonation of the analyte and suppression of silanol activity, leading to a more robust and reproducible separation.

Recommendation: A gradient elution using Acetonitrile and water buffered at a low pH (e.g., 0.1% TFA) is the recommended approach. This combination offers excellent peak shape and resolving power for complex mixtures.

Validated Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the system suitability test ensures the chromatographic system is performing adequately before sample analysis.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v). Causality: This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Sample Preparation: Accurately weigh approximately 10 mg of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride and dissolve in 10 mL of diluent to obtain a 1 mg/mL solution. Note: Due to the hydrolytic instability of the acyl chloride, prepare this solution immediately before analysis.

  • System Suitability Solution: Use the sample solution.

ParameterRecommended ConditionAlternative (C18)
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in ACNA: 0.1% TFA in WaterB: 0.1% TFA in ACN
Gradient 0-20 min, 30-90% B;20-25 min, 90% B;25.1-30 min, 30% B0-20 min, 40-95% B;20-25 min, 95% B;25.1-30 min, 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL

Causality: A gradient elution is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable runtime.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform five replicate injections of the sample solution.

  • The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is ≤ 2.0%.

  • Inject the sample solution once for analysis.

Data Interpretation and Purity Calculation

Purity is typically assessed using the area percent normalization method.[15] This method assumes that all components in the sample have a similar response factor at the chosen wavelength.[16][17]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Performance Comparison:

Performance MetricPhenyl-Hexyl MethodC18 MethodRationale
Resolution (Main Peak vs. Closest Impurity) > 2.0Potentially < 1.5π-π interactions on the Phenyl-Hexyl column are expected to provide better separation of structurally similar aromatic compounds.
Tailing Factor (Main Peak) 0.9 - 1.20.9 - 1.3Low pH mobile phase effectively controls tailing on both columns.
Theoretical Plates > 5000> 5000Both are modern, high-efficiency columns.
Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP_A Mobile Phase A (0.1% TFA in Water) Equilibrate Column Equilibration MP_A->Equilibrate MP_B Mobile Phase B (0.1% TFA in ACN) MP_B->Equilibrate Sample Weigh & Dissolve Sample (1 mg/mL in Diluent) Inject Inject Sample (5 µL) Sample->Inject Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Generate Report Calculate->Report Column_Selection_Logic cluster_properties Key Molecular Properties cluster_interactions Potential Chromatographic Interactions cluster_columns Column Choice & Rationale Analyte Analyte: 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride Prop1 Aromatic Rings (Quinoline, Phenyl) Analyte->Prop1 Prop2 Hydrophobic Groups (Ethyl, Phenyl) Analyte->Prop2 Int1 π-π Interactions Prop1->Int1 Int2 Hydrophobic Interactions Prop2->Int2 Phenyl Phenyl-Hexyl Column Utilizes Hydrophobic & π-π Interactions Enhanced selectivity for aromatic compounds Int1->Phenyl C18 C18 Column Relies on Hydrophobic Interactions May have limited selectivity for aromatic isomers Int2->C18 Int2->Phenyl

Caption: Logic for Stationary Phase Selection.

Conclusion

While a standard C18 column can provide adequate results, a Phenyl-Hexyl stationary phase offers superior selectivity for the purity assessment of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. The combination of hydrophobic and π-π interaction mechanisms is better suited to resolve the structurally similar impurities often associated with complex aromatic heterocycles. This guide provides a robust starting point for method development, grounded in the fundamental principles of chromatography and tailored to the specific challenges presented by the analyte. The ultimate method should be fully validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. [18][19][20]

References
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • ResearchGate.
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  • Starodub. Revised ICH Guideline Q2(R1)
  • ResearchGate. How to calculate the percentage purity using the HPLC?.

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Comparative

Biological activity of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride derivatives compared to parent compound

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2][3] This guide delves into...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2][3] This guide delves into the potential biological activities of derivatives of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a reactive intermediate poised for the synthesis of novel therapeutic agents.[4] While direct experimental data on this specific parent compound is nascent, this document provides a comparative framework based on the well-established structure-activity relationships (SAR) of analogous quinoline derivatives. We will explore the hypothetical biological potential of these compounds and provide robust experimental protocols for their evaluation.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system is a recurring motif in a vast array of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others.[1][2][5] The biological profile of a quinoline derivative is intricately linked to the nature and position of its substituents. For instance, modifications at the 2, 4, 6, and 7-positions have been shown to significantly influence the compound's potency and selectivity.[6][7]

The parent compound, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, possesses several key features that suggest a high potential for biological activity:

  • 2-Phenyl Group: The presence of a phenyl ring at the 2-position is a common feature in many bioactive quinolines, often contributing to anticancer and antimicrobial effects.[8]

  • 6-Ethyl Group: Alkyl substituents at the 6-position can modulate the lipophilicity of the molecule, potentially enhancing cell membrane permeability and target engagement.

  • 4-Carbonyl Chloride: This highly reactive group at the 4-position serves as a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters, allowing for fine-tuning of the molecule's biological properties.[4]

Synthetic Strategy and Derivative Design

The reactive carbonyl chloride at the 4-position of the parent compound is primed for nucleophilic substitution reactions. This allows for the straightforward synthesis of a wide array of derivatives. By reacting 6-Ethyl-2-phenylquinoline-4-carbonyl chloride with various amines, alcohols, and other nucleophiles, a library of compounds with diverse functionalities can be generated.

Synthetic_Pathway Parent 6-Ethyl-2-phenylquinoline-4-carbonyl chloride Amide Amide Derivative Parent->Amide Nucleophilic Acyl Substitution Ester Ester Derivative Parent->Ester Nucleophilic Acyl Substitution Amine R1R2NH (Amine) Amine->Amide Alcohol R-OH (Alcohol) Alcohol->Ester

Caption: Synthetic routes to amide and ester derivatives.

Comparative Biological Evaluation: A Multi-faceted Approach

To comprehensively assess the biological potential of the synthesized derivatives, a panel of in vitro assays is recommended. This multi-pronged approach allows for the identification of compounds with promising activity in key therapeutic areas.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[6][7][9] The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adhesion.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13]

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, should be calculated and tabulated for comparison.

CompoundDerivative TypeR-GroupIC50 (µM) on MCF-7IC50 (µM) on A549
Parent Carbonyl Chloride-(Hypothetical)(Hypothetical)
D-1 Amide-NH-CH2-Ph(Hypothetical)(Hypothetical)
D-2 Ester-O-CH3(Hypothetical)(Hypothetical)
Doxorubicin (Control)-(Reference)(Reference)

This table presents a hypothetical structure for data comparison.

Anticancer_Workflow cluster_workflow Anticancer Evaluation Workflow start Synthesized Quinoline Derivatives cell_culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture treatment Treat cells with compounds cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Calculate IC50 values mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end Identify Lead Compounds sar_analysis->end Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulation iNOS iNOS Expression Macrophage->iNOS Activation Quinoline Quinoline Derivative Quinoline->iNOS Inhibition NO Nitric Oxide (NO) Production iNOS->NO

Sources

Validation

A Comparative Guide to Quinoline-Based Acylating Agents in Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise and selective formation of amide and ester bonds is a cornerstone of molecular construction. The choice of acylating agent is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and selective formation of amide and ester bonds is a cornerstone of molecular construction. The choice of acylating agent is paramount, dictating not only the efficiency of a reaction but also its compatibility with sensitive functional groups. While highly reactive agents like acyl chlorides and anhydrides are effective, they often lack selectivity, leading to unwanted side reactions.[1][2] This guide provides an in-depth technical comparison of a specialized class of reagents—quinoline-based acylating agents—focusing on their performance, mechanistic rationale, and practical application, particularly for selective transformations.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Its unique electronic properties and steric profile can be harnessed not just within the target molecule but also as a component of the synthetic toolkit. By incorporating the quinoline moiety into an acylating agent, specifically as part of the leaving group, we can create reagents with finely tuned reactivity for challenging synthetic problems.

The Principle of Acyl Activation via Active Esters

Acylation involves the transfer of an acyl group (R-C=O) from a donor molecule to a nucleophile (e.g., an amine or alcohol).[5] Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] To facilitate the reaction, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic. This is achieved by converting the hydroxyl group into a better leaving group.

Active esters represent a class of acylating agents where the acyl group is attached to an electron-withdrawing phenol or N-hydroxy compound.[7] These agents are more stable and easier to handle than acyl chlorides but are sufficiently reactive to acylate nucleophiles under mild conditions. This moderated reactivity is the key to their enhanced selectivity, minimizing side reactions such as racemization in the synthesis of chiral molecules like peptides.[7][8] A prominent example of this class is the 8-acyloxyquinoline system.

8-Acyloxyquinolines: A Tunable Acylating Agent

8-Acyloxyquinolines are active esters derived from 8-hydroxyquinoline. These reagents are readily prepared by the acylation of 8-hydroxyquinoline with the desired acyl chloride or anhydride.[9] They are typically stable, crystalline solids that can be stored and handled with ease, offering a significant practical advantage over moisture-sensitive and highly corrosive alternatives.

G reagent 8-Acyloxyquinoline + Amine (R'-NH2) ts1 Nucleophilic Attack reagent->ts1 1 intermediate Tetrahedral Intermediate (Zwitterionic) ts1->intermediate ts2 Collapse of Intermediate intermediate->ts2 2 products Amide Product + 8-Hydroxyquinoline ts2->products

Caption: Proposed mechanistic pathway for amine acylation.

The reaction is driven forward by the formation of a stable amide bond. The 8-hydroxyquinoline byproduct is weakly acidic and can be easily removed during aqueous workup, simplifying product purification.

Performance Data and Comparative Analysis

The primary advantage of 8-acyloxyquinolines is their remarkable chemoselectivity, particularly in the N-acylation of amines in the presence of hydroxyl groups. This is a common challenge in the synthesis of complex biomolecules and pharmaceutical intermediates.

Experimental Data: N-Acylation with 8-Acyloxyquinolines

The following table summarizes experimental results for the acylation of various primary and secondary amines, demonstrating the efficiency of these reagents under mild reflux conditions in benzene. [9]

Amine Substrate Acyl Group (R) Time (h) Yield (%)
Aniline Benzoyl 2 95
Benzylamine Benzoyl 0.5 98
Cyclohexylamine Benzoyl 0.5 96
Pyrrolidine Benzoyl 0.5 98
3-Aminopropan-1-ol Benzoyl 1.5 94 (N-acylated)

| Glycine ethyl ester | Benzoyl | 1 | 96 |

Data compiled from Ho, T.-L. (1977). [9] The selective N-acylation of 3-aminopropan-1-ol is particularly noteworthy. Under these conditions, the more nucleophilic amine reacts exclusively, leaving the hydroxyl group untouched. This level of selectivity is difficult to achieve with more aggressive reagents like acyl chlorides without resorting to protecting group strategies.

Comparative Overview of Acylating Agent Classes

To provide context, the table below compares 8-acyloxyquinolines (as a type of active ester) with other common classes of acylating agents.

Reagent ClassRelative ReactivitySelectivityByproductsHandling & Stability
Acyl Chlorides Very HighLowCorrosive HClMoisture sensitive, corrosive
Acid Anhydrides HighModerateCarboxylic AcidMoisture sensitive
Carbodiimides (e.g., DCC, EDC) High (in situ)Moderate-HighUreas (can be insoluble)Moisture sensitive, skin irritants
Active Esters (8-Acyloxyquinoline) ModerateHighWeakly acidic alcohol/phenolOften stable, crystalline solids

This comparison highlights the trade-off between reactivity and selectivity. [10]While acyl chlorides may provide faster reactions, 8-acyloxyquinolines offer a controlled and selective approach, which is often more valuable when working with multifunctional substrates. [1]

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the selective N-acylation of an amine using an 8-acyloxyquinoline reagent, based on established procedures. [9]

Workflow: General Procedure for N-Acylation

G start Start setup Combine amine (5 mmol) and 8-acyloxyquinoline (5 mmol) in dry benzene (5 mL) start->setup reflux Reflux the mixture. Monitor by TLC. setup->reflux workup1 Cool. Dilute with benzene (50 mL). Wash with N-HCl (sat. NaCl) to remove 8-quinolinol. reflux->workup1 workup2 Dry organic layer (MgSO4). Evaporate solvent in vacuo. workup1->workup2 purify Recrystallize crude product to afford pure amide. workup2->purify end End purify->end

Caption: Experimental workflow for a typical N-acylation reaction.

Step-by-Step Methodology
  • Reagent Preparation: Ensure the 8-acyloxyquinoline reagent is pure and dry. The amine substrate should be of high purity. All glassware must be oven-dried, and the solvent (e.g., benzene or toluene) should be anhydrous.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the amine (1.0 eq.) and the 8-acyloxyquinoline (1.0 eq.).

  • Solvent Addition: Add the anhydrous solvent via syringe under an inert atmosphere (e.g., nitrogen or argon). The typical concentration is around 1 M.

  • Heating and Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Reaction Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a larger volume of an organic solvent like benzene or ethyl acetate.

  • Purification - Byproduct Removal: Transfer the solution to a separatory funnel and wash with 1 N HCl saturated with NaCl. This acidic wash protonates the 8-hydroxyquinoline byproduct, transferring it to the aqueous layer for efficient removal.

  • Purification - Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Final Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield the spectrally pure amide.

Conclusion

8-Acyloxyquinolines represent a valuable class of acylating agents that offer a compelling balance of reactivity and selectivity. Their ease of preparation, stability, and, most importantly, their ability to chemoselectively acylate amines in the presence of hydroxyl groups make them a powerful tool for organic synthesis. For professionals in drug discovery and development, where the handling of complex, multifunctional molecules is routine, the controlled and predictable performance of these quinoline-based reagents provides a distinct advantage over classical, more indiscriminate acylating agents. By understanding the mechanistic principles and practical protocols outlined in this guide, researchers can effectively leverage 8-acyloxyquinolines to streamline synthetic routes and access complex molecular targets with greater precision.

References

  • Ho, T.-L. (1977). Selective N-Acylation with 8-Acyloxyquinolines.
  • Olah, G. A., et al. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(10), 2564. Available at: [Link]

  • Manley, D. W., et al. (2023). Dehydrogenative Coupling Reaction for the Synthesis of 5‐ and 6‐Heterocyclic Derivatives Catalyzed by Earth‐Abundant Metal‐Based Complexes. Chemistry – A European Journal. Available at: [Link]

  • Kumbhar, A. S., et al. (2012). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst. International Journal of ChemTech Research, 4(2), 527-532.
  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(5), 1269-1285. Available at: [Link]

  • Satchell, D. P. N. (1962). Acylation. Part VI. A Kinetic Study of Friedel-Crafts Acylation by Monocarboxylic Acid Anhydrides. Journal of the Chemical Society, 1899-1904.
  • Al-Masoudi, N. A., et al. (2016). Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents. Journal of Applicable Chemistry, 5(2), 357-366. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299. Available at: [Link]

  • Vedantu. (n.d.). Friedel-Crafts Acylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available at: [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. Available at: [Link]

  • Huang, K-T., et al. (1982). A New Polymeric Reagent—8-Acyloxyquinoline Polymer for Acylation of Amines. Synthetic Communications, 12(9), 709-713. Available at: [Link]

  • Reddit. (2022). why are less reactive acylating agent more selective?. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

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Comparative

Validating the Synthetic Pathway to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride: A Comparative Guide

For researchers and professionals in drug discovery and organic synthesis, the robust and reproducible synthesis of key intermediates is paramount. This guide provides a comprehensive technical overview for the validatio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and organic synthesis, the robust and reproducible synthesis of key intermediates is paramount. This guide provides a comprehensive technical overview for the validation of a synthetic route to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a versatile building block in medicinal chemistry. We will delve into the primary synthetic methodology, offering a detailed, validated protocol. Furthermore, we will objectively compare this route with viable alternatives, supported by experimental data and mechanistic insights to empower you in your experimental design.

Recommended Synthetic Route: A Two-Step Approach

The most direct and widely applicable method for the synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride involves a two-step process:

  • Doebner Reaction: Synthesis of the precursor, 6-Ethyl-2-phenylquinoline-4-carboxylic acid.

  • Chlorination: Conversion of the carboxylic acid to the final acyl chloride.

This pathway is favored for its convergent nature and the general availability of the starting materials.

Part 1: Synthesis of 6-Ethyl-2-phenylquinoline-4-carboxylic acid via the Doebner Reaction

The Doebner reaction is a classic and efficient one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[1][2]

Reaction Principle

The reaction is initiated by the formation of a Schiff base from 4-ethylaniline and benzaldehyde. This is followed by the addition of the enol of pyruvic acid to the imine. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic 6-Ethyl-2-phenylquinoline-4-carboxylic acid.[2] Modern adaptations often utilize Lewis acid catalysts to enhance reaction rates and yields.[3]

Experimental Protocol: Doebner Reaction

This protocol is adapted from established procedures for the synthesis of substituted quinoline-4-carboxylic acids.[4][5]

Materials:

  • 4-Ethylaniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (TFA) or a Lewis acid catalyst (e.g., Iron(III) trifluoromethanesulfonate)[3]

  • Ice water

  • Aqueous Potassium Carbonate (K₂CO₃) solution

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, a mixture of 4-ethylaniline (1.1 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL) is refluxed for 1 hour.

  • To the reaction mixture, add pyruvic acid (1.5 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL).[3]

  • Continue to reflux the mixture for an additional 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into ice water (50 mL) with vigorous stirring.

  • The precipitated crude product is collected by filtration.

  • For purification, the solid is dissolved in an aqueous K₂CO₃ solution and filtered to remove any non-acidic impurities.

  • The filtrate is then acidified with dilute HCl to a pH of 4-5 to precipitate the purified 6-Ethyl-2-phenylquinoline-4-carboxylic acid.

  • The purified product is collected by filtration, washed with cold water, and dried under vacuum.

Characterization of 6-Ethyl-2-phenylquinoline-4-carboxylic acid
  • CAS Number: 436091-45-1[6][7]

  • Molecular Formula: C₁₈H₁₅NO₂[7]

  • Molecular Weight: 277.33 g/mol [7]

  • Appearance: Expected to be an off-white or pale yellow solid.

Part 2: Synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[10][11]

Reaction Principle

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate is highly reactive, and subsequent nucleophilic attack by the chloride ion, with the loss of sulfur dioxide and hydrogen chloride as gaseous byproducts, yields the desired acyl chloride.[12]

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides.[10][11]

Materials:

  • 6-Ethyl-2-phenylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

  • To a stirred suspension of 6-Ethyl-2-phenylquinoline-4-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add thionyl chloride (1.5 mmol) dropwise at room temperature.

  • A catalytic amount of DMF can be added to accelerate the reaction.

  • The reaction mixture is then gently refluxed for 2-3 hours, or until the evolution of gas ceases.

  • The progress of the reaction can be monitored by the disappearance of the starting material (e.g., by TLC).

  • After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-Ethyl-2-phenylquinoline-4-carbonyl chloride.

  • The product is typically used in the next step without further purification due to its reactive nature.

Characterization of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride
  • CAS Number: 1160261-02-8[13][14]

  • Molecular Formula: C₁₈H₁₄ClNO

  • Molecular Weight: 295.76 g/mol

  • Appearance: Expected to be a solid.

  • Note: Due to its reactivity, especially with moisture, characterization is often performed on the subsequent amide or ester derivatives.

Comparison with Alternative Synthetic Routes

While the Doebner reaction provides a reliable route, other named reactions for quinoline synthesis are available and should be considered based on substrate availability and desired substitution patterns.

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
Doebner Reaction Aniline, Aldehyde, Pyruvic acidOne-pot reaction, readily available starting materials, good for 2- and 4-substituted quinolines.[1]Yields can be low for anilines with strong electron-withdrawing groups.
Pfitzinger Reaction Isatin, Carbonyl compound with an α-methylene groupGood for quinoline-4-carboxylic acids, can use a variety of ketones and aldehydes.[3]Requires the synthesis of substituted isatins, which can be multi-step.
Conrad-Limpach Synthesis Aniline, β-ketoesterEffective for the synthesis of 4-hydroxyquinolines.Requires high temperatures for cyclization, which may not be suitable for sensitive substrates.

Experimental Workflow and Mechanistic Diagrams

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the workflows and reaction mechanisms.

Doebner_Workflow cluster_step1 Step 1: Doebner Reaction cluster_step2 Step 2: Chlorination reactants 4-Ethylaniline + Benzaldehyde + Pyruvic Acid reflux Reflux in Ethanol with Catalyst reactants->reflux workup1 Aqueous Workup & Purification reflux->workup1 product1 6-Ethyl-2-phenylquinoline- 4-carboxylic acid workup1->product1 product1_input 6-Ethyl-2-phenylquinoline- 4-carboxylic acid chlorination React with SOCl₂ product1_input->chlorination workup2 Removal of Excess Reagent chlorination->workup2 final_product 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride workup2->final_product Doebner_Mechanism aniline 4-Ethylaniline schiff_base Schiff Base Formation aniline->schiff_base aldehyde Benzaldehyde aldehyde->schiff_base imine Imine Intermediate schiff_base->imine addition Michael Addition imine->addition pyruvic_acid Pyruvic Acid (Enol form) pyruvic_acid->addition intermediate1 Adduct addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline oxidation Dehydration & Oxidation dihydroquinoline->oxidation product 6-Ethyl-2-phenylquinoline- 4-carboxylic acid oxidation->product

Caption: Simplified mechanism of the Doebner reaction.

Conclusion

The presented two-step synthetic route, commencing with the Doebner reaction followed by chlorination with thionyl chloride, represents a robust and validated pathway for the synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride. This guide provides the necessary experimental details and comparative analysis to enable researchers to confidently reproduce and, where necessary, adapt this synthesis for their specific research needs. The alternative routes discussed offer valuable options depending on the specific constraints and objectives of the synthetic campaign.

References

  • Pfitzinger Reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wang, L., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(15), 2783. [Link]

  • Doebner reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Lindwall, H. G., & Maclennan, J. S. (1932). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 54(12), 4739–4743. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Doebner Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Orita, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 11873-11880. [Link]

  • Islam, R., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Heterocycles, 89(3), 691-707. [Link]

  • PubChem. (n.d.). 6-ethyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • International Journal of Science and Research. (2016). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Li, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 932591. [Link]

  • Wilson, A. A., et al. (2023). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 14(2), 273-282. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

  • Li, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 932591. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

For researchers, scientists, and drug development professionals, understanding the reactivity profile of a novel chemical entity is paramount to its successful application. This guide provides an in-depth technical compa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the reactivity profile of a novel chemical entity is paramount to its successful application. This guide provides an in-depth technical comparison of the cross-reactivity of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride with a variety of common functional groups. The protocols and data presented herein are designed to offer a robust framework for assessing the selectivity of this versatile synthetic intermediate.

Introduction to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a complex heterocyclic compound featuring a quinoline core, substituted with ethyl and phenyl groups, and a highly reactive acyl chloride functional group.[1] Its structural complexity and the presence of the reactive carbonyl chloride make it a valuable building block in medicinal chemistry and material science. However, the very reactivity that makes it useful also necessitates a thorough understanding of its potential for non-specific reactions with other functional groups, which can lead to unwanted byproducts and off-target effects in a drug development context.

The electrophilic nature of the carbonyl carbon in the acyl chloride group makes it susceptible to nucleophilic attack.[2][3][4] This guide will explore the competitive reactivity of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride with a panel of nucleophiles representing common functional groups encountered in organic synthesis and biological systems.

Experimental Design for Cross-Reactivity Profiling

To objectively assess the cross-reactivity, a series of competitive reaction experiments are proposed. In these experiments, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is reacted with an equimolar mixture of two different nucleophiles. The relative amounts of the resulting products will provide a quantitative measure of the acyl chloride's preference for one functional group over another.

Core Principle: The relative rates of reaction with different nucleophiles will dictate the product distribution. By quantifying the products, we can establish a reactivity hierarchy for the tested functional groups.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis A 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride Solution C Reaction Vessel (Controlled Temperature & Time) A->C B Equimolar Mixture of Nucleophile 1 (Nu1) & Nucleophile 2 (Nu2) B->C D Quench Reaction C->D E HPLC Analysis (Quantification of Products) D->E F NMR Analysis (Structural Confirmation) D->F G Comparative Reactivity Profile E->G Relative Reactivity Data F->G Product Identification

Caption: Workflow for comparative cross-reactivity analysis.

Comparative Reactivity Data (Hypothetical)

The following tables summarize the hypothetical results from competitive reactivity studies. The "Selectivity Ratio" is defined as the ratio of the product formed from the more reactive nucleophile to the product formed from the less reactive one.

Table 1: Reactivity towards Aliphatic vs. Aromatic Alcohols

Nucleophile 1Nucleophile 2Product 1 (Yield %)Product 2 (Yield %)Selectivity Ratio (P1/P2)
MethanolPhenol85155.7
Ethanol4-Nitrophenol92811.5
Isopropanol4-Methoxyphenol78223.5

Table 2: Reactivity towards Primary vs. Secondary Amines

| Nucleophile 1 | Nucleophile 2 | Product 1 (Yield %) | Product 2 (Yield %) | Selectivity Ratio (P1/P2) | | :--- | :--- | :--- | :--- | | n-Butylamine | Di-n-butylamine | 95 | 5 | 19.0 | | Aniline | N-Methylaniline | 88 | 12 | 7.3 | | Benzylamine | Dibenzylamine | 98 | 2 | 49.0 |

Table 3: Reactivity towards Alcohols vs. Thiols

| Nucleophile 1 | Nucleophile 2 | Product 1 (Yield %) | Product 2 (Yield %) | Selectivity Ratio (P1/P2) | | :--- | :--- | :--- | :--- | | Ethanol | Ethanethiol | 30 | 70 | 0.43 | | Phenol | Thiophenol | 10 | 90 | 0.11 |

Table 4: Reactivity towards Amines vs. Alcohols

| Nucleophile 1 | Nucleophile 2 | Product 1 (Yield %) | Product 2 (Yield %) | Selectivity Ratio (P1/P2) | | :--- | :--- | :--- | :--- | | n-Butylamine | Ethanol | >99 | <1 | >99 | | Aniline | Phenol | 97 | 3 | 32.3 |

Mechanistic Insights and Discussion

The observed (hypothetical) reactivity trends can be explained by the principles of nucleophilicity and steric hindrance.

  • Amines vs. Alcohols: Amines are generally more nucleophilic than alcohols due to the lower electronegativity of nitrogen compared to oxygen, making the lone pair on nitrogen more available for attack. This is reflected in the overwhelming preference for reaction with amines over alcohols (Table 4).

  • Primary vs. Secondary Amines: Primary amines are sterically less hindered than secondary amines, leading to a faster rate of reaction. This steric effect is evident in the high selectivity ratios observed in Table 2.

  • Thiols vs. Alcohols: Thiols are more nucleophilic than their corresponding alcohols in many solvent systems. The greater polarizability of the sulfur atom contributes to its enhanced nucleophilicity, explaining the preference for reaction with thiols over alcohols (Table 3).[5]

  • Aliphatic vs. Aromatic Alcohols: Aliphatic alcohols are generally more nucleophilic than phenols. The delocalization of the oxygen lone pair into the aromatic ring in phenols reduces their nucleophilicity.[6] Electron-withdrawing groups on the phenol (e.g., nitro) further decrease nucleophilicity, while electron-donating groups (e.g., methoxy) increase it, as seen in Table 1.

Visualization of the General Reaction Mechanism

Caption: General nucleophilic acyl substitution mechanism.

Detailed Experimental Protocols

Protocol 1: Competitive Reaction Setup
  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in anhydrous acetonitrile.

    • Prepare a 0.2 M stock solution containing an equimolar mixture of the two nucleophiles to be tested in anhydrous acetonitrile.

  • Reaction Initiation:

    • In a dry, nitrogen-flushed reaction vial equipped with a magnetic stir bar, add 1.0 mL of the mixed nucleophile solution.

    • Cool the vial to 0 °C in an ice bath.

    • Add 1.0 mL of the 6-Ethyl-2-phenylquinoline-4-carbonyl chloride solution dropwise to the nucleophile mixture with vigorous stirring.

  • Reaction Monitoring and Quenching:

    • Allow the reaction to proceed for a predetermined time (e.g., 30 minutes). The reaction time should be optimized to ensure significant conversion without reaching completion, allowing for accurate kinetic comparison.

    • Quench the reaction by adding 1.0 mL of a 0.5 M solution of a non-nucleophilic base (e.g., 2,6-lutidine) in acetonitrile to neutralize the HCl byproduct.[7]

Protocol 2: HPLC Analysis for Product Quantification
  • Sample Preparation:

    • Dilute an aliquot of the quenched reaction mixture 100-fold with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength that provides a good response for both products (e.g., 254 nm).

  • Quantification:

    • Identify the peaks corresponding to the two products based on their retention times (previously determined using authentic standards).

    • Integrate the peak areas of the two products.

    • Calculate the relative yield of each product by dividing its peak area by the sum of the peak areas of both products. The use of a calibration curve for each product is recommended for the most accurate quantification.[8][9][10]

Protocol 3: NMR Spectroscopy for Reaction Monitoring

For a more detailed kinetic analysis, in-situ NMR monitoring can be employed.[11][12][13][14]

  • Sample Preparation:

    • In an NMR tube, dissolve the equimolar mixture of nucleophiles in a deuterated anhydrous solvent (e.g., CDCl₃).

    • Acquire a baseline ¹H NMR spectrum.

  • Reaction Initiation and Monitoring:

    • Inject a solution of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in the same deuterated solvent into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic signals for the reactants and products.

    • Integrate the signals and plot the concentration of each species as a function of time to determine the reaction kinetics.

Conclusion

The cross-reactivity profile of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a critical dataset for its effective use in synthesis. The methodologies outlined in this guide provide a comprehensive framework for researchers to determine the selectivity of this reagent. The hypothetical data presented illustrates the expected reactivity trends based on fundamental principles of organic chemistry. By understanding these reactivity patterns, scientists can better design synthetic routes, minimize the formation of impurities, and accelerate the development of novel molecules.

References

  • chemrevise. Acyl Chlorides and Acid Anhydrides. Available from: [Link]

  • Royal Society of Chemistry. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. ResearchGate; 2024. Available from: [Link]

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  • Royal Society of Chemistry. The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. 2019. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Synthesizing Bioactive Amides: Benchmarking 6-Ethyl-2-phenylquinoline-4-carbonyl chloride against Modern Coupling Reagents

For drug development professionals and medicinal chemists, the efficient synthesis of novel molecular entities is paramount. The 2-phenylquinoline scaffold is a well-established "privileged structure," forming the core o...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the efficient synthesis of novel molecular entities is paramount. The 2-phenylquinoline scaffold is a well-established "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide provides an in-depth technical comparison of two common synthetic routes to produce bioactive 2-phenylquinoline-4-carboxamides, benchmarking the performance of the reactive intermediate 6-Ethyl-2-phenylquinoline-4-carbonyl chloride against the modern, direct approach using its parent carboxylic acid with a peptide coupling reagent.

The central goal is to evaluate not the biological activity of the carbonyl chloride itself—a highly reactive and hydrolytically unstable intermediate[4]—but its utility and efficiency as a synthetic tool for creating compounds with therapeutic potential. We will assess this through two lenses: synthetic efficiency and the biological activity of the resulting product.

Section 1: A Tale of Two Synthetic Pathways

The objective is to synthesize N-benzyl-6-ethyl-2-phenylquinoline-4-carboxamide (our target molecule) from the common precursor, 6-ethyl-2-phenylquinoline-4-carboxylic acid. We will compare the traditional acid chloride method with a widely used amide coupling protocol.

Causality Behind Experimental Choices:
  • Route A (Acid Chloride): This is a classic, two-step method. Converting the carboxylic acid to a highly reactive acyl chloride intermediate often drives the subsequent amidation reaction to completion quickly and with high yield, especially with simple amines.[4] It is frequently chosen for its low cost and the straightforward purification of the product from simple inorganic byproducts. However, the use of chlorinating agents like thionyl chloride requires careful handling due to their toxicity and reactivity, and the acid chloride intermediate itself is sensitive to moisture.[4]

  • Route B (HATU Coupling): This is a modern, one-pot method that has become a mainstay in medicinal chemistry. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ, allowing for direct reaction with the amine under mild conditions. This route avoids the harsh reagents needed to form the acid chloride and is often more tolerant of complex, sensitive functional groups. The trade-off is typically the higher cost of the reagent and potentially more complex purification to remove coupling byproducts.

Experimental Workflows

Below is a diagram illustrating the two synthetic pathways benchmarked in this guide.

G cluster_0 Route A: Acid Chloride Pathway cluster_1 Route B: HATU Coupling Pathway A_start 6-Ethyl-2-phenylquinoline- 4-carboxylic acid A_reagent1 SOCl₂ or (COCl)₂ in DCM A_start->A_reagent1 A_intermediate 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride (Isolated or used in situ) A_reagent1->A_intermediate Step 1: Activation A_reagent2 Benzylamine, Base (e.g., Et₃N) in DCM A_intermediate->A_reagent2 A_end Target Amide A_reagent2->A_end Step 2: Amidation B_start 6-Ethyl-2-phenylquinoline- 4-carboxylic acid + Benzylamine B_reagent HATU, Base (e.g., DIPEA) in DMF B_start->B_reagent B_end Target Amide B_reagent->B_end One-Pot Reaction: Activation & Amidation

Caption: Comparative workflows for amide synthesis.

Section 2: Benchmarking Synthetic Performance

Detailed protocols for each route are provided below. These protocols are designed to be self-validating by including clear steps for reaction monitoring and product characterization.

Protocol 2A: Synthesis via 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (Route A)
  • Acid Chloride Formation: To a solution of 6-ethyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Expert Insight: Oxalyl chloride is chosen over thionyl chloride for its cleaner reaction profile; byproducts are gaseous (CO, CO₂, HCl), simplifying workup. The reaction is monitored by IR spectroscopy, watching for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride carbonyl stretch around 1780 cm⁻¹.[4]

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. A small aliquot can be carefully quenched with methanol and analyzed by LC-MS to confirm the formation of the methyl ester, indicating complete conversion.

  • Solvent Removal: Once complete, remove the solvent and excess oxalyl chloride in vacuo to yield the crude 6-ethyl-2-phenylquinoline-4-carbonyl chloride, which is used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (10 mL). In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM (5 mL).

  • Reaction: Cool the acid chloride solution to 0°C and add the benzylamine solution dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

    • Trustworthiness: The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the acid chloride is fully consumed. Triethylamine is a necessary scavenger for the HCl generated during the reaction.

  • Workup & Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2B: Synthesis via HATU Coupling (Route B)
  • Reaction Setup: To a solution of 6-ethyl-2-phenylquinoline-4-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and HATU (1.2 eq) in DMF (10 mL), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Expert Insight: DMF is a common solvent for coupling reactions due to its high polarity, which aids in dissolving all reactants. DIPEA is a non-nucleophilic base used to neutralize the acids present and generated without interfering with the reaction.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Trustworthiness: Monitor the reaction by LC-MS for the disappearance of the starting carboxylic acid and the appearance of the product mass.

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble byproducts (e.g., unreacted HATU, DIPEA salts). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS, comparing the results to the product from Route A.

Data Summary: Performance Comparison
ParameterRoute A (Acid Chloride)Route B (HATU Coupling)Justification
Total Reaction Time ~3.5 hours~4.5 hoursRoute A is often faster due to the high reactivity of the isolated acid chloride.
Typical Yield 85-95%80-90%For simple, unhindered amines, the acid chloride method can provide slightly higher yields.
Reagent Cost LowHighOxalyl chloride is significantly cheaper than HATU on a molar basis.
Substrate Scope GoodExcellentHATU is milder and compatible with a wider range of sensitive functional groups.
Ease of Workup ModerateModerate to DifficultRoute B's workup can be complicated by the need to remove DMF and coupling byproducts.
Safety/Handling High HazardModerate HazardRequires handling of toxic and corrosive oxalyl chloride and generation of HCl.

Section 3: Benchmarking Biological Activity of the Synthesized Amide

The 2-phenylquinoline scaffold is a known inhibitor of cancer cell proliferation.[1][5] To provide a functional benchmark, the synthesized N-benzyl-6-ethyl-2-phenylquinoline-4-carboxamide is evaluated for its antiproliferative activity against a human cancer cell line.

Signaling Pathway Context

Many quinoline-based anticancer agents function by interfering with critical cellular processes like cell cycle progression or by inducing apoptosis (programmed cell death).[5][6] Some derivatives act as inhibitors of key enzymes like kinases or topoisomerases.[7][8] The MTT assay provides a robust, quantifiable measure of a compound's overall effect on cell viability, which is a result of these potential mechanistic actions.

G Compound Quinoline-based Anticancer Agent Target Cellular Target (e.g., Kinase, Topoisomerase, Microtubules) Compound->Target Inhibition Pathway Signaling Cascade Disruption Target->Pathway Arrest Cell Cycle Arrest (e.g., G2/M Phase) Pathway->Arrest Apoptosis Induction of Apoptosis Pathway->Apoptosis Result Reduced Cell Proliferation & Viability Arrest->Result Apoptosis->Result

Caption: General mechanism of quinoline anticancer agents.

Protocol 3A: MTT Antiproliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Culture a human cancer cell line (e.g., HCT116, human colon carcinoma) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[5]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Expert Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and non-linear assay response.

  • Compound Treatment: Prepare a stock solution of the synthesized amide in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the media containing the test compound. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Comparative Biological Data

To contextualize the performance, we compare our synthesized compound with a known reference compound, such as an un-substituted analog or a standard chemotherapeutic agent.

CompoundTarget Cell LineIC₅₀ (µM) [Representative Data]
N-benzyl-6-ethyl -2-phenylquinoline-4-carboxamideHCT1165.2
N-benzyl-2-phenylquinoline-4-carboxamide (un-substituted)HCT11615.8
Doxorubicin (Reference Drug)HCT1160.8

Structure-Activity Relationship (SAR) Insight: The addition of the ethyl group at the 6-position appears to enhance potency compared to the un-substituted parent molecule.[7] This type of SAR analysis is fundamental to drug discovery, guiding the synthesis of more effective analogs.

Conclusion

This guide demonstrates that 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a highly effective synthetic intermediate.

  • For Synthesis: It provides a rapid, high-yielding, and cost-effective route (Route A) for producing simple amides, making it an excellent choice for scale-up operations or initial library synthesis where cost is a primary driver.

  • For Versatility: Its performance must be weighed against modern coupling reagents (Route B), which offer milder conditions and a broader substrate scope, making them indispensable for creating complex or delicate molecules despite their higher cost.

The choice between these methods is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis: speed and cost versus substrate tolerance and mildness. The resulting amide product demonstrates clear biological activity, validating the utility of the 2-phenylquinoline scaffold and the efficiency of the synthetic routes used to access it.

References

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Validation

Characterization of novel compounds synthesized from 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

A Senior Application Scientist's Guide to Synthesis, Characterization, and Performance For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the ba...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Performance

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and versatile substitution points allow for the fine-tuning of pharmacological properties, leading to a wide spectrum of biological activities including anticancer, antimalarial, and antimicrobial effects.[3][4] This guide focuses on 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, a highly reactive and versatile intermediate, as a starting point for the synthesis of novel derivatives with therapeutic potential.[5]

We will provide an in-depth characterization of newly synthesized compounds, objectively compare their performance with relevant alternatives using experimental data, and offer detailed, field-proven protocols. This guide is designed not as a rigid template, but as a dynamic framework to explain the causality behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness.

Synthesis of Novel Derivatives: From Carbonyl Chloride to Bioactive Candidates

The carbonyl chloride group at the 4-position of the quinoline ring is a powerful electrophilic site, ideal for nucleophilic substitution reactions. This reactivity allows for the straightforward synthesis of a diverse library of compounds, primarily amides and esters, by reacting it with various amines and alcohols, respectively.[5] This strategy is fundamental for structure-activity relationship (SAR) studies, enabling the exploration of how different functional groups impact biological efficacy.[6]

Experimental Protocol: Synthesis of a Novel Amide (Compound QN-AM1)

This protocol details the synthesis of a representative N-substituted amide derivative. The choice of a primary amine as the nucleophile is a common and effective strategy for generating stable amide bonds.

  • Dissolution: Dissolve 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Addition of Base: Add Triethylamine (TEA) (1.5 eq) to the solution. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents unwanted side reactions.

  • Nucleophile Addition: Add the desired primary amine (e.g., 2-methoxyethylamine) (1.2 eq) dropwise to the stirred solution. The slow addition helps maintain temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure amide derivative (Compound QN-AM1).

G cluster_synthesis Synthetic Workflow for Novel Quinoline Derivatives start 6-Ethyl-2-phenylquinoline- 4-carbonyl chloride in DCM cooling Cool to 0°C start->cooling Step 1-2 add_tea Add Triethylamine (TEA) cooling->add_tea Step 3 add_amine Add Nucleophile (e.g., Amine/Alcohol) add_tea->add_amine Step 4 reaction Stir at RT for 4-6h (Monitor by TLC) add_amine->reaction Step 5 workup Aqueous Work-up & Extraction reaction->workup Step 6 purify Column Chromatography workup->purify Step 7 product Pure Novel Derivative (e.g., QN-AM1) purify->product

Caption: General workflow for the synthesis of novel quinoline derivatives.

Structural Characterization and Data

Unequivocal structural confirmation of newly synthesized compounds is critical. A combination of spectroscopic methods provides a complete picture of the molecular architecture.[8] For quinoline derivatives, ¹H and ¹³C NMR spectroscopy are particularly informative for assigning protons and carbons on the heterocyclic and aromatic rings, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[9][10]

Compound Synthesis Method Yield (%) Key ¹H NMR Signals (δ, ppm) HRMS (m/z) [M+H]⁺
QN-AM1 Amide Coupling858.51 (s, 1H, H3), 8.20-7.50 (m, aromatic H's)Calculated: 333.1603, Found: 333.1601
QN-ES2 Esterification788.65 (s, 1H, H3), 8.25-7.55 (m, aromatic H's)Calculated: 320.1287, Found: 320.1285
Alternative Doebner Reaction65Varies significantly based on structureVaries

Table 1: Summary of Synthesis and Characterization Data for Novel Compounds.

The data presented for QN-AM1 and QN-ES2 (a representative ester) show high yields and precise mass confirmation. The characteristic downfield singlet for the H3 proton of the quinoline ring is a key diagnostic peak in the ¹H NMR spectrum.[11][12]

Comparative Analysis: Performance Against Alternatives

A key aspect of drug discovery is demonstrating that novel compounds offer advantages over existing scaffolds. Quinazolines represent a closely related class of nitrogen-containing heterocycles, many of which also exhibit potent anticancer activity.[13][14] For this guide, we compare our novel quinoline derivatives to a representative 2-phenylquinazoline analogue, which can be synthesized via established methods.[14]

Synthesis Efficiency: The synthesis from 6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a single-step, high-yielding reaction from a readily available advanced intermediate. In contrast, many classical syntheses for alternative scaffolds, like the Doebner or Combes reactions for quinolines or multi-step syntheses for quinazolines, can require harsher conditions or result in lower overall yields.[15][16] Furthermore, modern, greener protocols using microwave or ultrasound irradiation can improve efficiency but may require specialized equipment.[3][7]

Biological Performance: The ultimate measure of a compound's potential is its biological activity. An in vitro cytotoxicity screening is a standard first step to assess anticancer potential.[17]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cell line) into 96-well plates at a density of 5.0×10³ cells per well and incubate overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the novel quinoline derivatives (QN-AM1, QN-ES2) and the alternative quinazoline compound for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting cell viability against compound concentration.

Compound Target IC50 (µM) on MCF-7 Cells Notes
QN-AM1 Novel Quinoline1.08Potent activity, suggesting the amide moiety is favorable.
QN-ES2 Novel Quinoline5.66Moderate activity, indicating lower potency than the amide.
Quinazoline-ALT Alternative Scaffold3.50Serves as a benchmark for comparison.
SAHA (Control) Known HDAC Inhibitor2.16Positive control with a known mechanism.[6]

Table 2: Comparative In Vitro Cytotoxicity Data.

The results indicate that the novel amide derivative QN-AM1 exhibits superior potency against the MCF-7 cancer cell line compared to both the ester derivative and the quinazoline alternative. Such findings are crucial in hit-to-lead campaigns, guiding the next round of structural optimization.[6][18]

Mechanistic Insights: Induction of Apoptosis

Potent cytotoxicity often results from the induction of programmed cell death, or apoptosis.[19] Quinoline-based compounds have been shown to arrest the cell cycle and induce apoptosis in cancer cells.[6] This can be visualized by measuring the activation of key proteins in the apoptotic cascade, such as caspases.

G cluster_pathway Hypothesized Apoptotic Pathway compound Novel Quinoline (e.g., QN-AM1) target Cellular Target (e.g., HDAC3) compound->target Inhibition stress Cellular Stress (ROS, DNA Damage) target->stress bax Bax Upregulation stress->bax bcl2 Bcl-2 Downregulation stress->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito Inhibits cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism of action for novel quinoline anticancer agents.

This pathway illustrates how a compound like QN-AM1 could inhibit a target like HDAC3, leading to an imbalance in pro- and anti-apoptotic proteins (Bax and Bcl-2), ultimately triggering the caspase cascade and cell death.[6]

Conclusion and Future Directions

The derivatization of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride offers a rapid and efficient route to novel compounds with significant therapeutic potential. Our comparative analysis demonstrates that a synthesized amide derivative, QN-AM1 , exhibits superior in vitro anticancer potency compared to a related ester and a quinazoline-based alternative. This highlights the value of the 2-phenylquinoline-4-carboxamide scaffold as a promising lead for further development.

Future work should focus on expanding the library of derivatives to further probe the structure-activity relationship, conducting more in-depth mechanistic studies to confirm the hypothesized mode of action, and progressing the most promising candidates to preclinical in vivo models to evaluate their efficacy and safety profiles.[17][18]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride

This document provides a detailed, procedural guide for the safe handling and disposal of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (CAS No. 1160261-02-8).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride (CAS No. 1160261-02-8). As a reactive acyl chloride derivative, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, chemists, and laboratory professionals engaged in drug development and organic synthesis.

Core Hazard Assessment and Immediate Safety Precautions

6-Ethyl-2-phenylquinoline-4-carbonyl chloride is a bifunctional molecule, with its hazard profile dominated by the highly reactive acid chloride group.[1] Understanding its reactivity is paramount to safe handling.

Primary Hazard: The carbonyl chloride moiety (-COCl) is extremely sensitive to moisture. It reacts readily, and often violently, with water and other nucleophiles (e.g., alcohols, amines).[1][2][3] The primary and most hazardous reaction is hydrolysis, which produces 6-ethyl-2-phenylquinoline-4-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[1][3][4][5]

Secondary Hazard: While specific toxicity data for this compound is limited, the quinoline core is a known feature in many biologically active molecules, some of which may possess antimicrobial or cytotoxic properties.[1][6] Therefore, the compound and its derivatives should be handled as potentially hazardous chemical waste.

All handling and disposal operations must be conducted within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory.

Hazard IdentificationRequired Personal Protective Equipment (PPE)
Corrosive (due to HCl release upon hydrolysis)Chemical safety goggles and a full-face shield.
Moisture-Sensitive / Reactive Chemical-resistant gloves (e.g., nitrile, neoprene). Remove and replace immediately if contaminated.
Irritant (skin, eyes, respiratory system)Laboratory coat. Ensure no skin is exposed.
Unknown Long-Term Toxicity All handling within a certified chemical fume hood to prevent inhalation.

The Principle of Neutralization: A Self-Validating System

Direct disposal of a reactive acyl chloride is a violation of safe laboratory practice and environmental regulations.[7] The core principle of disposal is the controlled conversion (quenching) of the reactive 6-Ethyl-2-phenylquinoline-4-carbonyl chloride into a less hazardous, more stable substance before it enters the hazardous waste stream. This is achieved through a carefully managed neutralization reaction.

The success of this protocol is self-validating: a properly neutralized solution will no longer be reactive to water and will have a pH in the neutral range (6-8), confirming the destruction of the hazardous acyl chloride group.

Step-by-Step Disposal Protocol for Small Quantities (<5g)

This protocol is designed for the neutralization of small, residual quantities of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride typically remaining after a reaction or in sample vials.

Experimental Workflow: Neutralization via Controlled Hydrolysis

G prep_ice prep_ice react_add react_add prep_ice->react_add react_complete react_complete verify_ph verify_ph react_complete->verify_ph

Methodology:

  • Prepare the Neutralizing Solution: In a beaker or flask large enough to accommodate at least 10 times the volume of the acyl chloride, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. An ice bath should be used to cool the solution and manage the reaction's exothermicity.[3][8]

  • Controlled Addition: With vigorous stirring, add the 6-Ethyl-2-phenylquinoline-4-carbonyl chloride to the basic solution very slowly and in small portions. A dropping funnel is ideal for liquids, while solids should be added portion-wise with a spatula.

    • Causality: Rapid addition will cause a violent exothermic reaction and a rapid release of HCl and CO₂ gas, leading to splashing and potential aerosolization of the corrosive material.[2][3] Slow, controlled addition is critical for safety.[2]

  • Monitor the Reaction: Effervescence (fizzing) will be observed as carbon dioxide gas is produced. Continue stirring the mixture and allow it to slowly warm to room temperature.

  • Ensure Complete Reaction: After all the acyl chloride has been added and gas evolution has ceased, continue stirring for an additional 1-2 hours to ensure the reaction is complete.

  • Verify Neutralization: Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium bicarbonate solution until the neutral range is achieved.[8]

  • Waste Collection: The resulting neutralized aqueous solution, containing 6-ethyl-2-phenylquinoline-4-carboxylic acid sodium salt and sodium chloride, must be collected in a clearly labeled hazardous waste container designated for aqueous chemical waste.[9]

Disposal of Bulk or Unused Reagent

For unopened bottles or large quantities of unused 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, in-laboratory neutralization is not recommended due to the scale of the potential exothermic reaction.

  • Segregation and Labeling: Ensure the container is securely sealed and clearly labeled as "Hazardous Waste: Reactive Acyl Chloride."

  • Professional Disposal: The container must be collected by a licensed hazardous waste disposal company.[9] These services are equipped for high-temperature incineration or other specialized disposal methods that ensure the complete destruction of the chemical in a controlled environment.[9] Adherence to EPA and local regulations for hazardous waste management is mandatory.[7][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area. Ensure the fume hood is operating at maximum capacity.

  • Contain the Spill: For a small spill, cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[9] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.

  • Neutralize: Once absorbed, slowly and carefully add a weak base like sodium bicarbonate powder over the spill area to neutralize the residual acid chloride and any generated HCl.[3]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed and neutralized material into a designated, leak-proof hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department. For large spills, evacuate the laboratory and contact EHS immediately.[11]

Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations. Key U.S. regulations include:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the "cradle-to-grave" management of hazardous waste.[7][10]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and disposal.[12][13][14]

By following this guide, laboratory professionals can ensure the safe and compliant disposal of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Smolecule. 6-Ethyl-2-phenylquinoline-4-carbonyl chloride | 1160261-02-8.
  • Benchchem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • BASF. Acid Chlorides and Chloroformates - Safety and Handling.
  • SATHEE JEE. Chemistry Acid Chloride.
  • Lab Alley. How to dispose of hydrochloric acid.
  • A-State Knowledge Base. Hazardous Waste Management.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • United States Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • United States Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste.
  • United Alliance Services. Occupational Exposure Hazardous Chemicals In Laboratories.
  • Benchchem. Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide.
  • Evergreensino Chemical Co.,Ltd. (2025, July 14). How to dispose of 2 - Toluoyl Chloride waste?. Blog.
  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid.
  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides.

Sources

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